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  • Product: GNE-7915 tosylate

Core Science & Biosynthesis

Foundational

Technical Guide: GNE-7915 Tosylate Mechanism of Action & Validation

Executive Summary GNE-7915 (Tosylate) is a highly potent, brain-penetrant, and selective small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) .[1][2] Developed primarily for Parkinson’s Disease (PD) therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

GNE-7915 (Tosylate) is a highly potent, brain-penetrant, and selective small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) .[1][2] Developed primarily for Parkinson’s Disease (PD) therapeutics, it functions as a Type I ATP-competitive inhibitor , stabilizing the kinase in its active conformation while blocking catalytic activity.

This guide details the molecular mechanism, downstream signaling effects, and validated experimental protocols for assessing GNE-7915 activity. It is designed for researchers requiring high-fidelity data on target engagement (pRab10, pSer935) and pharmacokinetic profiling.

Molecular Profile & Mechanism of Action[1]

Chemical Identity
  • Compound Name: GNE-7915 (Tosylate)[1][3]

  • Core Scaffold: Aminopyrimidine[4][5]

  • IUPAC: [4-[[4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanone

  • Binding Class: Type I Kinase Inhibitor (ATP-competitive)

Structural Basis of Inhibition

GNE-7915 binds to the ATP-binding pocket of the LRRK2 kinase domain. Unlike Type II inhibitors that bind the inactive "DFG-out" conformation, GNE-7915 binds the active "DFG-in" conformation .

  • Hinge Binding: The aminopyrimidine core forms critical hydrogen bonds with the hinge region of the kinase (Ala1950).

  • Selectivity Filter: The trifluoromethyl group at the C5 position of the pyrimidine ring exploits a small hydrophobic pocket, granting high selectivity over other kinome members.

  • Brain Penetration: The fluorinated phenyl ring and morpholine moiety are optimized to reduce efflux transporter liability (P-gp), ensuring high blood-brain barrier (BBB) permeability (

    
    ).
    
Selectivity Profile

GNE-7915 is one of the most selective LRRK2 inhibitors available. In broad kinome profiling (Invitrogen panel of 187 kinases):

  • LRRK2: >90% inhibition.

  • Off-Targets: Only TTK (Mps1) shows >50% inhibition at 0.1 µM.[1]

  • 5-HT2B: Moderate antagonist activity (important for safety screening).

Signaling Pathway & Biomarkers

Inhibition of LRRK2 by GNE-7915 results in distinct phosphorylation changes used as biomarkers for target engagement.

  • Direct Substrates (Rab GTPases): LRRK2 phosphorylates a subset of Rab GTPases (Rab10, Rab12, Rab29) at a conserved Threonine residue (e.g., Thr73 in Rab10). GNE-7915 treatment decreases pRab10/pRab12 levels.[6]

  • Feedback Phosphorylation (pSer935): LRRK2 Ser935 is constitutively phosphorylated by upstream kinases (likely CK1

    
    ) and bound by 14-3-3 proteins. Type I inhibitors like GNE-7915 induce LRRK2 dephosphorylation at Ser935 (and Ser910/Ser955) by exposing these sites to phosphatases (PP1). Therefore, loss of pSer935 is a robust, albeit indirect, pharmacodynamic marker. 
    
Visualization: LRRK2 Inhibition Pathway

LRRK2_Pathway GNE GNE-7915 LRRK2_Active LRRK2 (Active Conformation) GNE->LRRK2_Active  Competes/Inhibits pSer935 pSer935-LRRK2 (14-3-3 Bound/Stable) GNE->pSer935  Induces Loss Rab10 Rab10 (Inactive) LRRK2_Active->Rab10  Phosphorylates ATP ATP ATP->LRRK2_Active  Binds pRab10 pThr73-Rab10 (Membrane Associated) Rab10->pRab10  Pathogenic  Accumulation CK1 CK1alpha (Upstream Kinase) CK1->pSer935  Constitutive Phos pSer935->LRRK2_Active  Stabilizes PP1 Phosphatase (PP1) pSer935->PP1  Exposed to Dephos_LRRK2 Dephos-LRRK2 (Unstable/Ubiquitinated) Dephos_LRRK2->pRab10  Reduced Output PP1->Dephos_LRRK2  Dephosphorylates

Figure 1: Mechanism of GNE-7915.[1] Inhibition blocks Rab phosphorylation (Direct) and exposes Ser935 to phosphatases (Indirect).

Quantitative Data Summary

Table 1: Potency & Pharmacokinetics
ParameterValueNotes
LRRK2 Ki (Biochemical) 1 nMHigh affinity binding
LRRK2 IC50 (Cellular) 9 nMMeasured in PBMCs or HEK293 (pSer935 readout)
Selectivity >100-foldvs. 187 kinases (except TTK)
Brain/Plasma Ratio (Kp) ~0.7High CNS penetration
Bioavailability (F) >60%Rat/Mouse models
Half-life (t1/2) ~2-4 hrsSpecies dependent (Rodent)

Experimental Protocols (Validation Workflows)

Protocol A: Cellular Potency Assay (PBMCs)

Objective: Determine IC50 of GNE-7915 using endogenous LRRK2 in Peripheral Blood Mononuclear Cells (PBMCs). Readout: Western Blot for pSer935-LRRK2 (Indirect) or pThr73-Rab10 (Direct).

  • Cell Preparation:

    • Isolate human PBMCs using Ficoll-Paque density gradient centrifugation.

    • Plate

      
       cells/well in 6-well plates with RPMI-1640 media.
      
    • Critical: Allow cells to recover for 2 hours at 37°C; stress induces LRRK2 activity variability.

  • Compound Treatment:

    • Prepare GNE-7915 stock (10 mM in DMSO).[1]

    • Perform serial dilution (e.g., 1000 nM down to 0.1 nM).

    • Treat cells for 60-90 minutes . (Longer treatments >4h may degrade total LRRK2 protein).

  • Lysis & Preservation:

    • Wash cells with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with:

      • Protease Inhibitor Cocktail.

      • Phosphatase Inhibitors (NaF, Na3VO4) – Essential to preserve pSer935.

    • Clarify lysate (14,000 x g, 10 min, 4°C).

  • Immunoblotting:

    • Primary Antibodies:

      • Anti-LRRK2 (Total): Clone N241A/34.

      • Anti-pSer935-LRRK2: Clone UDD2.

      • Anti-pThr73-Rab10: Clone MJF-R21 (requires high sensitivity).

    • Normalization: Normalize phospho-signal to Total LRRK2 (not GAPDH) to account for potential protein destabilization.

Protocol B: In Vivo Target Engagement (Mouse)

Objective: Confirm brain penetration and kinase inhibition.

  • Dosing: Administer GNE-7915 (10–50 mg/kg, Oral or IP) to WT or LRRK2-G2019S mice.

  • Harvest (Timepoint: 2 hours):

    • Rapidly dissect Brain (Cortex/Striatum) and Lung (as positive control).

    • Critical: Snap freeze in liquid nitrogen immediately. LRRK2 dephosphorylation occurs rapidly post-mortem.

  • Analysis: Homogenize tissue in lysis buffer containing 1% Triton X-100. Perform Western blot as above.

Visualization: Experimental Workflow

Workflow cluster_Readout Dual Readout System Sample Sample Source (PBMCs / Brain Tissue) Treat Treat: GNE-7915 (1h in vitro / 2h in vivo) Sample->Treat Lyse Lysis (+ PhosSTOP) Treat->Lyse Norm Normalization (BCA Assay) Lyse->Norm pS935 pSer935 (Indirect Marker) Norm->pS935 pRab10 pThr73-Rab10 (Direct Substrate) Norm->pRab10

Figure 2: Validation workflow ensuring capture of both direct and indirect inhibition markers.

Safety & Toxicology Considerations

While GNE-7915 is a valuable tool compound, researchers must be aware of "on-target" toxicity phenotypes observed in preclinical models:

  • Lung Phenotype: Enlargement of lamellar bodies in Type II pneumocytes. This is a reversible effect associated with LRRK2 inhibition interfering with lysosomal trafficking.

  • Kidney Phenotype: Accumulation of di-docosahexaenoyl (22:6) bis(monoacylglycerol) phosphate (BMP) in urine, indicative of lysosomal dysregulation.

References

  • Estrada, A. A., et al. (2012). Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors.[1][2] Journal of Medicinal Chemistry. Link

  • Fuji, R. N., et al. (2015). Effect of selective LRRK2 kinase inhibition on nonhuman primate lung.[7] Science Translational Medicine. Link

  • Zhu, H., et al. (2024). Cryo-EM structure of LRRK2 bound to type I inhibitor GNE-7915.[8] Cell Discovery. Link

  • Kavanagh, M. E., et al. (2013). The development of CNS-active LRRK2 inhibitors using property-directed optimisation.[1] Bioorganic & Medicinal Chemistry Letters. Link

  • Ito, G., et al. (2016). Phos-tag analysis of Rab10 phosphorylation by LRRK2: a sensitive assay for LRRK2 activity in vivo. Biochemical Journal. Link

Sources

Exploratory

GNE-7915 tosylate LRRK2 inhibition pathway

Technical Whitepaper: GNE-7915 Tosylate – A Potent, Selective, Brain-Penetrant LRRK2 Inhibitor Executive Summary GNE-7915 (GNE7915) is a highly potent, selective, and brain-penetrant small-molecule inhibitor of Leucine-R...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: GNE-7915 Tosylate – A Potent, Selective, Brain-Penetrant LRRK2 Inhibitor

Executive Summary

GNE-7915 (GNE7915) is a highly potent, selective, and brain-penetrant small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) , a central target in the pathology of both familial and sporadic Parkinson’s Disease (PD).[1] Developed by Genentech, this aminopyrimidine derivative functions as a Type I ATP-competitive kinase inhibitor.

This guide provides a rigorous technical analysis of the GNE-7915 inhibition pathway, detailing its molecular mechanism, downstream signaling effects on Rab GTPases, and the critical "on-target" safety signals observed in preclinical models. It serves as a blueprint for researchers utilizing GNE-7915 to validate LRRK2 biology or benchmark novel therapeutic candidates.

Chemical & Pharmacological Profile

GNE-7915 was optimized from earlier scaffolds to balance potency with the stringent requirement of crossing the blood-brain barrier (BBB).

PropertyValue / CharacteristicNotes
Chemical Class AminopyrimidineOptimized for CNS penetration and metabolic stability.[2]
Mechanism Type I InhibitorBinds to the ATP-binding pocket of the LRRK2 kinase domain in the active-like conformation.
Potency (Cellular) IC₅₀: ~9 nM Measured via LRRK2 Ser935 dephosphorylation in HEK293 cells.
Binding Affinity Ki: 1 nM High affinity for the LRRK2 kinase domain.[3]
Selectivity HighIn a panel of ~400 kinases (KinomeScan), significant inhibition (>65%) was observed only for LRRK2, TTK, and ALK .[4]
Brain Penetrance HighUnbound brain-to-plasma ratio (Kpu,uu) ~0.5–0.7 in rodents/non-human primates (NHPs).
Key Biomarkers pRab10 (Thr73), pS935-LRRK2pS935 is a pharmacodynamic (PD) marker; pRab10 is a direct substrate marker.

The LRRK2 Inhibition Pathway: Mechanism of Action[3][4]

To understand the efficacy of GNE-7915, one must map the LRRK2 signaling cascade. LRRK2 acts as a gatekeeper for vesicular trafficking and lysosomal function.

The Signaling Cascade
  • Activation: LRRK2 is recruited to membranes (e.g., trans-Golgi network, lysosomes) potentially via Rab29 .[5]

  • Kinase Activity: Once activated, LRRK2 phosphorylates a subset of Rab GTPases within their Switch II domain.[5] The primary physiological substrates are Rab10 (Thr73) and Rab12 (Ser106) .

  • Downstream Effect: Phosphorylated Rabs (pRabs) recruit effector proteins like RILPL1 and RILPL2 .

  • Pathological Consequence: The pRab-RILPL complex interferes with ciliogenesis (blocking primary cilia formation) and disrupts lysosomal homeostasis, leading to the accumulation of oxidized dopamine and α-synuclein aggregates.

GNE-7915 Intervention

GNE-7915 competitively binds the ATP pocket of LRRK2.

  • Direct Effect: Blocks phosphorylation of Rab10 and Rab12.

  • Indirect Effect (Feedback): Induces the dephosphorylation of LRRK2 at Ser935 and Ser910 . While these are not autophosphorylation sites, their phosphorylation status is maintained by upstream kinases (likely CK1α) only when LRRK2 is in an active conformation. Inhibitor binding exposes these sites to phosphatases (PP1), making pS935 a reliable surrogate marker for target engagement.

Pathway Visualization

LRRK2_Pathway cluster_membrane Membrane Surface (Golgi/Lysosome) LRRK2_Inactive LRRK2 (Cytosolic) LRRK2_Active LRRK2 (Active Kinase) LRRK2_Inactive->LRRK2_Active Recruitment via Rab29 Rab29 Rab29 (Membrane) Rab10 Rab10 (Inactive) LRRK2_Active->Rab10 Phosphorylates GNE7915 GNE-7915 (Inhibitor) GNE7915->LRRK2_Active Competes with ATP (Blocks Activity) ATP ATP ATP->LRRK2_Active Cofactor pRab10 pRab10-Thr73 (Phosphorylated) Rab10->pRab10 Conversion RILPL RILPL1/2 Recruitment pRab10->RILPL Binds Cilia Inhibition of Primary Cilia RILPL->Cilia Blocks Ciliogenesis Lysosome Lysosomal Stress RILPL->Lysosome Disrupts Trafficking

Figure 1: The LRRK2 signaling cascade and the inhibitory intervention point of GNE-7915. Note the competition with ATP preventing Rab10 phosphorylation.

Preclinical Safety: The "Lung Effect"[6]

A critical aspect of GNE-7915 (and the LRRK2 inhibitor class) is the "on-target" toxicity observed in the lungs of non-human primates (NHPs).[6]

  • Phenotype: Enlargement of Type II pneumocytes and accumulation of lamellar bodies (secretory organelles containing surfactant). This manifests as cytoplasmic vacuolation.[1][7]

  • Mechanism: LRRK2 regulates lysosomal trafficking.[8] Potent inhibition disrupts the recycling of surfactant lipids, leading to accumulation.

  • Reversibility: Studies (Baptista et al., 2020) confirmed that this effect is fully reversible upon drug withdrawal and does not result in pulmonary functional deficits (e.g., blood gas levels remain normal) in the short term.

  • Biomarker: Di-22:6-BMP (a lysosomal phospholipid) decreases in urine/kidney but increases in the lung upon LRRK2 inhibition, serving as a peripheral safety biomarker.

Experimental Protocols

To ensure data integrity, the following protocols utilize self-validating controls.

Protocol A: Cellular Target Engagement (IC₅₀ Determination)

Objective: Validate GNE-7915 potency in a cellular context. Cell Line: HEK293T overexpressing LRRK2-G2019S (hyperactive mutant).

  • Seeding: Plate cells at 50-70% confluency in 6-well plates.

  • Treatment: Treat with GNE-7915 (0.1 nM – 1000 nM) for 90 minutes .

    • Control: DMSO vehicle (0%).

    • Validation: Include MLi-2 (100 nM) as a positive control.

  • Lysis: Lyse in ice-cold buffer containing protease AND phosphatase inhibitors (Critical: LRRK2 pS935 is heat-labile and phosphatase-sensitive).

  • Detection: Western Blot.

    • Primary Readout: Anti-LRRK2 pSer935 (Abcam/MJFF). Loss of signal indicates inhibition.

    • Secondary Readout: Anti-Rab10 pThr73 (Abcam/MJFF). Loss of signal indicates substrate inhibition.

    • Normalization: Total LRRK2 and Total Rab10.

Protocol B: In Vivo Pharmacodynamics (Mouse Brain)

Objective: Assess brain penetrance and kinase inhibition.

  • Dosing: Administer GNE-7915 (e.g., 10, 30, 100 mg/kg) via oral gavage (PO) or IP. Vehicle: 20% Captisol or Methylcellulose/Tween 80.

  • Timepoint: Euthanize at 1-2 hours post-dose (Tmax).

  • Tissue Collection: Rapidly dissect cortex/striatum. Snap freeze immediately in liquid nitrogen.

    • Why? Phosphorylation states change within seconds of ischemia.

  • Analysis: Homogenize frozen tissue in lysis buffer. Perform Western blot for pS935-LRRK2 and pThr73-Rab10.

Experimental Workflow Diagram

Workflow cluster_invivo In Vivo Phase cluster_exvivo Ex Vivo Analysis Start Start: GNE-7915 Dosing Dose Oral Gavage (10-100 mg/kg) Start->Dose Wait Wait Tmax (1-2 Hours) Dose->Wait Dissect Rapid Dissection (<3 mins) Wait->Dissect Lysis Lysis + Phosphatase Inhibitors Dissect->Lysis Snap Freeze WB Western Blot Lysis->WB Readout Data Output: pS935 / pRab10 Ratio WB->Readout

Figure 2: Workflow for assessing GNE-7915 pharmacodynamics in vivo. Rapid dissection and phosphatase inhibition are critical control points.

References

  • Estrada, A. A., et al. (2012). "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry.

  • Fuji, R. N., et al. (2015).[1][7][9][10] "Effect of selective LRRK2 kinase inhibition on nonhuman primate lung." Science Translational Medicine.

  • Steger, M., et al. (2016). "Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases." eLife.[5]

  • Baptista, M. A., et al. (2020).[7][9] "LRRK2 kinase inhibitors of different structural classes induce abnormal accumulation of lamellar bodies in type II pneumocytes in non-human primates but are reversible and without pulmonary functional consequences."[6][7][9] Science Translational Medicine.

  • Zhu, H., et al. (2024).[10] "Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM." Nature Communications.

Sources

Foundational

Technical Deep Dive: GNE-7915 Tosylate as a Selective LRRK2 Inhibitor

Executive Summary GNE-7915 tosylate is a potent, highly selective, and brain-penetrant small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) .[1][2][3] It serves as a critical chemical probe in Parkinson’s Dis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

GNE-7915 tosylate is a potent, highly selective, and brain-penetrant small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) .[1][2][3] It serves as a critical chemical probe in Parkinson’s Disease (PD) research, specifically for validating LRRK2 kinase activity as a therapeutic target and understanding the physiological consequences of its inhibition.

Unlike early-generation inhibitors (e.g., LRRK2-IN-1), GNE-7915 overcomes poor blood-brain barrier (BBB) permeability and non-specific kinase inhibition, making it the "gold standard" tool compound for in vivo efficacy and safety profiling in rodent and non-human primate (NHP) models.

Chemical & Pharmacological Profile

Chemical Identity[1]
  • Compound Name: GNE-7915 (Tosylate salt)[1][2][3][4]

  • Core Scaffold: Aminopyrimidine[5]

  • Mechanism: Type I ATP-competitive kinase inhibitor

  • Binding Mode: Stabilizes the kinase domain in the active conformation while blocking ATP hydrolysis.

Potency and Selectivity Data

GNE-7915 is engineered to balance potency with extreme selectivity to avoid off-target toxicity.

ParameterValueNotes
Biochemical Ki (LRRK2 WT) 1 nMDirect binding affinity
Cellular IC50 (pS935) ~9 nMMeasured in HEK293-LRRK2 cells
Selectivity (KinomeScan) >100-foldTested against 187 kinases; only TTK inhibited >50%
BBB Penetration (Kp,uu) ~0.5 - 0.7High unbound brain-to-plasma ratio (species dependent)
Metabolic Stability HighLow clearance in hepatocytes (Rat/Human)

Mechanism of Action (MOA)

Kinase Inhibition & Biomarkers

GNE-7915 inhibits the phosphorylation of LRRK2 substrates (Rab GTPases) and autophosphorylation sites.

  • Primary Action: Blocks phosphorylation of Rab10 (Thr73) and Rab12 (Ser106).

  • Feedback Loop (Biomarker): Inhibition of LRRK2 kinase activity leads to the rapid dephosphorylation of LRRK2 itself at constitutive serine sites (Ser910, Ser935, Ser955, Ser973).

    • Note: Loss of pS935 is the standard pharmacodynamic (PD) marker for target engagement, although it is an indirect consequence of inhibitor binding.

Visualization: LRRK2 Signaling & Inhibition Pathway

The following diagram illustrates the impact of GNE-7915 on the LRRK2 signaling cascade and downstream lysosomal trafficking.

LRRK2_Pathway cluster_Substrates Substrate Phosphorylation cluster_Feedback Pharmacodynamic Marker (Feedback) GNE7915 GNE-7915 (Inhibitor) LRRK2_Active LRRK2 (Active) Kinase Domain GNE7915->LRRK2_Active Competitive Inhibition pS935 pS935-LRRK2 (Stabilized) GNE7915->pS935 Induces Dephosphorylation pRab10 pRab10-Thr73 (Active/Membrane Bound) LRRK2_Active->pRab10 Phosphorylates pRab12 pRab12-Ser106 (Active) LRRK2_Active->pRab12 Phosphorylates LRRK2_Active->pS935 Maintains Phosphorylation ATP ATP ATP->LRRK2_Active Activates Rab10 Rab10 (Inactive) Rab10->pRab10 Lysosome Lysosomal Homeostasis (Membrane Trafficking) pRab10->Lysosome Modulates Trafficking Rab12 Rab12 (Inactive) Rab12->pRab12 Dephos_LRRK2 Dephos-LRRK2 (Destabilized/Ubiquitinated) pS935->Dephos_LRRK2 Loss of 14-3-3 Binding

Caption: GNE-7915 competitively inhibits LRRK2, blocking Rab phosphorylation and inducing pS935 loss.

Key Research Applications

Target Validation in Parkinson's Disease

Researchers use GNE-7915 to test the "Kinase Hypothesis"—that LRRK2 hyperactivity (caused by mutations like G2019S) drives neurodegeneration.

  • Synucleinopathy Models: Used to determine if LRRK2 inhibition reduces

    
    -synuclein aggregation or propagation.
    
  • Mitochondrial Dysfunction: Investigating the rescue of mitochondrial DNA damage in G2019S models.

On-Target Safety Profiling

A critical application of GNE-7915 is defining the safety window for LRRK2 inhibitors. It has been instrumental in identifying two major on-target phenotypes:

  • Lung: Enlargement of lamellar bodies in Type II pneumocytes (reversible).[6]

  • Kidney: Accumulation of hyaline droplets in proximal tubules (rodent-specific).

  • Urine Biomarker: Reduction of di-22:6-BMP , a phospholipid involved in lysosomal degradation.

Experimental Protocols

In Vitro Reconstitution & Storage
  • Solubility: The tosylate salt improves stability but requires careful handling.

  • Stock Preparation: Dissolve in DMSO to 10 mM.

  • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

    • Caution: GNE-7915 is hygroscopic. Equilibrate vial to room temperature before opening.

Cellular Target Engagement Assay (IC50 Determination)

Objective: Measure the reduction of pS935-LRRK2 levels in HEK293 cells stably expressing LRRK2-G2019S.

  • Seeding: Plate HEK293-LRRK2 cells in 6-well plates (0.5 x 10^6 cells/well). Incubate 24h.

  • Treatment:

    • Prepare serial dilutions of GNE-7915 in culture media (0.1 nM to 1 µM).

    • Treat cells for 90 minutes at 37°C.

  • Lysis:

    • Wash with cold PBS.

    • Lyse in RIPA buffer + Protease/Phosphatase Inhibitor Cocktail.

  • Detection (Western Blot):

    • Primary Ab 1: Anti-LRRK2 pS935 (Rabbit monoclonal, e.g., Abcam/MJFF).

    • Primary Ab 2: Total LRRK2 (Mouse monoclonal).

  • Analysis: Normalize pS935 signal to Total LRRK2 signal. Calculate IC50.

In Vivo Dosing & Tissue Processing (Rodent)

Objective: Assess brain penetration and target inhibition.

Vehicle Formulation:

  • Preferred: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in water.

  • Preparation: Suspend GNE-7915 tosylate powder in the vehicle using a probe sonicator to ensure a uniform suspension.

Workflow:

  • Dosing: Oral gavage (PO) at 10, 30, or 100 mg/kg .

  • Timepoint: Euthanize animals at 2 hours (Tmax) post-dose.

  • Perfusion: Transcardial perfusion with saline is critical to remove blood (which contains LRRK2-rich neutrophils that can contaminate brain signal).

  • Tissue Harvest: Rapidly dissect Striatum and Cortex. Snap freeze in liquid nitrogen immediately.

  • Homogenization: Homogenize frozen tissue in lysis buffer containing 1% Triton X-100 (essential for extracting LRRK2).

Visualization: Experimental Workflow

Workflow Start GNE-7915 Tosylate Powder Formulation Formulation (0.5% MC / 0.2% Tween 80) Start->Formulation Dosing Oral Gavage (PO) Mouse/Rat Formulation->Dosing Perfusion Saline Perfusion (Remove Blood) Dosing->Perfusion 2 Hours Harvest Brain Dissection (Striatum/Cortex) Perfusion->Harvest Lysis Lysis (1% Triton X-100) Harvest->Lysis Analysis Western Blot (pS935 / Total LRRK2) Lysis->Analysis

Caption: Critical workflow for in vivo LRRK2 target engagement validation.

References

  • Estrada, A. A., et al. (2012). "Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors."[5][7] Journal of Medicinal Chemistry.

  • Fuji, R. N., et al. (2015). "Effect of selective LRRK2 kinase inhibition on nonhuman primate lung."[6] Science Translational Medicine.

  • Kavanagh, M. E., et al. (2013). "The development of CNS-active LRRK2 inhibitors using property-directed optimisation."[8] Bioorganic & Medicinal Chemistry Letters.

  • Baptista, M. A., et al. (2020). "LRRK2 inhibitors induce reversible changes in nonhuman primate lungs without measurable pulmonary deficits." Science Translational Medicine.

Sources

Exploratory

GNE-7915 Tosylate: A Technical Guide to Discovery, Synthesis, and Application

Executive Summary GNE-7915 (also known as GNE7915 ) is a highly potent, selective, and brain-penetrant small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) .[1][2][3][4][5][6] Developed by Genentech, it serve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

GNE-7915 (also known as GNE7915 ) is a highly potent, selective, and brain-penetrant small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) .[1][2][3][4][5][6] Developed by Genentech, it serves as a critical chemical probe and preclinical benchmark in the therapeutic landscape for Parkinson’s Disease (PD).

This guide details the technical evolution of GNE-7915, focusing on the structure-activity relationship (SAR) that enabled blood-brain barrier (BBB) penetration, the rationale behind its tosylate salt formulation, and validated protocols for its application in translational research.

Introduction: The LRRK2 Hypothesis & The BBB Challenge

Mutations in the LRRK2 gene (e.g., G2019S) are the most common genetic cause of PD. These mutations increase the kinase activity of LRRK2, leading to hyperphosphorylation of Rab GTPases (Rab10, Rab12), which disrupts lysosomal function and vesicular trafficking.

The Engineering Challenge: Developing LRRK2 inhibitors is complicated by two opposing requirements:

  • Brain Penetration: The drug must cross the BBB to reach nigrostriatal dopaminergic neurons.

  • Selectivity: It must avoid inhibiting structurally similar kinases (e.g., TTK/MPS1) to prevent genotoxicity, while maintaining metabolic stability.

GNE-7915 represents a successful "Type I" kinase inhibitor that solves these issues through precise scaffold decoration.

Chemical Discovery & Structure-Activity Relationship (SAR)

The discovery of GNE-7915 evolved from high-throughput screening of aminopyrimidine scaffolds.[1] The optimization process focused on reducing polar surface area (PSA) and hydrogen bond donors to improve CNS penetration without sacrificing potency.

The Optimization Funnel

The transition from early leads (e.g., HG-10-102-01) to GNE-7915 involved critical substitutions:

  • Core Scaffold: 2-aminopyrimidine.

  • C4 Position (Pyrimidine): Introduction of an ethylamino group.[1][2][7] This small lipophilic group fills the ribose binding pocket, enhancing potency while keeping molecular weight low.

  • C5 Position (Pyrimidine): A trifluoromethyl (-CF3) group was pivotal.[1] It boosts metabolic stability (blocking oxidation) and improves selectivity against TTK kinase compared to a halogen or methyl group.

  • Aniline Ring: Fluorine substitution at the ortho-position relative to the amine increases metabolic stability and modulates the pKa of the aniline nitrogen.

Key Pharmacological Data[9]
ParameterValueContext
Biochemical Potency (

)
1 nMLRRK2 (WT and G2019S)
Cellular Potency (

)
9 nMpS935-LRRK2 inhibition in HEK293
Selectivity >100-foldvs. 187 kinase panel (except TTK)
Brain/Plasma Ratio (

)
~0.5 - 0.9Indicates excellent BBB penetration
Oral Bioavailability (

)
>50%Rodent models

Mechanism of Action & Signaling Pathway

GNE-7915 acts as an ATP-competitive (Type I) inhibitor. By binding to the ATP-binding pocket of the LRRK2 kinase domain, it prevents the phosphorylation of downstream Rab GTPases.

Biomarkers of Engagement:

  • pS935-LRRK2: Inhibition of LRRK2 leads to rapid dephosphorylation of Serine 935 (a constitutive phosphorylation site regulated by upstream kinases like CK1, but dependent on LRRK2 being in an active conformation).

  • pRab10 (Thr73): A direct substrate of LRRK2. Reduced pRab10 is a direct measure of kinase inhibition.

Visualization: LRRK2 Signaling & Inhibition Logic

LRRK2_Pathway cluster_cell Neuronal Cytoplasm LRRK2 LRRK2 (G2019S) Hyperactive Kinase Rab10 Rab10 (Inactive) LRRK2->Rab10 Phosphorylates ATP ATP ATP->LRRK2 Activates GNE7915 GNE-7915 (Inhibitor) GNE7915->LRRK2 Blocks ATP Binding pRab10 pRab10-Thr73 (Toxic Accumulation) Rab10->pRab10 Conversion Lysosome Lysosomal Dysfunction pRab10->Lysosome Disrupts Trafficking Neurodeg Dopaminergic Neurodegeneration Lysosome->Neurodeg Causes

Caption: GNE-7915 competes with ATP for the LRRK2 kinase pocket, preventing Rab10 phosphorylation and halting downstream lysosomal toxicity.

Synthesis of GNE-7915 Tosylate

The synthesis requires a convergent approach, coupling a functionalized pyrimidine with a substituted aniline. The "tosylate" (p-toluenesulfonic acid) salt is frequently employed in development to improve the crystallinity and solubility profile of the aminopyrimidine base, which can be lipophilic and poorly soluble in aqueous media.

Synthetic Route Workflow

Synthesis_Route SM1 2,4-dichloro-5- (trifluoromethyl)pyrimidine Int1 Intermediate A (C4-ethylamino subst.) SM1->Int1 Nucleophilic Subst. (Selectivity at C4) SM2 Ethanamine SM2->Int1 SM3 4-amino-2-fluoro-5- methoxybenzoic acid deriv. Int2 Intermediate B (Aniline-Morpholine amide) SM3->Int2 Amide Coupling Morpholine Morpholine Morpholine->Int2 Base GNE-7915 (Free Base) Int1->Base Buchwald-Hartwig or SNAr Coupling Int2->Base Final GNE-7915 Tosylate Salt Base->Final Salt Formation Tosylate p-TsOH Tosylate->Final

Caption: Convergent synthesis of GNE-7915. Key step is the regioselective substitution at the pyrimidine C4 position followed by coupling to the aniline.

Protocol: Salt Formation (General Procedure)

While specific industrial crystallization parameters are proprietary, the standard laboratory protocol for generating the tosylate salt of an aminopyrimidine is as follows:

  • Dissolution: Dissolve GNE-7915 free base (1.0 eq) in a polar solvent (e.g., Ethanol or Isopropyl alcohol) at 50°C.

  • Acid Addition: Slowly add p-toluenesulfonic acid monohydrate (1.05 eq) dissolved in the same solvent.

  • Crystallization: Cool the solution slowly to room temperature, then to 4°C. The tosylate salt precipitates as a white crystalline solid.

  • Filtration: Filter and wash with cold ether/heptane to remove excess acid.

  • Drying: Vacuum dry at 40°C.

Validated Experimental Protocols

For researchers using GNE-7915, the following protocols ensure data reliability.

Cellular Target Engagement (HEK293-LRRK2 Assay)

Objective: Determine


 by measuring pS935-LRRK2 reduction.
  • Cell Culture: Use HEK293 cells stably expressing LRRK2 (WT or G2019S). Seed at

    
     cells/well in 6-well plates.
    
  • Treatment:

    • Prepare GNE-7915 stock (10 mM in DMSO).[3][6]

    • Dilute in media to final concentrations (e.g., 0.1 nM to 1000 nM).

    • Incubate cells for 90 minutes at 37°C. (Note: pS935 reduction is rapid).

  • Lysis:

    • Wash with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Critical: LRRK2 phosphatases are active during lysis).

  • Western Blot:

    • Primary Ab: Rabbit anti-pS935-LRRK2 (e.g., UDD2).

    • Normalization Ab: Mouse anti-Total LRRK2.

  • Quantification: Calculate ratio of pS935/Total LRRK2 vs. DMSO control.

In Vivo Dosing & Pharmacodynamics

Objective: Assess brain inhibition in mice.

  • Formulation: 20% (w/v) Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) in acidified water (pH 4.0-5.0) or 1% Methylcellulose/0.2% Tween 80.
  • Dose: 10 mg/kg to 100 mg/kg (PO or IP).

  • Timeline:

    • T=0: Dose administration.

    • T=1-2 hours: Peak brain concentration (

      
      ).
      
    • T=2 hours: Euthanize.

  • Tissue Processing: Rapidly dissect striatum/cortex and snap freeze in liquid nitrogen immediately to preserve phosphorylation state.

Safety & Toxicology Notes

Researchers must be aware of the "lung phenotype." Preclinical studies with GNE-7915 and similar inhibitors have shown that LRRK2 inhibition can cause enlargement of lamellar bodies in Type II pneumocytes.

  • Reversibility: This effect is generally reversible upon drug washout.

  • Monitoring: When conducting long-term (>2 weeks) studies in rodents, lung histology (H&E staining) is recommended to monitor for vacuolation.

References

  • Estrada, A. A., et al. (2012).[6] Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors.[1][2][3][4][5][6] Journal of Medicinal Chemistry, 55(22), 9416–9433.[6] Link

  • Zhu, H., et al. (2024).[8] Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM. Cell Discovery, 10, 10. Link

  • Chen, Y., et al. (2022). Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain

    
    -synuclein oligomers without adverse effects.[9] Translational Neurodegeneration, 11, 42. Link
    
  • Kavanagh, M. E., et al. (2013). The development of CNS-active LRRK2 inhibitors using property-directed optimisation.[1][3][5][6] Bioorganic & Medicinal Chemistry Letters, 23(13), 3690-3696.[3][6] Link

Sources

Foundational

Unlocking GNE-7915 Tosylate: Structural Dynamics and Pharmacological Optimization

Executive Summary GNE-7915 (CAS: 1351761-44-8) represents a landmark achievement in the design of brain-penetrant kinase inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2) .[1][2] As a potent, selective, and metab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

GNE-7915 (CAS: 1351761-44-8) represents a landmark achievement in the design of brain-penetrant kinase inhibitors targeting Leucine-Rich Repeat Kinase 2 (LRRK2) .[1][2] As a potent, selective, and metabolically stable aminopyrimidine derivative, it addresses the critical challenge of crossing the blood-brain barrier (BBB) to treat Parkinson’s Disease (PD).

This technical guide dissects the structural rationale behind GNE-7915, the physicochemical advantages of its tosylate salt form , and the specific molecular interactions that define its Type I binding mode.

Chemical Architecture & Physicochemical Profile[3][4]

The Core Scaffold

GNE-7915 is built upon a highly substituted aminopyrimidine scaffold. This core is essential for hinge-binding within the kinase ATP pocket. The molecule features a trifluoromethyl group (


) which enhances metabolic stability and lipophilicity, facilitating BBB transport.
The Tosylate Advantage

While the free base of GNE-7915 exhibits high potency, the tosylate salt (p-toluenesulfonate) is the preferred form for solid-state characterization and formulation.

  • Stoichiometry: 1:1 (Mono-tosylate).

  • Mechanism: Protonation typically occurs at the morpholine nitrogen or the pyrimidine ring, depending on the specific pKa micro-environment, stabilizing the crystal lattice.

  • Benefit: The tosylate anion (

    
    ) disrupts the tight packing of the free base, often improving dissolution rates and ensuring consistent bioavailability in preclinical dosing.
    
Key Properties Table
PropertyDataNotes
Chemical Name [4-[[4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]-2-fluoro-5-methoxyphenyl]-morpholin-4-ylmethanoneIUPAC
Formula (Free Base)

MW: 443.40 g/mol
Formula (Tosylate)

MW: ~615.60 g/mol
LRRK2 Potency

;

Biochemical/Cellular
Brain Penetration

High unbound brain fraction
Selectivity >100-fold against 187 kinasesExceptional kinome profile

Structural Biology: Binding Mechanism

Type I Binding Mode

Cryo-EM studies (PDB: 8U7H ) confirm that GNE-7915 acts as a Type I inhibitor , binding to the active-like conformation of the LRRK2 kinase domain. Unlike Type II inhibitors that require the "DFG-out" inactive state, GNE-7915 occupies the ATP pocket while the kinase is in a "DFG-in" state.

Critical Residue Interactions

The potency of GNE-7915 is derived from a specific network of hydrogen bonds and hydrophobic contacts:

  • Hinge Region (Ala1950): The aminopyrimidine core forms a bidentate hydrogen bond with the backbone of Ala1950. This is the "anchor" interaction.

  • Gatekeeper Residue: The trifluoromethyl (

    
    ) group sits in a hydrophobic pocket near the gatekeeper, displacing water and increasing entropy-driven binding affinity.
    
  • Solvent Front: The morpholine moiety extends towards the solvent interface, improving solubility and potentially interacting with residues like Arg1957.

Interaction Pathway Diagram

The following diagram visualizes the binding logic and structural consequences of GNE-7915 inhibition.

GNE7915_Binding LRRK2_Kinase LRRK2 Kinase Domain (Active Conformation) Effect Inhibition of Ser1292 Autophosphorylation LRRK2_Kinase->Effect Downstream Blockade GNE7915 GNE-7915 (Ligand) GNE7915->LRRK2_Kinase Binds (Type I) Hinge Hinge Region (Ala1950) GNE7915->Hinge H-Bond (Aminopyrimidine) Hydrophobic Hydrophobic Pocket (Gatekeeper) GNE7915->Hydrophobic Van der Waals (-CF3) Solvent Solvent Interface (Arg1957) GNE7915->Solvent Solubility (Morpholine)

Figure 1: Molecular interaction map of GNE-7915 within the LRRK2 ATP-binding pocket.

Experimental Protocol: Salt Formation & Verification

Objective: To convert GNE-7915 free base into the stable mono-tosylate salt for in vivo studies. Rationale: The tosylate salt ensures reproducible pharmacokinetics by preventing polymorphism issues common with free bases.

Reagents
  • GNE-7915 Free Base (Purity >98%)[3]

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Solvents: Ethanol (Absolute), Ethyl Acetate (EtOAc), Heptane.

Step-by-Step Methodology
  • Dissolution (Free Base):

    • Charge GNE-7915 free base (1.0 eq) into a reaction vessel.

    • Add Ethanol (10 volumes relative to mass).

    • Heat to 50°C with stirring until fully dissolved. Checkpoint: Ensure solution is clear.

  • Acid Addition:

    • Prepare a solution of p-TsOH·H₂O (1.05 eq) in Ethanol (2 volumes).

    • Slowly add the acid solution to the free base solution over 30 minutes at 50°C.

    • Mechanism:[4] The slight excess of acid ensures complete protonation of the most basic nitrogen (morpholine or pyrimidine).

  • Crystallization:

    • Cool the mixture slowly to 20°C (rate: 10°C/hour).

    • If no precipitate forms, seed with trace GNE-7915 tosylate crystals.

    • Add Ethyl Acetate or Heptane as an anti-solvent to drive precipitation if yield is low.

  • Isolation & Drying:

    • Filter the solids under vacuum.

    • Wash the cake with cold Ethanol/EtOAc (1:1).

    • Dry in a vacuum oven at 45°C for 24 hours.

  • Validation (Self-Correcting Step):

    • NMR: Verify 1:1 stoichiometry by integrating the aromatic tosylate peaks (approx 7.1 & 7.5 ppm) against the GNE-7915 scaffold.

    • XRPD: Confirm crystallinity (sharp peaks) vs. amorphous halo.

Pharmacokinetics: The Brain Penetration Workflow

The distinguishing feature of GNE-7915 is its ability to cross the BBB and remain active. The following workflow illustrates how this is validated using the


 (unbound partition coefficient) metric.

DMPK_Workflow Dose In Vivo Dosing (Rat/Mouse) Sampling Sample Collection (Plasma & Brain Tissue) Dose->Sampling Analysis_Total LC-MS/MS Analysis (Total Conc.) Sampling->Analysis_Total Calc Calculation: Kp,uu = (Cb,total * fu,b) / (Cp,total * fu,p) Analysis_Total->Calc Dialysis Equilibrium Dialysis (In Vitro) Fu_Plasma Fraction Unbound Plasma (fu,p) Dialysis->Fu_Plasma Fu_Brain Fraction Unbound Brain (fu,b) Dialysis->Fu_Brain Fu_Plasma->Calc Fu_Brain->Calc Result Target: Kp,uu > 0.3 (GNE-7915 achieves ~0.7) Calc->Result

Figure 2: Workflow for determining unbound brain concentration (


), validating the CNS activity of GNE-7915.

References

  • Estrada, A. A., et al. (2012). "Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors."[1][2][5] Journal of Medicinal Chemistry, 55(22), 9416–9433.[1][2][6][7][8] Link

  • Estrada, A. A., et al. (2014). "Discovery of highly potent, selective, and brain-penetrant aminopyrazole leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors."[8] Journal of Medicinal Chemistry, 57(3), 921–936.[8] Link

  • Zhu, H., et al. (2024). "Cryo-EM structure of LRRK2 bound to type I inhibitor GNE-7915." RCSB Protein Data Bank, Entry 8U7H. Link

  • Fuji, R. N., et al. (2015). "Effect of selective LRRK2 kinase inhibition on nonhuman primate lung." Science Translational Medicine, 7(273), 273ra15.[6][7] Link

Sources

Exploratory

GNE-7915 tosylate selectivity profile against other kinases

Topic: GNE-7915 Tosylate Selectivity Profile Against Other Kinases Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary GNE-7915 tosylate represen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: GNE-7915 Tosylate Selectivity Profile Against Other Kinases Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

GNE-7915 tosylate represents a pivotal advancement in the development of LRRK2 (Leucine-Rich Repeat Kinase 2) inhibitors for Parkinson’s Disease (PD). Unlike first-generation compounds (e.g., LRRK2-IN-1) which suffered from poor blood-brain barrier (BBB) permeability and significant off-target promiscuity (particularly against JAK2 and ERK), GNE-7915 was engineered for CNS penetration and kinome-wide selectivity .

This guide dissects the selectivity profile of GNE-7915, focusing on its discrimination against structural homologs like TTK and ALK, and provides the experimental frameworks necessary to validate these interactions in a research setting.

Chemical Biology & Mechanism

Compound Identity: GNE-7915 (Tosylate salt) Mechanism: Type I ATP-competitive inhibitor Binding Mode: Binds the active conformation of the LRRK2 kinase domain.

The Tosylate Rationale

While the free base of GNE-7915 exhibits potent inhibition, the tosylate salt (1:1) is frequently utilized in formulation and solid-state characterization to improve physicochemical properties.

  • Solubility: The tosylate counter-ion disrupts the crystal lattice energy of the highly lipophilic aminopyrimidine core, enhancing dissolution kinetics in aqueous buffers essential for in vitro kinase assays.

  • Crystallinity: Provides a stable crystalline form suitable for scale-up, avoiding the polymorphism issues common with amorphous free bases.

The Selectivity Profile

The defining feature of GNE-7915 is its ability to spare the "anti-targets" that plagued earlier LRRK2 inhibitors.

Primary Potency

GNE-7915 demonstrates single-digit nanomolar potency against both Wild-Type (WT) and the pathogenic G2019S mutant.

TargetAssay TypeIC50 / Ki (nM)Notes
LRRK2 (WT) Biochemical (Ki)1 nM ATP-competitive binding
LRRK2 (G2019S) Biochemical (Ki)< 1 nM Pathogenic mutant
LRRK2 (Cellular) pS935 Phospho-flow9 nM HEK293 / PBMCs
Kinome-Wide Selectivity Data

Extensive profiling using the Invitrogen Kinase Panel (187 kinases) and DiscoveRx KINOMEscan (392+ kinases) reveals a highly restricted off-target footprint.

Key Findings:
  • High Selectivity: At a screening concentration of 100 nM (approx. 10x cellular IC50), GNE-7915 inhibited only one kinase >50% in the Invitrogen panel: TTK (MPS1) .

  • The TTK Interaction: TTK is the primary off-target liability. However, GNE-7915 maintains a >53-fold selectivity window for LRRK2 over TTK.[1]

  • The JAK2 Breakthrough: Early inhibitors like LRRK2-IN-1 potently inhibited JAK2, leading to potential hematological toxicity. GNE-7915 is >3200-fold selective for LRRK2 over JAK2.[1]

Comparative Selectivity Table
Kinase TargetSelectivity Ratio (LRRK2 : Off-Target)Inhibition @ 100 nMClinical Implication
LRRK2 1:1 (Reference)>95%Therapeutic Efficacy
TTK (MPS1) > 53-fold>50%Mitotic checkpoint; monitor for genomic instability
ALK ~100-fold>65%*Anaplastic Lymphoma Kinase; secondary off-target
JAK2 > 3200-fold < 10%Avoids anemia/immune suppression
ERK1/2 > 1000-fold< 10%Avoids interference with MAPK signaling
5-HT2B N/A (GPCR)ModerateReceptor antagonism; monitor cardiac valve safety

*Note: >65% probe displacement in DiscoveRx binding assays.

Methodologies for Validation

To replicate or validate these profiles, researchers should utilize the following standardized protocols. These workflows ensure data integrity and comparability with historical Genentech datasets.

Protocol A: Biochemical Potency (LanthaScreen TR-FRET)

Objective: Determine Ki values for LRRK2 and TTK.

  • Reagents: Use Terbium-labeled anti-GST antibody and Fluorescein-labeled kinase tracer (e.g., Tracer 236).

  • Enzyme Prep: Dilute LRRK2 (G2019S) and TTK enzymes in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Incubation:

    • Mix GNE-7915 (serial dilution in DMSO) with kinase and ATP (at Km apparent).

    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection: Add detection mix (Tb-antibody + Tracer). Incubate 30 mins.

  • Read: Measure TR-FRET ratio (520 nm / 495 nm) on a plate reader (e.g., PHERAstar).

  • Analysis: Fit data to a competitive binding model to derive IC50, then convert to Ki using the Cheng-Prusoff equation.

Protocol B: Cellular Target Engagement (S935 Phosphorylation)

Objective: Confirm LRRK2 inhibition in a physiological context.

  • Cell System: LRRK2-WT or G2019S transfected HEK293 cells.

  • Treatment: Treat cells with GNE-7915 tosylate for 90 minutes.

  • Lysis: Lyse cells in buffer containing phosphatase inhibitors (Calyculin A is critical).

  • Western Blot:

    • Primary Ab: Rabbit anti-LRRK2 pS935 (Abcam/MJFF).

    • Normalization Ab: Mouse anti-Total LRRK2.

  • Quantification: Calculate the ratio of pS935/Total LRRK2 relative to DMSO control.

Visualizations

Diagram 1: LRRK2 Signaling & Inhibition Logic

This diagram illustrates the LRRK2 signaling cascade and where GNE-7915 intervenes, highlighting the downstream markers used for validation.

LRRK2_Pathway LRRK2 LRRK2 (WT/G2019S) Kinase Domain Rab10 Rab10 (Inactive) Cytosolic LRRK2->Rab10 Phosphorylates pRab10 pRab10-Thr73 Membrane Bound LRRK2->pRab10 Generates pS935 pS935-LRRK2 (Feedback Marker) LRRK2->pS935 Constitutive Phosphorylation GNE7915 GNE-7915 (Type I Inhibitor) GNE7915->LRRK2 Inhibits (Ki = 1 nM) GNE7915->pS935 Induces Dephosphorylation (via PP1 recruitment) PP1 PP1 Phosphatase PP1->pS935 Dephosphorylates (Upon Kinase Inhibition)

Caption: Mechanism of Action: GNE-7915 blocks LRRK2 kinase activity, preventing Rab10 phosphorylation and inducing pS935 dephosphorylation.

Diagram 2: Selectivity Profiling Workflow

A logical flow of how the selectivity profile is established and validated.

Selectivity_Workflow cluster_0 Tier 1: High-Throughput Screen cluster_1 Tier 2: Hit Validation cluster_2 Tier 3: Safety Assessment Compound GNE-7915 Tosylate KinomeScan DiscoveRx KINOMEscan (451 Kinases) Compound->KinomeScan Invitrogen Invitrogen Panel (187 Kinases) Compound->Invitrogen Cardiac 5-HT2B Functional Assay Compound->Cardiac GPCR Panel TTK_Assay TTK (MPS1) IC50 Determination KinomeScan->TTK_Assay Hits >65% Displacement ALK_Assay ALK IC50 Determination KinomeScan->ALK_Assay Genotox Genomic Instability (TTK mediated) TTK_Assay->Genotox Risk Assessment JAK2_Assay JAK2 Negative Control JAK2_Assay->Compound Confirm >3200x Selectivity

Caption: The tiered validation workflow used to confirm the "clean" kinase profile and assess specific safety risks like TTK and 5-HT2B.

Implications for Drug Development

For researchers utilizing GNE-7915 as a chemical probe or lead compound:

  • Brain Penetration: Unlike LRRK2-IN-1, GNE-7915 is BBB-permeable. It is the preferred tool for in vivo CNS studies (e.g., measuring pRab10 in brain tissue).

  • Dosing Window: While selective, the TTK margin (53-fold) is finite. High-dose toxicity studies must monitor for micronucleus formation (a hallmark of TTK/MPS1 inhibition).

  • Control Compounds: Always run JAK2 assays in parallel if comparing against older literature compounds to demonstrate the superior safety profile of the GNE series.

References

  • Estrada, A. A., et al. (2012).[2][3][4][5][6] "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors." Journal of Medicinal Chemistry. [Link][4]

  • Kavanagh, M. E., et al. (2013).[1][6] "The development of CNS-active LRRK2 inhibitors using property-directed optimisation." Bioorganic & Medicinal Chemistry Letters. [Link][6]

  • Luerman, G. C., et al. (2014). "Phosphoproteomic evaluation of pharmacological inhibition of leucine-rich repeat kinase 2 reveals significant off-target effects of LRRK-2-IN-1."[1] Journal of Neurochemistry. [Link]

  • Chen, H., et al. (2012).[2][3][4] "Discovery of Selective LRRK2 Inhibitors Guided by Computational Analysis and Molecular Modeling." Journal of Medicinal Chemistry. [Link][2]

Sources

Foundational

Technical Monograph: GNE-7915 Tosylate in Parkinson's Disease Research

Executive Summary GNE-7915 tosylate is a highly potent, selective, and brain-penetrant small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) .[1] It serves as a critical chemical probe in Parkinson’s Disease (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

GNE-7915 tosylate is a highly potent, selective, and brain-penetrant small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) .[1] It serves as a critical chemical probe in Parkinson’s Disease (PD) research, particularly for validating LRRK2 kinase activity as a therapeutic target.

Unlike early-generation inhibitors (e.g., LRRK2-IN-1), GNE-7915 possesses a pharmacokinetic profile suitable for in vivo efficacy and toxicology studies in higher species, including non-human primates (NHPs). It is widely cited for its role in defining the "lung phenotype"—an on-target, reversible accumulation of lamellar bodies in type II pneumocytes—which has been pivotal in establishing the safety margins for LRRK2 therapeutics currently in clinical trials.

Chemical & Pharmacological Profile

Structural Characteristics

GNE-7915 is a Type I kinase inhibitor , meaning it binds to the ATP-binding pocket of the LRRK2 kinase domain in its active conformation.

  • Chemical Name: (4-((4-(ethylamino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-2-fluoro-5-methoxyphenyl)(morpholino)methanone[2]

  • Formulation: Frequently used as the tosylate salt to improve solubility and crystalline stability for in vivo formulation.

  • Molecular Weight: ~615.6 g/mol (tosylate salt).

Potency and Selectivity

GNE-7915 is engineered for high specificity to avoid off-target toxicities often seen with promiscuous kinase inhibitors.

ParameterValueNotes
LRRK2 Cellular IC50 ~9 nM Measured in cellular assays (e.g., pS935 reduction).
Biochemical IC50 ~2 nM Direct kinase inhibition assay.
Selectivity >100-fold Selectivity against 187+ kinases.[3] Major off-targets like TTK are inhibited only at high concentrations (>100x LRRK2 Ki).
Brain Penetration High Unbound brain-to-plasma ratio (

) supports CNS target engagement.

Mechanistic Role in PD Pathophysiology[5][6][7]

The LRRK2-Rab Signaling Axis

The primary utility of GNE-7915 is to block the aberrant kinase activity caused by pathogenic mutations (e.g., G2019S , R1441C/G ).

  • Pathogenic State: Hyperactive LRRK2 phosphorylates a subset of Rab GTPases (primarily Rab10 , Rab8, Rab12) at a conserved threonine residue (Thr73 for Rab10).

  • Downstream Consequence: Phosphorylated Rabs (pRab) recruit effector proteins like RILPL1 and RILPL2 .

  • Cellular Defect: This complex obstructs ciliogenesis and disrupts lysosomal trafficking, leading to the accumulation of undigested cargo (e.g.,

    
    -synuclein aggregates).
    
  • Therapeutic Intervention: GNE-7915 inhibits LRRK2 autophosphorylation (pS1292) and substrate phosphorylation (pRab10), restoring lysosomal homeostasis.

Visualization: LRRK2 Signaling & Inhibition

The following diagram illustrates the pathogenic cascade and the precise intervention point of GNE-7915.

LRRK2_Pathway LRRK2 LRRK2 (G2019S) Hyperactive Kinase Rab10 Rab10 (Inactive) LRRK2->Rab10 Phosphorylates GNE GNE-7915 (Inhibitor) GNE->LRRK2 Inhibits (IC50 ~9nM) pRab10 pRab10-Thr73 (Phosphorylated) Rab10->pRab10 Conversion RILPL RILPL1/2 Recruitment pRab10->RILPL Recruits Cilia Inhibition of Ciliogenesis RILPL->Cilia Causes Lysosome Lysosomal Stress RILPL->Lysosome Causes

Caption: GNE-7915 blocks the pathogenic phosphorylation of Rab10 by LRRK2, preventing downstream lysosomal and ciliary defects.

Preclinical Safety: The "Lung Phenotype"

GNE-7915 is historically significant for defining the safety profile of LRRK2 inhibitors. Early studies identified that LRRK2 inhibition leads to morphological changes in the lung, specifically in Type II pneumocytes .[4][5]

The Lamellar Body Accumulation
  • Observation: Treatment with GNE-7915 (and other structural classes like MLi-2) causes Type II pneumocytes to enlarge and accumulate lamellar bodies (organelles storing surfactant).

  • Causality: This is an on-target effect .[5][6][7] LRRK2 regulates lysosomal trafficking; inhibiting it slows the recycling/secretion of surfactant, causing accumulation.

  • Clinical Relevance:

    • Reversibility: Studies in non-human primates (NHPs) demonstrated that this phenotype fully reverses within 2 weeks of drug cessation.

    • Functionality: Crucially, despite the histological changes, no deficits in pulmonary function (gas exchange, lung compliance) were observed.

Experimental Protocols

In Vivo Target Engagement (Mouse/NHP)

To validate LRRK2 inhibition using GNE-7915, researchers must measure specific biomarkers. pS935-LRRK2 is a constitutive phosphorylation site that is dephosphorylated upon kinase inhibition (indirect marker), while pRab10 is a direct substrate.

Protocol: Tissue Processing for pRab10 Analysis

Objective: Quantify LRRK2 inhibition in brain/kidney tissue.

  • Dosing:

    • Mouse: 10–50 mg/kg (Oral Gavage/IP).

    • NHP: 30 mg/kg BID (Oral) for high-exposure toxicity modeling.

  • Tissue Harvest:

    • Rapidly dissect Striatum/Cortex and Kidney.

    • Critical Step: Snap freeze in liquid nitrogen immediately. Phosphatases are highly active; delays degrade the pRab10 signal.

  • Lysis:

    • Homogenize tissue in ice-cold lysis buffer containing strong phosphatase inhibitors (e.g., Calyculin A, PhosSTOP).

    • Buffer suggestion: 50 mM Tris-HCl (pH 7.5), 1% Triton X-100, 1 mM EGTA, 1 mM Na3VO4, 50 mM NaF, 10 mM Beta-glycerophosphate.

  • Detection (Western Blot/ELISA):

    • Total LRRK2: Use antibody [N241A/34] or [UDD3].

    • pRab10: Use specific monoclonal antibody [MJFF-pRAB10] (Clone 19-4).

    • Normalization: Signal must be normalized to Total Rab10 or Total LRRK2.

Visualization: Pharmacodynamic Workflow

The following workflow outlines the critical steps for validating GNE-7915 efficacy ex vivo.

PD_Workflow cluster_readout Biomarker Readout Dose Dose GNE-7915 (30 mg/kg) Harvest Harvest Tissue (Brain/Lung) Dose->Harvest 1-4 hrs post-dose Lysis Lysis + Phosphatase Inh. Harvest->Lysis Snap Freeze Centrifuge Clarify Lysate (14,000xg, 4°C) Lysis->Centrifuge Assay Quantification (WB / MSD-ELISA) Centrifuge->Assay Supernatant pS935 pS935-LRRK2 (Indirect Marker) Assay->pS935 pRab10 pRab10 (Direct Substrate) Assay->pRab10

Caption: Workflow for assessing GNE-7915 target engagement. Rapid lysis with phosphatase inhibitors is critical.

Comparative Analysis: GNE-7915 vs. Competitors

In the landscape of LRRK2 inhibitors, GNE-7915 is often compared to MLi-2 (Merck) and PFE-360 (Pfizer).[8]

FeatureGNE-7915MLi-2PFE-360
Potency (Cellular) ~9 nM~0.8 nM (Most Potent)~3 nM
Structure Class AminopyrimidineIndazoleMorpholino-pyrimidine
Brain Penetration HighHighHigh
Primary Use Toxicity Control (Lung phenotype positive control)Efficacy Potency (Low dose efficacy)Comparator
Safety Profile Induces reversible lung changes; no functional deficit.Similar lung effects; potential off-target concerns at high doses.Similar lung effects.[4][9]

Expert Insight: While MLi-2 is more potent, GNE-7915 remains a standard reference compound in toxicology because it reliably induces the lung phenotype at 30 mg/kg, allowing researchers to test if new compounds can avoid this effect or if it is mechanism-based.

References

  • Estrada, A. A., et al. (2012). Discovery of highly potent, selective, and brain-penetrant aminopyrazole inhibitors of LRRK2. Journal of Medicinal Chemistry.

  • Fuji, R. N., et al. (2015). Effect of selective LRRK2 kinase inhibition on nonhuman primate lung.[4][5][6][10] Science Translational Medicine.

  • Baptista, M. A., et al. (2020). LRRK2 inhibitors induce reversible changes in nonhuman primate lungs without measurable pulmonary deficits.[5] Science Translational Medicine. [11]

  • Myasnikov, A., et al. (2021). Structural analysis of the full-length human LRRK2. Cell.

  • Steger, M., et al. (2016). Phosphoproteomics reveals that Parkinson’s disease kinase LRRK2 regulates a subset of Rab GTPases. eLife.

Sources

Protocols & Analytical Methods

Method

Application Note: GNE-7915 Tosylate Dosage and Formulation for Mouse Models

Abstract GNE-7915 (GNE-7915 tosylate) is a highly potent, selective, and brain-penetrant small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] Unlike early-generation LRRK2 inhibitors, GNE-7915 demonstrate...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

GNE-7915 (GNE-7915 tosylate) is a highly potent, selective, and brain-penetrant small-molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] Unlike early-generation LRRK2 inhibitors, GNE-7915 demonstrates a superior safety profile, avoiding the pulmonary and renal distinct pathologies (e.g., lamellar body accumulation) often associated with LRRK2 inhibition. This guide provides a standardized protocol for the formulation, dosage selection, and administration of GNE-7915 in mouse models, specifically optimized for longitudinal efficacy studies in Parkinson’s disease (PD) research.

Compound Profile & Mechanism of Action[2]

Chemical Properties[1][2][3][4]
  • Compound Name: GNE-7915 (Tosylate form recommended for in vivo stability)

  • Target: LRRK2 (IC50 ≈ 9 nM)[1][2][3][4]

  • Brain Penetrance: High (Brain/Plasma ratio > 0.5)

  • Solubility: Poor in water; requires suspension vehicle for high-dose in vivo administration.

Mechanism of Action

LRRK2 hyperactivation phosphorylates a subset of Rab GTPases (Rab10, Rab12, Rab29). GNE-7915 inhibits this kinase activity.[1][5][6][7][8][9]

  • Direct Biomarker: Reduction of pRab10 (Thr73) and pRab12 (Ser106) .

  • Indirect Biomarker: Reduction of constitutive pS935-LRRK2 (a surrogate marker for LRRK2 inhibition, though not a direct autophosphorylation site).

Signaling Pathway Visualization

GNE_Pathway cluster_legend Legend GNE GNE-7915 LRRK2_WT LRRK2 (WT/Mutant) Kinase Active GNE->LRRK2_WT Inhibits (IC50 ~9nM) pS935 pS935-LRRK2 (Constitutive Site) GNE->pS935 Induces Dephosphorylation (Biomarker) Rab10 Rab10 / Rab12 LRRK2_WT->Rab10 Phosphorylates LRRK2_WT->pS935 Constitutive Phosphorylation pRab pRab10 (Thr73) pRab12 (Ser106) Rab10->pRab Pathogenic Activation Pathology α-Synuclein Aggregation Neuronal Toxicity pRab->Pathology Promotes key Red Line: Inhibition | Green Node: Biomarker

Figure 1: Mechanism of Action. GNE-7915 inhibits LRRK2 kinase activity, blocking the phosphorylation of Rab substrates and inducing the dephosphorylation of the pS935 surrogate marker.

Formulation Protocols

GNE-7915 has limited aqueous solubility.[8] For relevant in vivo doses (>10 mg/kg), a suspension formulation is required. Solutions (using DMSO/PEG) are generally only suitable for low-dose PK studies and are not recommended for chronic dosing due to vehicle toxicity.

Standard Suspension Vehicle (Recommended)

Vehicle Composition: 0.5% (w/v) Methylcellulose (MC) + 0.2% (w/v) Tween 80 in Sterile Water.

Preparation of Vehicle (100 mL):

  • Heat 40 mL of sterile distilled water to ~80°C.

  • Slowly add 0.5 g Methylcellulose (400 cP viscosity) while stirring magnetically to disperse clumps.

  • Once dispersed (cloudy), add 60 mL of ice-cold sterile water. The sudden temperature drop helps the MC dissolve and hydrate.

  • Stir on ice for 30–60 minutes until the solution clears.

  • Add 0.2 mL (200 µL) Tween 80 .

  • Stir for another 10 minutes.

  • Storage: 4°C for up to 1 month.

Preparation of GNE-7915 Dosing Suspension

Target Concentration: 10 mg/mL (for 100 mg/kg dose at 10 mL/kg volume).

  • Weigh: Accurately weigh the required amount of GNE-7915 tosylate powder.

  • Grind: If the powder is coarse, gently grind it in a mortar and pestle to a fine dust to prevent needle clogging.

  • Wetting: Add a small volume of the Vehicle (approx. 10% of final volume) to the powder. Triturate (mix) thoroughly to create a smooth paste. This step is critical to avoid hydrophobic clumping.

  • Dilute: Gradually add the remaining Vehicle while mixing.

  • Sonicate: Sonicate the suspension in a water bath for 10–15 minutes to ensure a uniform suspension.

  • Vortex: Vortex immediately before drawing into the syringe.

In Vivo Dosage Guide

Dose Selection Matrix

Select the regimen based on your experimental endpoint.

Experimental GoalRouteDoseFrequencyRationale
Chronic Efficacy (PD Models)S.C. (Subcutaneous)100 mg/kg 2x Weekly (e.g., Mon/Thu)Achieves sustained brain inhibition; proven to reduce α-synuclein without lung toxicity [1].
Acute PD/Target Engagement P.O. (Oral Gavage)50 mg/kg Single Dose or QDExcellent oral bioavailability; sufficient for >80% pS935 reduction at 2-4h post-dose [2].
Dose-Response / PK P.O. / I.P.10, 30, 100 mg/kgSingle DoseTo determine ED50 for specific tissue targets.
Administration Protocols
Protocol A: Chronic Subcutaneous (S.C.) Injection (Gold Standard)

Reference: Science Translational Medicine 2022 [1]

  • Rationale: S.C. administration provides a depot effect, smoothing the PK curve compared to oral gavage, and is less stressful for long-term (18+ weeks) studies.

  • Dose: 100 mg/kg.

  • Volume: 10 mL/kg (e.g., 0.25 mL for a 25g mouse).

  • Site: Loose skin over the flank or neck (scruff). Rotate sites for chronic dosing.

  • Needle: 25G or 27G (ensure suspension does not clog; 25G is safer for suspensions).

Protocol B: Oral Gavage (P.O.)[10]
  • Rationale: Suitable for short-term studies or when strict oral bioavailability data is needed.

  • Dose: 50 mg/kg.

  • Volume: 10 mL/kg.[11]

  • Tool: Flexible plastic gavage needle (feeding tube) to minimize esophageal trauma.

Experimental Workflow & Sampling

To validate the dosage, you must confirm target engagement (Pharmacodynamics).

Workflow Diagram

Workflow cluster_tissues Tissue Collection Start Acclimation (7 Days) Dosing Administer GNE-7915 (100 mg/kg S.C.) Start->Dosing Wait Wait 2 - 4 Hours (Peak Efficacy) Dosing->Wait perfusion Transcardial Perfusion (PBS + Phos Inhibitors) Wait->perfusion Brain Brain (Striatum/Cortex) perfusion->Brain Lung Lung (Peripheral Control) perfusion->Lung Analysis Western Blot / ELISA Target: pS935-LRRK2 Target: pRab10 Brain->Analysis Lung->Analysis

Figure 2: Pharmacodynamic Validation Workflow. Optimal sampling time is 2–4 hours post-dose for peak inhibition, or 24 hours to assess durability.

Tissue Processing for Phospho-Proteins

LRRK2 and Rab phosphorylation states are highly labile.

  • Perfusion: Transcardial perfusion with ice-cold PBS containing Phosphatase Inhibitors (e.g., PhosSTOP) is highly recommended to prevent post-mortem dephosphorylation.

  • Lysis Buffer: Use T-PER or RIPA buffer supplemented with:

    • Protease Inhibitors (EDTA-free).

    • Phosphatase Inhibitors (Sodium Orthovanadate, Sodium Fluoride).

  • Homogenization: Mechanical homogenization on ice.

  • Centrifugation: 14,000 x g for 20 min at 4°C. Collect supernatant.

Expected Results & Benchmarks

When dosed correctly (100 mg/kg s.c.), compare your results against these benchmarks:

TissueBiomarkerExpected Change (vs. Vehicle)Notes
Brain (Cortex)pS935-LRRK2↓ >80% Indicates successful BBB penetration.
Brain (Striatum)pRab10 (Thr73)↓ >60% Direct measure of kinase inhibition.
Lung pRab10 (Thr73)↓ >90% Peripheral inhibition is usually higher than central.
Lung HistologyNo Change No enlarged lamellar bodies (unlike GNE-7915's predecessors).

References

  • Science Translational Medicine (2022).Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects.

    • Source:

    • Relevance: Establishes the 100 mg/kg s.c. twice-weekly regimen and safety profile.
  • Journal of Medicinal Chemistry (2012).Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors.

    • Source:

    • Relevance: Primary chemistry paper detailing synthesis, structure (Compound 18), and initial PK/PD.
  • Selleck Chemicals / MedChemExpress Protocols.

    • Source:

    • Relevance: Solubility data and general vehicle recommend

Sources

Application

Application Note: Monitoring LRRK2 Kinase Inhibition with GNE-7915 Tosylate via Western Blot

Introduction & Mechanism of Action GNE-7915 is a highly potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2) , a critical target in Parkinson’s Disease (PD) pathology.[1][2] Unlike man...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action

GNE-7915 is a highly potent, selective, and brain-penetrant inhibitor of Leucine-rich repeat kinase 2 (LRRK2) , a critical target in Parkinson’s Disease (PD) pathology.[1][2] Unlike many kinase assays where inhibition prevents a phosphorylation event, LRRK2 inhibition by GNE-7915 results in the dephosphorylation of specific constitutive serine sites, most notably Ser935 .

The "Dephosphorylation" Paradox

Under basal conditions, LRRK2 is phosphorylated at Ser935 (and the Ser910/955/973 cluster), which enables 14-3-3 protein binding. This binding stabilizes LRRK2 in the cytoplasm. When GNE-7915 binds the ATP-pocket (Type I inhibition), it alters the kinase conformation, causing 14-3-3 dissociation and exposing Ser935 to cytosolic phosphatases (likely PP1).

Therefore, the pharmacodynamic readout for GNE-7915 efficacy is the disappearance of the pSer935 band, not the appearance of a new band.

Mechanistic Pathway Diagram

GNE7915_Mechanism cluster_basal Basal State (Active) cluster_inhibited Inhibited State (GNE-7915) LRRK2_Active LRRK2 (Active) Phos_S935 pSer935 Cluster LRRK2_Active->Phos_S935 Maintains Rab10 Substrate Phosphorylation (pRab10) LRRK2_Active->Rab10 Catalyzes Prot_1433 14-3-3 Binding Phos_S935->Prot_1433 Recruits Dephos Dephosphorylation (Loss of Signal) Phos_S935->Dephos Result Phosphatase PP1 Phosphatase Access Prot_1433->Phosphatase Exposes Sites GNE GNE-7915 (Inhibitor) GNE->LRRK2_Active Blocks ATP Pocket GNE->Prot_1433 Causes Dissociation Phosphatase->Phos_S935 Removes Phosphate

Caption: GNE-7915 inhibition causes 14-3-3 dissociation, exposing Ser935 to phosphatases, resulting in signal loss.

Experimental Design & Materials

Reagent Preparation (Critical: Salt Form Correction)

You are using GNE-7915 Tosylate . The tosylate salt significantly alters the molecular weight compared to the free base often cited in literature.

Compound FormMolecular Weight ( g/mol )SolubilityStorage
GNE-7915 (Free Base) 443.40Low-20°C
GNE-7915 (Tosylate) 615.60 ~10 mM in DMSO -20°C (Desiccated)

Protocol for 10 mM Stock Solution:

  • Weigh 6.16 mg of GNE-7915 Tosylate.

  • Dissolve in 1.0 mL of anhydrous DMSO.

  • Vortex until completely clear. Aliquot (50 µL) and store at -80°C. Avoid freeze-thaw cycles.

Treatment Strategy
  • Dose Response: 1 nM, 10 nM, 100 nM, 1 µM. (Cellular IC50 is ~9 nM; 100 nM usually achieves maximal dephosphorylation).

  • Time Course: 60–120 minutes is sufficient for pSer935 loss.

  • Controls:

    • Negative Control: DMSO (Vehicle) only.

    • Positive Control (Optional): MLi-2 (another structural class LRRK2 inhibitor) to confirm pathway responsiveness.

High-Molecular Weight Western Blot Protocol

Challenge: LRRK2 is 286 kDa .[3] Standard blotting protocols (10% gels, semi-dry transfer) will fail. The protein will not enter the gel or will not transfer out of it.

Sample Lysis

Phosphorylation at Ser935 is labile.

  • Lysis Buffer: RIPA or specialized Lysis Buffer (50 mM Tris pH 7.4, 150 mM NaCl, 1% Triton X-100).

  • Essential Additives:

    • Protease Inhibitor Cocktail (1x).

    • Phosphatase Inhibitors: PhosSTOP or Sodium Orthovanadate (1 mM) + Sodium Fluoride (10 mM).

    • Optional: Calyculin A (10-50 nM) can be added to lysis buffer to preserve basal phosphorylation if signals are weak.

SDS-PAGE (Electrophoresis)

Do not use standard 4-20% Tris-Glycine gels; LRRK2 will compress at the very top.

  • Recommended Gel: 3-8% Tris-Acetate Gradient Gels or 6% Tris-Glycine homemade gels.

  • Loading: 20–40 µg total protein per lane.

  • Running: Run at 120V until the dye front runs off. Continue running for 10-15 mins extra to separate the 250-300 kDa range.

Wet Tank Transfer (The "Make or Break" Step)

Semi-dry transfer is inefficient for >200 kDa proteins. Use a wet tank system (e.g., Bio-Rad Criterion).

  • Transfer Buffer (Modified Towbin):

    • 25 mM Tris[4]

    • 192 mM Glycine[4][5]

    • 10% Methanol (Lower methanol prevents protein precipitation in the gel).

    • 0.02% SDS (Critical: Helps elute large proteins from the acrylamide matrix).

  • Membrane: Nitrocellulose (0.45 µm). PVDF is acceptable but requires careful pre-wetting.

  • Conditions: Overnight (16 hours) at 30V (constant voltage) at 4°C. Rapid transfer (1-2 hours) often results in incomplete transfer of high MW species.

Antibody Incubation
  • Blocking: 5% Non-fat dry milk in TBST (1 hr).

  • Primary Antibodies:

    • Target: Rabbit anti-LRRK2 pSer935 (e.g., Abcam ab133450 or MJF-R11). Dilution 1:1000.

    • Normalization: Mouse anti-Total LRRK2 (Clone N241A/34 or MJF2). Dilution 1:1000.

    • Note: Incubate primaries Overnight at 4°C .

  • Secondary: HRP-conjugated anti-Rabbit/Mouse (1:5000 - 1:10,000).

Workflow Visualization

WB_Protocol cluster_prep Sample Prep cluster_run Separation (286 kDa) cluster_transfer Transfer (Critical) Lysis Lysis + Phos Inhibitors (Preserve pS935) Quant BCA Assay (Norm. to 30µg) Lysis->Quant Gel 3-8% Tris-Acetate Gel (Avoid 4-20%) Quant->Gel Run Run 150V Until dye front exits Gel->Run Buffer Buffer: 10% MeOH + 0.02% SDS Run->Buffer Tank Wet Tank 30V Overnight @ 4°C Buffer->Tank Imaging & Analysis Imaging & Analysis Tank->Imaging & Analysis

Caption: Optimized workflow for High-MW LRRK2 preservation and transfer.

Data Analysis & Interpretation

Normalization Strategy

Do not rely solely on Actin/GAPDH. You must normalize pSer935 signal to Total LRRK2 .



Expected Results
TreatmentpSer935 SignalTotal LRRK2 SignalInterpretation
DMSO High (100%)High (100%)Basal activity intact.
GNE-7915 (10 nM) Reduced (~50%)High (100%)Partial inhibition (near IC50).
GNE-7915 (100 nM) Absent (<5%)High (100%)Complete Target Engagement.
GNE-7915 (Any) AbsentAbsentTechnical Failure: Transfer issue or protein degradation.
Troubleshooting
  • "Smile" Effect: High MW bands often curve. Run the gel slower (100V) in the cold room.

  • Weak Signal: Increase primary antibody concentration or try a "SuperSignal" West Femto ECL substrate. LRRK2 endogenous levels can be low in non-immune cells (e.g., HEK293 require transfection; A549 or RAW 264.7 have decent endogenous levels).

  • Rebound Effect: If you wash out GNE-7915, pSer935 re-phosphorylates rapidly (<30 mins). Ensure cells are lysed immediately without a wash step if possible, or a very rapid PBS wash.

References

  • Estrada, A. A., et al. (2012). Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors.[1] Journal of Medicinal Chemistry.

  • Dzamko, N., et al. (2010). Inhibition of LRRK2 kinase activity leads to dephosphorylation of Ser910/Ser935, disruption of 14-3-3 binding and altered cytoplasmic localization. Biochemical Journal.

  • Abcam Application Note. Western blot protocol for high molecular weight proteins.

  • Michael J. Fox Foundation. LRRK2 Resources and Protocols.

Sources

Method

GNE-7915 tosylate for inducing LRRK2 dephosphorylation

Application Note: GNE-7915 Tosylate for Inducing LRRK2 Dephosphorylation [1] Abstract & Introduction GNE-7915 (Tosylate) is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: GNE-7915 Tosylate for Inducing LRRK2 Dephosphorylation [1]

Abstract & Introduction

GNE-7915 (Tosylate) is a highly potent, selective, and brain-penetrant small molecule inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) .[1][2] It is widely utilized in Parkinson’s Disease (PD) research to validate target engagement.[1]

A unique pharmacodynamic feature of LRRK2 is that direct inhibition of its kinase domain results in the rapid dephosphorylation of its constitutive serine phosphorylation sites (Ser910, Ser935, Ser955, and Ser973).[3] This phenomenon creates a robust, binary readout for inhibitor efficacy: loss of pSer935 signal indicates successful kinase inhibition.

This Application Note provides a rigorous, self-validating protocol for using GNE-7915 Tosylate to induce and detect LRRK2 dephosphorylation in both in vitro cellular models and in vivo rodent studies.

Mechanism of Action (MOA)

Understanding the "Kinase Inhibition


 Dephosphorylation" paradox is critical for experimental design.[1]
  • Basal State: Active LRRK2 is constitutively phosphorylated at the "heterologous" sites (S910/S935/S955/S973), likely by upstream kinases (e.g., CK1

    
    ).[1] This phosphorylation stabilizes LRRK2 in a dimeric, active conformation and facilitates 14-3-3 binding.[1]
    
  • Inhibition State: GNE-7915 binding induces a conformational change in the LRRK2 kinase domain.[1]

  • The Feedback Loop: This conformational shift exposes the constitutive sites to cellular phosphatases (specifically PP1/PP2A) or prevents re-phosphorylation by upstream kinases.[1] Consequently, the pSer935 signal is lost rapidly (t

    
     < 30 min).[1]
    
Figure 1: Mechanism of Induced Dephosphorylation[1][4]

GNE7915_MOA LRRK2_Active LRRK2 (Active) + pSer935 Complex LRRK2:Inhibitor Complex (Conformational Change) LRRK2_Active->Complex Binding GNE7915 GNE-7915 (Inhibitor) GNE7915->Complex Phosphatase PP1/PP2A Recruitment Complex->Phosphatase Exposes Sites LRRK2_Inactive LRRK2 (Dephosphorylated) Loss of pSer935 Phosphatase->LRRK2_Inactive Rapid Dephosphorylation Downstream Blocked Rab10 Phosphorylation LRRK2_Inactive->Downstream Functional Outcome

Caption: GNE-7915 binding destabilizes the active conformation, recruiting phosphatases to strip constitutive phosphorylation sites (pSer935).[1]

Chemical Properties & Reconstitution

CRITICAL: You are using the Tosylate salt form.[1] You must account for the molecular weight difference compared to the free base to ensure accurate molarity.

PropertySpecification
Compound Name GNE-7915 Tosylate
MW (Free Base) 443.40 g/mol
MW (Tosylate) ~615.6 g/mol (Check specific CoA; usually mono-tosylate)
Solubility DMSO (up to 100 mg/mL); Insoluble in water
Storage Powder: -20°C; DMSO Stock: -80°C (Avoid freeze/thaw)

Reconstitution Protocol:

  • Calculate:

    
    .[1]
    
  • Solvent: Add anhydrous DMSO (freshly opened) to the vial.

  • Mix: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Aliquot: Dispense into single-use aliquots (e.g., 50 µL) to prevent hydration of DMSO, which precipitates the compound.

Protocol A: In Vitro Cellular Dephosphorylation Assay

Objective: Determine cellular IC50 by measuring pSer935 loss in HEK293-LRRK2 or A549 cells.

Materials
  • Cells: HEK293T (transfected with LRRK2-WT or G2019S) or A549 (Endogenous LRRK2).[1]

  • Lysis Buffer (Critical): RIPA Buffer + Protease Inhibitor Cocktail + PhosSTOP (Roche).[1] Note: LRRK2 dephosphorylation is rapid post-lysis; phosphatase inhibitors are non-negotiable.[1]

  • Antibodies:

    • Anti-LRRK2 pSer935 (Abcam ab133450 or MJFF UDD2).[1]

    • Anti-Total LRRK2 (MJFF c41-2 or N241A/34).[1]

Step-by-Step Workflow
  • Seeding: Plate cells in 6-well plates (0.5

    
     10
    
    
    
    cells/well). Incubate 24h to reach 70-80% confluency.
  • Treatment:

    • Prepare 1000x stocks of GNE-7915 in DMSO (e.g., 0.1, 1.0, 10, 100, 1000 µM).

    • Add to media (1:1000 dilution) to achieve final concentrations: 0.1, 1, 10, 100, 1000 nM .

    • Control: DMSO only (0.1%).[1]

    • Incubation Time: 90 minutes at 37°C. (Dephosphorylation plateaus by 60-90 mins).

  • Harvest (Cold Chain):

    • Place plate on ice . Aspirate media.

    • Wash 1x with ice-cold PBS.[1]

    • Add 150 µL ice-cold Lysis Buffer (with inhibitors).[1] Scrape and collect.

    • Incubate on ice for 20 min. Centrifuge 14,000 x g for 15 min at 4°C.

  • Analysis: Perform Western Blot. Normalize pSer935 signal to Total LRRK2 signal.

Figure 2: Experimental Workflow

Workflow Start Cell Culture (HEK293 or A549) Treat Treat with GNE-7915 (0 - 1000 nM) 90 mins @ 37°C Start->Treat Lysis Lysis on ICE + PhosSTOP Inhibitors Treat->Lysis Rapid Transfer Blot Western Blot Primary: pS935 & Total LRRK2 Lysis->Blot Data Calculate IC50 (pS935/Total Ratio) Blot->Data

Caption: Standard workflow for cellular target engagement assays.

Protocol B: In Vivo Target Engagement (Mouse)[1]

Objective: Validate brain penetrance and kinase inhibition in mice (C57BL/6 or LRRK2-G2019S BAC).

Formulation (Oral Gavage - PO)

GNE-7915 is hydrophobic.[1] A suspension vehicle is required.[1]

  • Vehicle: 0.5% (w/v) Methylcellulose + 0.2% (w/v) Tween-80 in water.[1]

  • Preparation:

    • Weigh GNE-7915 Tosylate.[1]

    • Add Tween-80 and grind/triturate to wet the powder.[1]

    • Slowly add Methylcellulose solution while vortexing to create a uniform suspension.

    • Dose: 50 mg/kg is the standard efficacious dose for >90% pS935 reduction.[1]

Procedure
  • Dosing: Administer 50 mg/kg via oral gavage (10 mL/kg volume).

  • Timepoint: Euthanize animals at 2 hours post-dose (T

    
     is approx 1-2h).
    
  • Tissue Collection:

    • Transcardial perfusion with PBS is recommended to remove blood (which contains LRRK2 in PBMCs).[1]

    • Rapidly dissect the Cortex and Striatum.

    • Snap freeze in liquid nitrogen immediately. Delay here causes artificial dephosphorylation.[1]

  • Homogenization: Homogenize frozen tissue in 10 volumes of Lysis Buffer (containing PhosSTOP) using a bead beater.

Data Summary & Expectations

When validating your experiments, compare your results against these field-standard benchmarks:

ParameterBiochemical AssayCellular Assay (HEK293)In Vivo (Mouse Brain)
IC50 / EC50 ~1 nM (Ki)~9 nM (IC50)>90% inhibition @ 50 mg/kg
Readout Kinase Activity (Peptide)pSer935 DephosphorylationpSer935 Dephosphorylation
Selectivity >1000x vs. TTK, ALKHighHigh

Troubleshooting & Pitfalls

  • Signal Loss in Controls: If your "Vehicle" control shows low pS935, your lysis was too slow or warm.[1] LRRK2 is stripped of phosphates by PP1 within minutes of cell rupture if inhibitors are not present.[1] Always keep lysates on ice.

  • Precipitation: If GNE-7915 precipitates in cell media, ensure you are not exceeding 0.5% final DMSO concentration.[1]

  • Total LRRK2 Drop: Extended treatment (>24h) with GNE-7915 can destabilize the LRRK2 protein, leading to a drop in Total LRRK2 levels (destabilization

    
     ubiquitination 
    
    
    
    degradation).[1] For target engagement, stick to short timepoints (2-4h).

References

  • Estrada, A. A., et al. (2012). Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors.[1][2] Journal of Medicinal Chemistry, 55(22), 9416–9433.[2] Link

  • Fuji, R. N., et al. (2015). Effect of selective LRRK2 kinase inhibition on nonhuman primate lung. Science Translational Medicine, 7(273), 273ra15. Link

  • Dzamko, N., et al. (2010). Inhibition of LRRK2 kinase activity leads to dephosphorylation of Ser(910)/Ser(935), disruption of 14-3-3 binding and proteasomal degradation.[1] Biochemical Journal, 430(3), 405–413. Link

  • Genentech/Roche. GNE-7915 Chemical Probe Summary. Open Innovation Portal.Link[1]

Sources

Application

long-term GNE-7915 tosylate treatment in animal models.

Application Note: Optimizing Long-Term GNE-7915 Tosylate Treatment in Animal Models for LRRK2 Inhibition Introduction & Mechanistic Rationale Leucine-rich repeat kinase 2 (LRRK2) hyper-kinase activity—frequently driven b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Long-Term GNE-7915 Tosylate Treatment in Animal Models for LRRK2 Inhibition

Introduction & Mechanistic Rationale

Leucine-rich repeat kinase 2 (LRRK2) hyper-kinase activity—frequently driven by pathogenic mutations such as G2019S and R1441G—is a primary, disease-modifying therapeutic target for Parkinson's disease (PD)[1]. GNE-7915 tosylate is a highly potent (IC50 = 9 nM), selective, and brain-penetrant LRRK2 inhibitor[2].

Historically, preclinical studies have raised safety concerns regarding LRRK2 inhibitors. Continuous, high-dose administration in non-human primates and mice induces peripheral on-target morphological changes, specifically abnormal cytoplasmic vacuolation and enlarged lamellar bodies in lung type II pneumocytes[3][4]. However, these pulmonary effects are reversible and do not inherently cause measurable pulmonary function deficits[3]. By understanding the causality between continuous kinase suppression and surfactant trafficking adaptation[4], researchers can design optimized, intermittent dosing regimens. This guide details a long-term in vivo strategy for GNE-7915 tosylate that achieves sustained central nervous system (CNS) clearance of pathogenic α-synuclein (αSyn) oligomers while entirely mitigating peripheral pulmonary toxicity[5].

G GNE GNE-7915 Tosylate (Kinase Inhibitor) LRRK2 Mutant LRRK2 (G2019S / R1441G) GNE->LRRK2 Kinase Inhibition (IC50 = 9 nM) RAB Rab GTPases (Rab10, Rab12) LRRK2->RAB Hyper-phosphorylation (pThr73-Rab10) ASYN α-Synuclein Aggregation RAB->ASYN Endolysosomal Dysfunction TOX Neurotoxicity & PD Pathology ASYN->TOX Dopaminergic Degeneration

Fig 1: LRRK2 signaling pathway and the mechanism of action of GNE-7915.

Pharmacokinetics and Pharmacodynamics (PK/PD) Profiling

To design a safe, chronic study (e.g., 18 weeks), the dosing frequency must be dictated by the compound's PK/PD profile rather than arbitrary daily schedules. Continuous daily dosing leads to the destabilization of LRRK2 protein in peripheral tissues and triggers the aforementioned lung vacuolation[4]. GNE-7915 exhibits a specific temporal window of efficacy that allows for intermittent dosing.

Table 1: PK/PD Profile of GNE-7915 in LRRK2 Mutant Mice (100 mg/kg s.c.)

ParameterQuantitative Value / ObservationBiological Causality & Implication
Cmax (Serum & Brain) Peak achieved at 1 h post-doseRapid blood-brain barrier (BBB) penetration ensures immediate CNS target engagement.
Kinase Inhibition Duration Dissipates by 72 h post-doseAllows for a twice-weekly dosing schedule, granting peripheral tissues time to recover.
pSer935-LRRK2 Levels >80% reduction at 1–4 hDephosphorylation at Ser935 serves as a direct, quantifiable proxy for acute kinase inhibition[6].
pThr73-Rab10 Levels Correlates with pSer935 reductionValidates that functional downstream endolysosomal pathways are successfully modulated[6].

Protocol 1: Long-Term In Vivo Dosing Regimen

Objective: Achieve chronic reduction of brain αSyn oligomers over an 18-week period without inducing irreversible pulmonary or renal deficits.

Workflow A Animal Acclimation (LRRK2 Mutant Mice) B Long-Term Dosing (100 mg/kg s.c., 18 wks) A->B C In-Life Monitoring (Plethysmography) B->C D Tissue Harvest (Brain, Lung, Kidney) C->D E Biomarker Assays (pSer935, pRab10) D->E F Histopathology (Type II Pneumocytes) D->F

Fig 2: Experimental workflow for long-term GNE-7915 in vivo evaluation.

Step-by-Step Methodology:

  • Formulation: Dissolve GNE-7915 tosylate in a vehicle consisting of 0.5% hydroxypropyl methylcellulose (HPMC) and 0.2% Tween-80.

    • Expert Insight: Utilizing the tosylate salt form rather than the free base significantly enhances aqueous solubility and prevents precipitation in the syringe, ensuring consistent systemic exposure[2].

  • Animal Selection: Utilize aged (e.g., 14-month-old) LRRK2 mutant mice (R1441G or G2019S knock-in).

    • Causality: PD is an age-dependent neurodegenerative disease. Using 14-month-old mice ensures that pathogenic αSyn aggregates have sufficiently accumulated prior to intervention[5].

  • Intermittent Dosing Execution: Administer GNE-7915 at 100 mg/kg via subcutaneous (s.c.) injection twice weekly (e.g., Monday and Thursday) for 18 weeks.

    • Causality: Why twice weekly? The 72-hour dissipation window (Table 1) allows lung type II pneumocytes to recover normal surfactant processing. This prevents the accumulation of enlarged lamellar bodies seen in daily dosing regimens, safely bridging the gap between CNS efficacy and peripheral toxicity[3].

  • In-Life Safety Monitoring: Monitor body weight weekly. Perform whole-body plethysmography at weeks 9 and 18. This functionally validates that the intermittent regimen does not induce the respiratory distress occasionally associated with pan-kinase inhibitors[5][7].

Protocol 2: Self-Validating Biomarker & Histopathology Assays

Objective: Establish a self-validating analytical pipeline to confirm target engagement (efficacy) and assess tissue integrity (safety).

Step-by-Step Methodology:

  • Tissue Harvesting (Peak Exposure): Exactly 2 hours post-final dose, euthanize a subset of animals. Perfuse transcardially with ice-cold PBS to remove blood-borne kinases. Rapidly dissect the striatum, cortex, lungs, and kidneys. Snap-freeze the left hemisphere/lung for biochemistry; fix the right in 4% paraformaldehyde (PFA) for histology.

  • Target Engagement Validation (Western Blot):

    • Homogenize snap-frozen brain and lung tissues in RIPA buffer.

    • Critical Self-Validation Step: The buffer MUST be supplemented with potent phosphatase inhibitors (e.g., PhosSTOP). Failure to include these will allow endogenous phosphatases to artificially strip phosphate groups during homogenization, yielding false-positive efficacy results for kinase inhibition.

    • Probe lysates for pSer935-LRRK2, total LRRK2, pThr73-Rab10, and total Rab10.

    • Data Interpretation: The ratio of pSer935/total LRRK2 must show a >70% reduction compared to vehicle-treated controls. If total LRRK2 levels are also significantly degraded in peripheral tissues, note that chronic inhibition can destabilize the protein structure[4].

  • Pulmonary Safety Assessment (Histopathology):

    • Section PFA-fixed lung tissue (5 µm) and perform Hematoxylin & Eosin (H&E) staining.

    • Perform immunohistochemistry for Surfactant Protein C (SP-C), a definitive biomarker for type II pneumocytes[5].

    • Data Interpretation: Examine SP-C positive cells for abnormal cytoplasmic vacuolation. Under this optimized twice-weekly regimen, pneumocytes should exhibit normal morphology, confirming that the 72-hour washout between doses successfully averted peripheral toxicity[5].

References

  • Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects National Institutes of Health (NIH) / PMC URL:[Link]

  • (PDF) Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects ResearchGate URL:[Link]

  • LRRK2 inhibitors induce reversible changes in nonhuman primate lungs without measurable pulmonary deficits Science Translational Medicine / NIH URL:[Link]

  • Leucine-rich repeat kinase 2 (LRRK2): an update on the potential therapeutic target for Parkinson's disease Taylor & Francis Online URL:[Link]

  • Leucine-rich repeat kinase 2 (LRRK2): an update on the potential therapeutic target for Parkinson's disease (CentAUR) University of Reading URL:[Link]

  • The development of CNS-active LRRK2 inhibitors using property-directed optimisation ResearchGate URL:[Link]

  • Investigating Leucine-rich repeat kinase 2 (LRRK2) function: implications for cellular immune responses University College London (UCL) URL:[Link]

Sources

Method

GNE-7915 tosylate for studying α-synuclein oligomers.

Application Note: GNE-7915 Tosylate for Mechanistic Profiling of -Synuclein Oligomer Clearance Executive Summary This application note details the use of GNE-7915 (Tosylate) , a highly selective, brain-penetrant LRRK2 in...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: GNE-7915 Tosylate for Mechanistic Profiling of -Synuclein Oligomer Clearance

Executive Summary

This application note details the use of GNE-7915 (Tosylate) , a highly selective, brain-penetrant LRRK2 inhibitor, to modulate lysosomal function and enhance the clearance of pathological


-synuclein (

-syn) oligomers. Unlike early-generation inhibitors (e.g., LRRK2-IN-1), GNE-7915 avoids off-target kinase inhibition and demonstrates superior blood-brain barrier (BBB) permeability.

This guide provides a validated workflow for:

  • Target Engagement: Verifying LRRK2 inhibition via Rab10 phosphorylation status.[1][2]

  • Functional Assay: Assessing

    
    -syn aggregation in Pre-Formed Fibril (PFF) neuronal models.
    
  • In Vivo Translation: Formulation strategies for rodent pharmacokinetics (PK).

Compound Profile & Handling

GNE-7915 is often supplied as a tosylate salt to enhance stability and solubility compared to the free base.

PropertySpecification
IUPAC Name [4-[[4-(ethylamino)-5-(trifluoromethyl)-2-pyrimidinyl]amino]-2-fluoro-5-methoxyphenyl]-4-morpholinyl-methanone
Molecular Weight Free Base: ~443.4 g/mol Tosylate Salt:[3] ~615.6 g/mol (Critical: Check CoA; adjust mass for molarity)
Solubility DMSO:

20 mg/mL (warm to 37°C if ppt forms) Water: Insoluble (requires vehicle formulation)
Cellular IC

~9 nM (pS935-LRRK2 / pT73-Rab10 in HEK293)
Selectivity >50% inhibition of only 1/187 kinases (TTK) at 0.1

M
Storage & Reconstitution Protocol
  • Stock Solution (10 mM): Dissolve GNE-7915 Tosylate in anhydrous DMSO.

    • Calculation: If using Tosylate (MW ~615.6), dissolve 6.15 mg in 1 mL DMSO.

    • Storage: Aliquot into amber vials (avoid freeze-thaw). Store at -80°C (stable for 6 months).

  • Working Solution: Dilute 1:1000 in culture media immediately before use. Do not store diluted aqueous solutions.

Mechanism of Action: The LRRK2-Lysosome Axis

LRRK2 hyperactivity (common in G2019S mutations) hyper-phosphorylates Rab GTPases (Rab10, Rab12). This arrests lysosomal trafficking and autophagy, leading to the accumulation of


-synuclein oligomers. GNE-7915 inhibits LRRK2, restoring Rab homeostasis and lysosomal flux.

GNE_Mechanism GNE GNE-7915 LRRK2 LRRK2 Kinase (Active) GNE->LRRK2 Inhibits Clearance Clearance / Degradation GNE->Clearance Restores Rab10 Rab10 LRRK2->Rab10 Phosphorylates pRab10 pT73-Rab10 (Phosphorylated) Rab10->pRab10 Hyperactivity Lysosome Lysosomal Trafficking pRab10->Lysosome Disrupts Autophagy Autophagic Flux Lysosome->Autophagy Impairs aSyn α-Synuclein Oligomers Autophagy->aSyn Fails to Clear Clearance->aSyn Reduces

Figure 1: Mechanism of GNE-7915.[4] Inhibition of LRRK2 prevents Rab10 phosphorylation, restoring lysosomal trafficking and facilitating


-synuclein clearance.

Application Protocol 1: Validation of Target Engagement

Before running expensive oligomer assays, validate drug activity by measuring pT73-Rab10 (a direct substrate) or pS935-LRRK2 (a marker of inhibitor binding).

Cell System: HEK293T (transiently expressing LRRK2-G2019S) or iPSC-derived neurons.

Step-by-Step Workflow
  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment:

    • Replace media with fresh media containing GNE-7915.

    • Dose Range: 0, 1, 10, 50, 100, 500 nM.

    • Duration: 90 minutes (phosphorylation turnover is rapid).

  • Lysis:

    • Wash 1x with ice-cold PBS.

    • Lyse in RIPA buffer + Phosphatase Inhibitors (Critical: PhosSTOP or NaF/Na3VO4).

  • Western Blot Analysis:

    • Primary Antibodies:

      • Anti-LRRK2 (Total) [Clone N241A/34]

      • Anti-pS935-LRRK2 [Clone UDD2] (Loss of signal = Drug bound)

      • Anti-Rab10 (Total) [Clone D36D4]

      • Anti-pT73-Rab10 [Abcam ab230261 or MJFF-validated clones] (Loss of signal = Kinase inhibition)

  • Success Criteria:

    • IC

      
       Calculation:  Plot signal intensity vs. log[concentration].
      
    • Pass: IC

      
       for pS935 reduction should be < 20 nM.[5]
      

Application Protocol 2: -Synuclein PFF Clearance Assay

This is the core application for studying oligomer pathology. Exogenous Pre-Formed Fibrils (PFFs) recruit endogenous


-syn into insoluble aggregates (Lewy body-like pathology).[6]

Model: Primary Mouse Cortical/Hippocampal Neurons (E16-E18).

A. PFF Preparation (Critical Step)

Use validated recombinant


-synuclein monomers (e.g., Proteos/MJFF).[6]
  • Dilute PFFs to 5 mg/mL in sterile PBS.

  • Sonication: Sonicate to break fibrils into ~50nm seeds. (Example: QSonica probe, 20% amplitude, 60 pulses of 0.5s on/0.5s off).

    • QC: Verify size via Dynamic Light Scattering (DLS) or TEM if possible.

B. Experimental Timeline
  • DIV 0: Plate primary neurons (

    
     cells/cm
    
    
    
    ) on poly-D-lysine coated coverslips.
  • DIV 7: PFF Induction. Add sonicated PFFs to media (Final conc: 2

    
    g/mL).
    
  • DIV 10: Drug Treatment (Therapeutic Mode).

    • Group A: Vehicle (DMSO).[7]

    • Group B: GNE-7915 (50 nM - maintain constant concentration during media changes).

    • Note: Replace 50% media every 3-4 days, replenishing GNE-7915 to maintain 50 nM.

  • DIV 21: Fixation & Analysis.

C. Readout: Immunofluorescence
  • Wash: 3x PBS (Gentle![8] Neurons are fragile).

  • Fix: 4% Paraformaldehyde (PFA) / 4% Sucrose for 15 min RT.

  • Permeabilize: 0.2% Triton X-100 for 10 min.

  • Block: 5% BSA or Normal Goat Serum for 1h.

  • Primary Antibodies (Overnight, 4°C):

    • Pathology Marker: Anti-

      
      -synuclein Phospho-Ser129  (Clone 81A or EP1536Y). Specific for pathological aggregates.
      
    • Neuronal Marker: Anti-MAP2 (Chicken).

  • Imaging: Confocal microscopy.

  • Quantification:

    • Measure area of pSer129 signal normalized to MAP2 area.

    • Expected Result: GNE-7915 treatment should reduce pSer129 aggregate load by 40-60% compared to vehicle.

In Vivo Formulation (Rodent Studies)

For researchers moving to animal models, GNE-7915 requires specific formulation due to poor aqueous solubility.

Validated Vehicle:

  • 20% PEG 300

  • 10% Tween 80

  • 70% Water (or Saline)

Preparation:

  • Dissolve GNE-7915 (Tosylate) in PEG 300 first (vortex/sonicate).

  • Add Tween 80 and mix.

  • Slowly add Water while vortexing to avoid precipitation.

  • Dosing: 50 - 100 mg/kg (Oral or Subcutaneous).

  • PK Profile:

    
     ~1-2h. Brain/Plasma ratio ~0.6-0.8.
    

References

  • Estrada, A. A., et al. (2012). "Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors."[5] Journal of Medicinal Chemistry.

    • Key Data: Establishes GNE-7915 chemical structure, IC50 (9 nM), and brain penetrance.[3][4][7][9][10]

  • Volpicelli-Daley, L. A., et al. (2016). "The LRRK2-Rab pathway links lysosomal dysfunction to α-synuclein accumulation." Science Translational Medicine.

    • Key Data: Mechanistic link between LRRK2 inhibition and clearance of a-syn via Rab10.
  • Polinski, N. K., et al. (2018). "Best Practices for Generating and Using Alpha-Synuclein Pre-Formed Fibrils to Model Parkinson’s Disease in Rodents."[6] Journal of Parkinson's Disease.

    • Key Data: The gold-standard protocol for PFF prepar
  • Fuji, R. N., et al. (2015). "Effect of selective LRRK2 kinase inhibition on nonhuman primate lung." Science Translational Medicine.

    • Key Data: Safety profile and on-target lung effects (lamellar bodies) of GNE-7915.
  • Eguchi, T., et al. (2018). "Lrrk2 inhibitors reduce alpha-synuclein pathology in PFF-treated neurons." Biochemical and Biophysical Research Communications.

    • Key Data: Direct applic

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: GNE-7915 Tosylate Solubility Guide

[1] Executive Summary & Root Cause Analysis The Issue: Researchers frequently report that GNE-7915 Tosylate fails to dissolve completely in DMSO at expected concentrations (e.g., >10 mM) or precipitates ("crashes out") i...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Root Cause Analysis

The Issue: Researchers frequently report that GNE-7915 Tosylate fails to dissolve completely in DMSO at expected concentrations (e.g., >10 mM) or precipitates ("crashes out") immediately upon dilution into aqueous media.[1]

The Mechanism:

  • Salt vs. Free Base Confusion: GNE-7915 is commercially available as both a Free Base and a Tosylate Salt .[1] The Tosylate form has a significantly higher molecular weight (~39% heavier).[1] Using the wrong MW for calculations leads to supersaturation attempts that physically cannot dissolve.[1]

  • Lattice Energy & Kinetics: The tosylate salt possesses high crystal lattice energy.[1] While thermodynamically soluble in DMSO, it is kinetically slow to dissolve.[1] It requires energy input (heat/sonication) to break the lattice; simple vortexing is often insufficient.[1]

  • Hygroscopic "Shock": DMSO is highly hygroscopic.[1] If your DMSO has absorbed atmospheric water (even <1%), the solubility of GNE-7915 Tosylate drops exponentially.[1] This is the #1 cause of "cloudy" stock solutions.

Technical Specifications & Data

Before proceeding, verify which chemical form you possess.[1]

FeatureGNE-7915 (Free Base)GNE-7915 (Tosylate Salt)
CAS Number 1351761-44-82070015-00-6
Molecular Weight 443.40 g/mol 615.60 g/mol
Appearance White to off-white solidWhite crystalline powder
DMSO Solubility (Max) ~50 mM (Warm)~10-20 mM (Standard) / 100 mM (Ultrasonic)*
Aqueous Solubility NegligibleVery Low (Requires surfactant)

*Note: High concentrations (>50 mM) for the Tosylate form are reported by some vendors but are difficult to achieve and maintain without strictly anhydrous conditions.[1]

Troubleshooting Q&A (FAQs)

Q1: I calculated my mass for a 10 mM stock, but it won't dissolve after vortexing. Why?

Diagnosis: You likely have the Tosylate salt but calculated based on the Free Base MW, or you are facing "kinetic trap" issues.[1] Solution:

  • Check MW: Ensure you used 615.60 g/mol for the calculation. If you used 443.40 g/mol , you actually weighed ~39% more mass than intended, pushing the concentration to ~14 mM, which is near the saturation point.[1]

  • Apply Energy: The salt lattice is strong.[1] You must sonicate the solution in an ultrasonic water bath at 40°C for 10–15 minutes. Vortexing alone is insufficient.[1]

Q2: My stock solution was clear, but after freezing and thawing, it is cloudy.

Diagnosis: Moisture contamination (Hygroscopicity).[1][2][3][4] Explanation: DMSO absorbs water from the air every time the bottle is opened.[1] At -20°C, this water can cause micro-precipitation.[1] Solution:

  • Warm the vial to 37°C.

  • Sonicate for 5 minutes.

  • Prevention: Store stocks in single-use aliquots (e.g., 20 µL) to avoid repeated freeze-thaw cycles. Use a desiccator for the main DMSO supply.[2]

Q3: When I add my DMSO stock to the cell culture media, it immediately turns white/precipitates.

Diagnosis: "Solvent Shock" (Rapid change in polarity).[1] Explanation: GNE-7915 is highly hydrophobic.[1] Dropping 100% DMSO stock directly into 100% aqueous media causes the compound to aggregate before it can disperse. Solution: Use the Intermediate Dilution Method (see Protocol B below).[1] Do not exceed 0.5% final DMSO concentration if possible.[1]

Validated Protocols

Protocol A: Preparation of 10 mM Stock Solution (Anhydrous)

Reagents:

  • GNE-7915 Tosylate (Solid)[1]

  • Fresh Anhydrous DMSO (opened <1 month ago, stored in desiccator)

Workflow:

  • Weigh: Accurately weigh 6.16 mg of GNE-7915 Tosylate.

  • Solvent: Add 1.0 mL of Anhydrous DMSO.

  • Seal: Tightly cap the vial immediately to prevent moisture entry.

  • Dissolve:

    • Vortex for 30 seconds.

    • Sonicate in a water bath at 40°C for 10 minutes .

  • Inspect: Hold the vial up to a light source. The liquid must be perfectly clear. If any "swirls" or particulates remain, sonicate for another 5 minutes.

  • Aliquot: Dispense into small volumes (e.g., 50 µL) into amber tubes.

  • Store: -20°C (stable for 6 months) or -80°C (stable for 1 year).

Protocol B: The "Step-Down" Dilution (Prevention of Crash-Out)[1]

Use this method when dosing cells to prevent precipitation at the injection site.

Scenario: You want a final concentration of 1 µM in 10 mL of media.

  • Start: 10 mM DMSO Stock.

  • Intermediate Step (100x concentrate):

    • Take 10 µL of 10 mM Stock.[1]

    • Add 90 µL of pure DMSO (NOT water/media yet).[1]

    • Result: 1 mM solution in 100% DMSO.[1]

  • Final Dosing:

    • Add the 10 µL of the 1 mM Intermediate solution to 10 mL of warm culture media while swirling rapidly .

    • Result: 1 µM final drug concentration, 0.1% final DMSO concentration.

    • Why this works: You are pipetting a larger volume (10 µL vs 1 µL) which disperses faster, and pre-diluting in DMSO ensures the drug is fully solubilized before hitting the water.

Visual Troubleshooting Guides

Diagram 1: Solubility Decision Tree

This logic flow helps you determine if the issue is chemical (MW) or physical (Moisture/Energy).[1]

solubility_tree Start Issue: GNE-7915 won't dissolve in DMSO CheckMW Check Calculation: Did you use MW ~615.6 (Tosylate)? Start->CheckMW WrongMW NO: Used ~443.4 (Free Base) CheckMW->WrongMW No CorrectMW YES: Used ~615.6 CheckMW->CorrectMW Yes Recalc Action: Recalculate. You have ~39% excess solid. Add 39% more DMSO. WrongMW->Recalc Sonicate Action: Sonicate at 40°C for 15 mins CorrectMW->Sonicate Recalc->Sonicate CheckClear Is solution clear? Sonicate->CheckClear ClearYes Success: Aliquot & Freeze CheckClear->ClearYes Yes ClearNo Still Cloudy/Precipitate CheckClear->ClearNo No CheckWater Diagnosis: Wet DMSO. (Hygroscopic Failure) ClearNo->CheckWater NewDMSO Action: Repeat with Fresh Anhydrous DMSO CheckWater->NewDMSO

Caption: Decision matrix for diagnosing GNE-7915 insolubility events.

Diagram 2: The "Crash-Out" Mechanism vs. Correct Dilution

Visualizing why direct addition fails and how intermediate dilution stabilizes the system.[1]

crash_out_mechanism cluster_fail Method A: Direct Addition (High Risk) cluster_success Method B: Intermediate Dilution (Recommended) Stock 10mM Stock (100% DMSO) Direct Direct drop into Aqueous Media Stock->Direct Inter Dilute 1:10 in 100% DMSO Stock->Inter Precip Result: Localized High Conc. PRECIPITATION Direct->Precip Final Add to Media (Rapid Swirl) Inter->Final Soluble Result: Homogeneous Dispersion Final->Soluble

Caption: Comparison of direct dilution (precipitation risk) vs. intermediate dilution (stable dispersion).

References

  • Estrada, A. A., et al. (2012).[1][5] "Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors."[1][5] Journal of Medicinal Chemistry, 55(22), 9416-9433.[1][5][6] [Link]

Sources

Optimization

Technical Guide: Preventing GNE-7915 Tosylate Precipitation in Media

Executive Summary & Core Mechanism GNE-7915 (Tosylate) is a highly potent, brain-penetrable LRRK2 inhibitor used extensively in Parkinson’s disease research. While the tosylate salt form is engineered to improve stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Mechanism

GNE-7915 (Tosylate) is a highly potent, brain-penetrable LRRK2 inhibitor used extensively in Parkinson’s disease research. While the tosylate salt form is engineered to improve stability and initial handling compared to the free base, the compound remains inherently lipophilic (hydrophobic).

The Core Challenge: The most common failure mode with GNE-7915 is "solvent shock" precipitation . This occurs when a high-concentration DMSO stock solution is introduced directly into an aqueous, neutral-pH environment (cell culture media). The rapid exchange of DMSO for water causes a local solubility cliff, stripping the solvation shell from the compound before it can disperse, leading to the formation of micro-crystals that are often invisible to the naked eye but devastating to assay reproducibility.

The Solubility Cliff Mechanism
  • Chemical State: In DMSO, GNE-7915 exists as a fully solvated ion pair (or dissociated ions depending on concentration).

  • The Trigger: Upon entering media (pH ~7.4), the tosylate counter-ion dissociates. The remaining GNE-7915 free base has low intrinsic aqueous solubility.

  • The Result: If the local concentration at the injection site exceeds the solubility limit of the free base (even for a millisecond), nucleation occurs. These nuclei grow into precipitates that settle out of solution, reducing the effective drug concentration.

Critical Preparation Protocols

A. Stock Solution Preparation (The Foundation)
  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.

  • Critical Constraint: GNE-7915 is sensitive to moisture.[1] DMSO is hygroscopic (absorbs water from air). Moisture-contaminated DMSO is the #1 cause of stock instability.

  • Storage: Aliquot immediately into single-use amber vials. Store at -20°C (short term) or -80°C (long term). Avoid freeze-thaw cycles.

Standard Stock Protocol:

Parameter Specification
Target Concentration 10 mM - 20 mM (Do not exceed 50 mM)
Dissolution Method Vortex vigorously; warm to 37°C if necessary (up to 5 min). Sonicate only if visible solids persist.

| Visual Check | Solution must be crystal clear. Any turbidity indicates nucleation. |

B. In Vitro Media Dilution (The "Intermediate Step" Method)

Do not pipette DMSO stock directly into a large volume of media.

The Protocol:

  • Prepare an Intermediate Dilution: Dilute your DMSO stock 10-100x into a compatible vehicle (e.g., pure DMSO or a DMSO/Media mix) to create a "Working Stock."

  • Rapid Dispersion: Add the Working Stock to the final media while vortexing or swirling the media. This prevents the formation of "hotspots" where local concentration exceeds solubility.

  • Maximum DMSO: Keep final DMSO concentration <0.5% (ideally <0.1%) to avoid solvent toxicity, unless your cells are validated for higher tolerance.

C. In Vivo Formulation (The 4-Component Vehicle)

For animal studies, simple aqueous dilution will fail. You must use a co-solvent system to maintain solubility.

Validated Vehicle Recipe:

  • 10% DMSO (Solubilizer)

  • 40% PEG300 (Co-solvent/Stabilizer)

  • 5% Tween-80 (Surfactant)

  • 45% Saline (0.9% NaCl) (Diluent)[2]

Order of Addition (CRITICAL):

  • Dissolve GNE-7915 in DMSO (Clear solution).

  • Add PEG300 . Vortex.

  • Add Tween-80 .[1][2] Vortex.

  • Slowly add Saline last. Vortex immediately. Result: A clear solution stable for immediate dosing.

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow to prevent precipitation.

GNE7915_Workflow Stock Solid GNE-7915 (Tosylate Salt) DMSO_Prep Dissolve in Anhydrous DMSO (10-20 mM Stock) Stock->DMSO_Prep Decision Intended Application? DMSO_Prep->Decision InVitro In Vitro (Cell Culture) Decision->InVitro InVivo In Vivo (Animal Dosing) Decision->InVivo Direct_Add Direct Addition to Media (RISK: Precipitation) InVitro->Direct_Add Avoid Inter_Step Intermediate Dilution (Pre-dilute in Media/Buffer) InVitro->Inter_Step Recommended Final_Media Final Assay Media (Clear Solution) Inter_Step->Final_Media Vehicle_Mix Sequential Addition: 1. DMSO -> 2. PEG300 -> 3. Tween80 -> 4. Saline InVivo->Vehicle_Mix Dose_Ready Dosing Solution (Use Immediately) Vehicle_Mix->Dose_Ready

Caption: Workflow for GNE-7915 solubilization. The "Direct Addition" path is the primary cause of experimental failure due to precipitation.

Troubleshooting & FAQs

Q1: I see a fine white precipitate immediately after adding the stock to the media. Can I filter it?

A: No. Filtering removes the drug, meaning you will treat your cells with an unknown, significantly lower concentration.

  • The Fix: Discard the preparation. Repeat the dilution using the "Intermediate Step" method (Section 2B). Ensure your stock DMSO is fresh and anhydrous.[1]

Q2: My stock solution was clear yesterday, but now it's cloudy. Why?

A: This indicates moisture ingress. DMSO is hygroscopic.[2] If the vial was left uncapped or stored loosely, water from the air entered the DMSO, reducing the solubility of GNE-7915.

  • The Fix: Re-dissolve by warming to 37°C and vortexing. If it clears, use immediately. If not, discard. Always use single-use aliquots to prevent this.

Q3: What is the maximum solubility in media?

A: While the tosylate salt helps, the thermodynamic solubility of the free base in pH 7.4 buffer is low (often < 10 µM without carriers).

  • Recommendation: If you need concentrations >10 µM, you must use a carrier protein (like BSA) or increase the serum concentration in your media, as GNE-7915 binds to plasma proteins which helps keep it in solution.

Q4: Can I use PBS for the intermediate dilution?

A: Avoid PBS if possible for the first dilution step. The high salt content and lack of proteins in PBS can encourage "salting out." Dilute into complete media (containing serum) is safer because serum proteins (albumin) act as a buffer against precipitation.

References

  • Estrada, A. A., et al. (2012).[3][4][5] "Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors."[5][6] Journal of Medicinal Chemistry, 55(22), 9416-9433.[3][4][5]

  • Fuji, R. N., et al. (2015).[4][7] "Effect of selective LRRK2 kinase inhibition on nonhuman primate lung." Science Translational Medicine, 7(273), 273ra15.[4]

  • MedChemExpress. "GNE-7915 Tosylate Datasheet & Solubility."

  • Selleck Chemicals. "GNE-7915 LRRK2 Inhibitor Technical Data."

  • PubChem. "GNE-7915 Compound Summary."[8] National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Optimizing GNE-7915 Tosylate Concentration for Cell Viability

Welcome to the technical support guide for GNE-7915 tosylate, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor.[1][2][3] This resource is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for GNE-7915 tosylate, a potent and selective Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor.[1][2][3] This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing experimental concentrations of GNE-7915 and to offer solutions for common issues encountered during in vitro cell viability experiments. Our goal is to ensure the scientific integrity of your results by providing not just protocols, but the reasoning behind them.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about GNE-7915 and its application in cell-based assays.

Q1: What is GNE-7915 and what is its primary mechanism of action?

GNE-7915 is a highly potent, selective, and brain-penetrable small molecule inhibitor of LRRK2.[4][5] It functions by targeting the kinase activity of LRRK2, with a reported IC50 of 9 nM and a Ki of 1 nM.[1][3] LRRK2 is a key therapeutic target in Parkinson's disease, and its inhibition is a primary area of research.[6][7] Understanding this potent activity is the first step in designing a successful cell viability experiment.

Q2: What is the recommended starting concentration range for a new cell viability experiment with GNE-7915?

For initial experiments, it is crucial to test a broad concentration range to establish a dose-response curve for your specific cell line.[8][9] A common starting point involves a logarithmic serial dilution series covering a wide spectrum, for example, from 0.1 nM to 100 µM.[9][10] This initial screen will help identify a narrower, more relevant range for subsequent, detailed experiments and is essential for determining the half-maximal inhibitory concentration (IC50).[9]

Q3: How should I prepare and store GNE-7915 stock solutions?

Proper handling of GNE-7915 is critical for reproducible results.[11]

  • Solvent: GNE-7915 is soluble in DMSO.[1][12] Prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous, high-purity DMSO.[10][11] Note that moisture-contaminated DMSO can reduce solubility.[1]

  • Storage: Store the powdered compound at -20°C for long-term stability (up to 3 years).[2] Once dissolved in a solvent, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[1][2][11]

Q4: What is a "vehicle control" and why is it essential in experiments with GNE-7915?

A vehicle control is a sample of cells treated with the same volume of solvent (e.g., DMSO) used to dissolve GNE-7915, but without the compound itself.[8][10] This is a critical control to ensure that any observed effects on cell viability are due to GNE-7915 and not the solvent.[9] The final DMSO concentration in the culture medium should typically be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity.[8][9]

Q5: How long should I expose my cells to GNE-7915?

The optimal incubation time is cell-line dependent and should be determined empirically.[8] A good starting point is to test multiple time points, such as 24, 48, and 72 hours.[8][11] Shorter incubation times may not be sufficient to observe an effect, while longer times may lead to secondary effects not directly related to LRRK2 inhibition.[13]

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to troubleshooting common problems encountered when optimizing GNE-7915 concentration for cell viability assays.

Observed Issue Potential Root Cause(s) Recommended Action(s)
No observable effect on cell viability 1. Concentration is too low: The tested range may be below the effective concentration for your cell line. 2. Incubation time is too short: The compound may require a longer duration to exert its effects. 3. Cell line is resistant: The chosen cell line may not be sensitive to LRRK2 inhibition. 4. Compound degradation: Improper storage or handling may have compromised the compound's activity.[11]1. Test a higher and wider concentration range (e.g., up to 100 µM).[9] 2. Increase the incubation time (e.g., extend from 24h to 48h or 72h).[9] 3. Verify LRRK2 expression in your cell line. Consider using a positive control cell line known to be sensitive to LRRK2 inhibitors. 4. Prepare fresh dilutions of GNE-7915 from a properly stored stock solution for each experiment.[11]
Excessive cell death, even at low concentrations 1. High cytotoxicity: GNE-7915 may be highly cytotoxic to your specific cell line. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high.[8] 3. Off-target effects: At higher concentrations (≥ 3 µM), GNE-7915 may inhibit other cellular targets.[3][14]1. Use a lower concentration range, potentially starting in the picomolar or low nanomolar range.[9] 2. Ensure the final solvent concentration is non-toxic (typically ≤ 0.1%) and consistent across all wells, including the vehicle control.[8] 3. Focus experiments on concentrations well below 1 µM to maintain selectivity for LRRK2.[2][14]
Inconsistent results between experiments 1. Variation in cell passage number: Cell characteristics can change over time with repeated passaging.[9][15] 2. Inconsistent cell seeding density: Variations in the initial number of cells can affect the final viability readout.[16] 3. Compound instability: GNE-7915 may be degrading in the culture medium over time.[8]1. Use cells within a consistent and low passage number range for all experiments.[9] 2. Ensure a homogenous cell suspension before plating and optimize cell seeding density to ensure logarithmic growth during the assay period.[11][16] 3. For long-term experiments, consider refreshing the media with a new compound at regular intervals.[8]
Precipitate forms in the culture medium 1. Low aqueous solubility: The concentration of GNE-7915 exceeds its solubility limit in the culture medium.[9][11]1. Visually inspect the medium for precipitation after adding GNE-7915.[11] 2. Prepare dilutions directly in pre-warmed culture medium and mix thoroughly before adding to the cells. 3. If precipitation persists, it may be necessary to use a lower top concentration in your dilution series.
U-shaped or inverted U-shaped dose-response curve 1. Biphasic cellular response: The compound may activate different pathways at different concentrations.[13] 2. Assay interference: At high concentrations, the compound may interfere with the chemistry of the viability assay (e.g., autofluorescence).[13]1. This can be a complex biological phenomenon. Consider investigating downstream signaling pathways to understand the mechanism.[13] 2. Test for assay interference by running the assay in a cell-free system with the same concentrations of GNE-7915.

Experimental Protocols & Workflows

Protocol 1: Determining the Optimal Seeding Density

The correct cell seeding density is crucial for obtaining reliable and reproducible data.[16]

  • Plate Cells: Seed your cells in a 96-well plate at several different densities (e.g., 2,500, 5,000, 10,000, and 20,000 cells per well).

  • Incubate: Allow the cells to adhere and grow for the planned duration of your experiment (e.g., 24, 48, or 72 hours).

  • Assess Confluency: At each time point, visually inspect the wells to determine the confluency. The optimal density is one that results in 70-80% confluency at the end of the experiment.

  • Perform Viability Assay: Run your chosen cell viability assay (e.g., CellTiter-Glo®, MTT) to ensure the signal is within the linear range of the assay.[17][18]

Protocol 2: Dose-Response Experiment for IC50 Determination

This protocol outlines the steps for generating a dose-response curve to calculate the IC50 of GNE-7915.[19][20]

  • Cell Seeding: Plate your cells at the predetermined optimal seeding density in a 96-well plate and allow them to adhere overnight.

  • Prepare Serial Dilutions: Prepare a series of GNE-7915 concentrations in culture medium. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM) is a common approach. Remember to include a vehicle-only control.[8]

  • Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of GNE-7915.

  • Incubation: Incubate the plate for the desired time (e.g., 48 hours) under standard cell culture conditions.

  • Cell Viability Assay: Perform a cell viability assay such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[21][22]

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add the CellTiter-Glo® Reagent to each well in a volume equal to the culture medium.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a background control (0% viability).

    • Plot the percent viability against the logarithm of the GNE-7915 concentration.

    • Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC50 value.[19]

Visualizations

GNE-7915 Mechanism of Action

GNE7915_MOA cluster_0 Cellular Environment GNE7915 GNE-7915 LRRK2_active Active LRRK2 (Kinase) GNE7915->LRRK2_active Inhibits LRRK2_inactive Inactive LRRK2 LRRK2_active->LRRK2_inactive Dephosphorylation Downstream Downstream Pathways LRRK2_inactive->Downstream Blocks Signal CellViability Cell Viability Downstream->CellViability Impacts

Caption: Inhibition of LRRK2 kinase activity by GNE-7915.

Dose-Response Experiment Workflow

Dose_Response_Workflow start Start: Optimize Seeding Density plate_cells Plate Cells at Optimal Density start->plate_cells prepare_dilutions Prepare GNE-7915 Serial Dilutions plate_cells->prepare_dilutions treat_cells Treat Cells with GNE-7915 & Vehicle prepare_dilutions->treat_cells incubate Incubate (e.g., 48h) treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability_assay data_analysis Analyze Data: Normalize & Plot viability_assay->data_analysis calculate_ic50 Fit Curve & Calculate IC50 data_analysis->calculate_ic50

Caption: Workflow for IC50 determination of GNE-7915.

References

  • Dove Medical Press. LRRK2 inhibitors and their potential in the treatment of Parkinson's disease. [Link]

  • Estrada, A. A., et al. (2012). Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of medicinal chemistry, 55(22), 9416–9433. [Link]

  • Rostosky, C., et al. (2022). Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. Molecules, 27(16), 5179. [Link]

  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo. [Link]

  • Kavanagh, M. E., et al. (2013). The development of CNS-active LRRK2 inhibitors using property-directed optimisation. Bioorganic & medicinal chemistry letters, 23(13), 3690–3696. [Link]

  • Chen, X., et al. (2022). The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. Acta Pharmaceutica Sinica B, 12(2), 527-542. [Link]

  • Zhao, Y., et al. (2022). Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects. npj Parkinson's Disease, 8(1), 118. [Link]

  • Alzforum. Sigh of Relief? Lung Effects of LRRK2 Inhibitors are Mild. [Link]

  • Delbroek, L., et al. (2021). Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay. Journal of visualized experiments : JoVE, (177), 10.3791/63131. [Link]

  • ResearchGate. (PDF) Cell Viability Assays Assay Guidance Manual. [Link]

  • MSDT. Dose-Response Curves - Toxicology. [Link]

  • Joerger, M. (2012). The rationale of dose–response curves in selecting cancer drug dosing. British journal of cancer, 107(8), 1227–1232. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Dias, A. S., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific reports, 10(1), 5871. [Link]

  • Volta, M., et al. (2016). Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission. Movement disorders : official journal of the Movement Disorder Society, 32(1), 123–132. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. GNE-7915 | Ligand page. [Link]

  • Drug Hunter. More LRRK2 On-Target Toxicity?. [Link]

  • Zhao, H. T., et al. (2017). LRRK2 Antisense Oligonucleotides Ameliorate α-Synuclein Inclusion Formation in a Parkinson's Disease Mouse Model. Molecular therapy. Nucleic acids, 8, 508–519. [Link]

  • Biocompare. Ten Tips for Optimizing Cell-Based Assays. [Link]

  • ResearchGate. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. [Link]

  • ProtoQSAR. Understanding Dose-Response Curves in Toxicology: Insights for Pharmacology Software. [Link]

  • Dias, A. S., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. International Journal of Molecular Sciences, 25(7), 3698. [Link]

  • Zhang, Y., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR protocols, 6(1), 103009. [Link]

  • ReVision, A. H., et al. (2023). Type II kinase inhibitors that target Parkinson's disease–associated LRRK2. Science signaling, 16(805), eadd8985. [Link]

  • Formica, M., et al. (2022). Seventy-Two-Hour LRRK2 Kinase Activity Inhibition Increases Lysosomal GBA Expression in H4, a Human Neuroglioma Cell Line. Genes, 13(7), 1121. [Link]

Sources

Optimization

GNE-7915 tosylate stability and storage conditions

Subject: Stability, Storage, and Experimental Handling Guide Compound ID: GNE-7915 (Tosylate form) | Target: LRRK2 (Leucine-rich repeat kinase 2)[1][2][3][4][5] Introduction Welcome to the Technical Support Center. This...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Stability, Storage, and Experimental Handling Guide

Compound ID: GNE-7915 (Tosylate form) | Target: LRRK2 (Leucine-rich repeat kinase 2)[1][2][3][4][5]

Introduction

Welcome to the Technical Support Center. This guide addresses the specific handling requirements for GNE-7915 Tosylate , a potent, selective, and brain-penetrant LRRK2 inhibitor.[1]

CRITICAL NOTE ON STOICHIOMETRY: Researchers frequently calculate molarity incorrectly by using the molecular weight (MW) of the free base instead of the tosylate salt.

  • GNE-7915 (Free Base) MW: ~443.4 g/mol [1][2]

  • GNE-7915 (Tosylate) MW: ~615.6 g/mol [1][6][7]

  • Impact: If you use the free base MW to weigh out the tosylate salt, your final concentration will be ~28% lower than intended. Always verify the batch-specific MW on your Certificate of Analysis (CoA).[1]

Module 1: Physical Storage & Stability (Solid State)

Q: I just received the shipment. How should I store the powder?

A: Immediate long-term storage at -20°C is required.[1] While the compound is stable at ambient temperature during shipping (up to 2 weeks), long-term exposure to room temperature can accelerate degradation.[1]

  • Protocol: Keep the vial sealed. Place it inside a secondary container with a desiccant pack (silica gel) to prevent moisture absorption, as tosylate salts can be hygroscopic.[1]

  • Shelf Life: >2 years at -20°C if protected from moisture and light.[1]

Q: Can I store the powder at -80°C?

A: Yes, -80°C is acceptable and potentially superior for archiving (>2 years), but it is not strictly necessary.[1] -20°C is sufficient for standard experimental timelines.[1]

Q: The powder looks slightly "clumpy." Is it degraded?

A: Not necessarily. Tosylate salts can form electrostatic clumps or absorb trace moisture.[1]

  • Check: If the color remains white to off-white, it is likely fine.[1]

  • Action: If the color has turned yellow or brown, oxidation has occurred.[1] Verify purity via LC-MS before use.

Module 2: Solubilization & Solution Stability

Q: What is the best solvent for stock solutions?

A: DMSO (Dimethyl Sulfoxide) is the gold standard.[1]

  • Solubility Limit: ~20–30 mg/mL in pure DMSO.[1] (Note: Some batches may reach 50 mg/mL with sonication, but 10-20 mg/mL is the "safe" range to prevent precipitation upon freezing).[1]

  • Ethanol: Insoluble. Do not attempt to use ethanol; it will result in suspension, not solution.[1]

  • Water: Insoluble. [1][3][8][9]

Q: How do I prepare a 10 mM Stock Solution?

A: Follow this self-validating workflow to ensure complete dissolution.

Step-by-Step Protocol:

  • Calculate: Use the Tosylate MW (~615.6 g/mol ) .

    • Example: To make 1 mL of 10 mM stock, you need 6.156 mg of powder.

  • Add Solvent: Add high-grade anhydrous DMSO.

  • Vortex: Vortex vigorously for 30 seconds.

  • Visual Check: Hold the vial up to a light source. The liquid must be perfectly clear.[1] If you see "swirls" or refraction lines, it is not fully dissolved.[1]

  • Intervention: If undissolved particles remain, warm the vial to 37°C in a water bath for 3–5 minutes, then vortex again. Sonicate for max 5 minutes if necessary.

Q: How stable is the DMSO stock solution?

A:

  • -80°C: Stable for 6 months.[1]

  • -20°C: Stable for 1 month.

  • Room Temp: Degrades within days.

  • Freeze-Thaw: Avoid multiple cycles. Aliquot stocks immediately after preparation (e.g., 20 µL or 50 µL vials) to ensure single-use integrity.

Module 3: In Vivo Formulation & Administration

Q: I need to dose mice. Can I inject the DMSO stock directly?

A: NO. Pure DMSO is toxic and causes local tissue damage.[1] You must dilute it into an aqueous vehicle.[1]

Q: What is the recommended vehicle for oral gavage (PO)?

A: GNE-7915 is hydrophobic.[1] A suspension or solubilized formulation using surfactants is required.[1]

Standard Cassette Dosing Vehicle (Solubilized): This formulation is widely cited for LRRK2 inhibitors to ensure bioavailability.[1]

ComponentConcentration (v/v)Function
DMSO 5%Solubilizer (Initial stock)
PEG 300 30%Co-solvent
Tween 80 5%Surfactant/Emulsifier
Water (ddH2O) 60%Bulk Vehicle

Preparation Order (Critical to prevent crashing):

  • Dissolve GNE-7915 Tosylate in DMSO (5% of final vol).[1]

  • Add PEG 300 (30% of final vol) and vortex.[1] Solution should be clear.

  • Add Tween 80 (5% of final vol) and vortex.[1]

  • Slowly add warm (37°C) Water (60% of final vol) while vortexing.

    • Troubleshooting: If the solution turns milky immediately, the concentration is too high for the vehicle. Lower the dose or switch to a suspension vehicle (e.g., 1% Methylcellulose).[1]

Module 4: Experimental Troubleshooting

Q: My compound precipitated when I added it to cell culture media.

A: This is a "Solubility Crash."

  • Cause: Adding a high-concentration DMSO stock directly to aqueous media causes rapid local precipitation before the DMSO can disperse.[1]

  • Solution:

    • Keep final DMSO concentration < 0.5% (toxicity limit for most cells).[1]

    • Serial Dilution: Dilute your 10 mM stock to 100 µM in an intermediate solvent (like culture media without serum) before adding to the final plate.

    • Mixing: Add the drug dropwise while swirling the media, rather than pipetting it against the static wall of the well.

Q: I am not seeing LRRK2 inhibition (pS935 reduction) in my Western Blots.

A: Verify the following:

  • Timepoint: LRRK2 dephosphorylation at Ser935 is rapid (1–2 hours).[1] If you wait 24+ hours, feedback loops or degradation may obscure the result.

  • Concentration: IC50 is ~9 nM.[1][3][9][10] Ensure you are dosing at 50–100 nM for complete target coverage in cells.[1]

  • Washout: LRRK2 phosphorylation recovers quickly.[1] Do not wash cells excessively with drug-free PBS before lysis.[1] Add lysis buffer directly or include the inhibitor in the wash buffer.

Visual Reference Guides

Figure 1: Storage & Handling Decision Tree

Storage_Protocol Start Receive GNE-7915 Tosylate Form Physical Form? Start->Form Solid Solid Powder Form->Solid Liquid DMSO Solution Form->Liquid StoreSolid Store at -20°C (Desiccated) Solid->StoreSolid StoreLiq Aliquot & Store -80°C (6 months) Liquid->StoreLiq UseSolid Prepare Stock? StoreSolid->UseSolid Experiment Day Calc Calculate Mass (Use MW ~615.6) UseSolid->Calc Calc->Liquid Dissolve in DMSO Thaw Thaw at 37°C Check for precipitate StoreLiq->Thaw Use

Caption: Decision logic for storage and preparation of GNE-7915 Tosylate to maximize stability.

Figure 2: Solubilization Workflow (Preventing Precipitation)

Solubilization_Workflow Stock DMSO Stock (10 mM) Step1 Intermediate Dilution (Media/Buffer) Stock->Step1 Dilute 1:100 (Vortex immediately) Crash PRECIPITATION RISK (Cloudy Solution) Stock->Crash Direct addition to water >1% Step2 Final Assay Well (Cells) Step1->Step2 Add to cells (Final DMSO <0.5%) Crash->Step2 Poor Data

Caption: Correct dilution sequence to avoid "crashing out" in aqueous media.

References

  • Estrada, A. A., et al. (2012). "Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors."[1][3][5] Journal of Medicinal Chemistry, 55(22), 9416–9433.[1][3][5][7]

  • Genentech/Roche. "GNE-7915 Chemical Probe Data." Open Innovation Drug Discovery. (Primary source for LRRK2 selectivity data).[1]

  • MedChemExpress. "GNE-7915 Tosylate Datasheet & Solubility."

  • Cayman Chemical. "GNE-7915 Product Information."

Sources

Troubleshooting

GNE-7915 Tosylate Dose-Response Analysis: Technical Support &amp; Troubleshooting Guide

Welcome to the Technical Support Center for GNE-7915 tosylate applications. As a highly potent, selective, and brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, GNE-7915 is a critical tool in Parkinson's di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for GNE-7915 tosylate applications. As a highly potent, selective, and brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, GNE-7915 is a critical tool in Parkinson's disease (PD) research[1][2]. However, generating reproducible dose-response curves (DRCs) and calculating accurate IC50 values requires strict control over assay thermodynamics, compound handling, and cellular biology.

This guide is engineered to provide researchers with field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure absolute data integrity.

Quantitative Data Summary: GNE-7915 Tosylate

Before designing your dose-response experiment, it is critical to understand the baseline pharmacological parameters of GNE-7915.

Pharmacological PropertyValue / CharacteristicReference
Primary Target Leucine-rich repeat kinase 2 (LRRK2)[1][2]
Biochemical IC50 ~9 nM (against pLRRK2 in vitro)[2][3]
Biochemical Ki 1 nM[2][4]
Cellular IC50 9 nM – 18.7 nM (cell-line dependent)[5][6]
Kinase Selectivity >100-fold over 187 kinases (TTK is a known minor off-target)[1][6]
In Vivo Efficacy Inhibits LRRK2 Ser1292/Ser935 and Rab10 Thr73 phosphorylation[5][7]
Self-Validating Methodology: Cellular LRRK2 Inhibition Assay

To generate a trustworthy dose-response curve, your protocol must be a self-validating system . This means the assay must internally prove its own dynamic range and background noise levels before any IC50 calculation is accepted.

Step 1: Cell Preparation & Seeding

  • Action: Seed LRRK2-expressing cells (e.g., A549 or LRRK2-G2019S transfected HEK293T) into a 96-well plate.

  • Validation Checkpoint: Include 3 wells of LRRK2-knockout (KO) cells or use an isotype control antibody. This establishes the absolute background noise (0% signal).

  • Causality: LRRK2 expression and basal phosphorylation are highly sensitive to cell density. Over-confluent cells downregulate metabolic pathways, altering intracellular ATP levels and artificially shifting the apparent IC50 of ATP-competitive inhibitors like GNE-7915.

Step 2: Compound Serial Dilution

  • Action: Prepare a 10-point, 3-fold serial dilution of GNE-7915 tosylate starting at 10 µM. Perform the dilution entirely in 100% anhydrous DMSO before transferring to aqueous media. Ensure the final DMSO concentration is strictly 0.1% across all wells.

  • Validation Checkpoint: Include a Vehicle Control (0.1% DMSO, 100% kinase activity) and a Positive Control (e.g., 1 µM of a reference inhibitor like MLi-2, 0% kinase activity).

  • Causality: GNE-7915 tosylate is hydrophobic. Variations in DMSO concentration will independently affect cell membrane permeability and viability, confounding the dose-response relationship[2].

Step 3: Target Engagement (Incubation)

  • Action: Incubate the cells with the compound for 90 to 120 minutes at 37°C.

  • Causality: This duration allows GNE-7915 to penetrate the lipid bilayer, reach thermodynamic equilibrium with intracellular ATP at the LRRK2 kinase domain, and provides sufficient time for endogenous cellular phosphatases to dephosphorylate the existing pool of target proteins[7][8].

Step 4: Cell Lysis & Phosphatase Inhibition

  • Action: Aspirate media and immediately lyse cells on ice using a buffer supplemented with robust Protease and Phosphatase Inhibitor Cocktails.

  • Causality: Phosphatases operate on a millisecond timescale. Rapid thermal cooling (ice) combined with chemical inhibition freezes the phosphorylation state at the exact moment of assay termination, preventing artificial signal degradation.

Step 5: Detection & Non-Linear Regression

  • Action: Quantify the biomarker (e.g., pThr73-Rab10) via ELISA or quantitative Western blot. Normalize data against the Vehicle (100%) and KO/Positive controls (0%). Fit the normalized data using a 4-Parameter Logistic (4PL) regression.

  • Causality: A 4PL model accounts for the upper and lower asymptotes of the biological system, providing a mathematically rigorous IC50 that is independent of absolute luminescence or fluorescence intensity.

Workflow A 1. Cell Seeding (Optimize density) B 2. GNE-7915 Serial Dilution (Maintain 0.1% DMSO) A->B C 3. Target Engagement (1-2 hr Incubation) B->C D 4. Cell Lysis (Add Phosphatase Inhibitors) C->D E 5. pRab10 / pSer935 Detection (ELISA or Western Blot) D->E F 6. Dose-Response Analysis (4-Parameter Logistic Fit) E->F

Fig 1. Self-validating workflow for LRRK2 cellular inhibition assays using GNE-7915.

Troubleshooting & FAQs

Q1: Why is my calculated cellular IC50 for GNE-7915 (e.g., 80 nM) significantly higher than the reported biochemical IC50 (9 nM)? Answer: This discrepancy is driven by intracellular ATP competition . GNE-7915 is a Type I, ATP-competitive kinase inhibitor[3]. Biochemical assays are typically conducted at or below the Michaelis constant (


) for ATP (usually 10–100 µM). In contrast, intact living cells maintain physiological ATP concentrations between 1 and 5 mM. This massive excess of intracellular ATP outcompetes GNE-7915 for the LRRK2 binding pocket, shifting the apparent IC50 to the right. Additionally, high serum concentrations in your culture media can lead to protein binding, reducing the free fraction of the drug available to enter the cell.

Q2: My dose-response curve exhibits a shallow Hill slope (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) and fails to reach a bottom plateau. What is the cause? 
Answer:  A shallow Hill slope almost always indicates an issue with compound solubility or serial dilution carryover . While GNE-7915 tosylate is highly soluble in pure, anhydrous DMSO, its solubility drops significantly upon dilution into aqueous assay buffers. If your top concentrations (e.g., 10 µM) precipitate out of solution, the actual concentration delivered to the cells is much lower than calculated. This artificially flattens the top of your curve.
Actionable Fix: Perform your serial dilution entirely in 100% DMSO, and only make a 1:1000 transfer into the aqueous cell media as the final step. Ensure you are using fresh, moisture-free DMSO, as water contamination drastically reduces stock solubility[2].

Q3: Should I use pSer935-LRRK2 or pThr73-Rab10 to generate my dose-response curve? Answer: For precise target engagement metrics, pThr73-Rab10 is the superior mechanistic readout . Ser935 is not an autophosphorylation site; its phosphorylation is maintained by other kinases (e.g., IKKs) and is dependent on LRRK2 remaining in an active conformation. Inhibitors like GNE-7915 alter this conformation, indirectly leading to Ser935 dephosphorylation[6][7]. Conversely, Rab10 is a direct, bona fide physiological substrate of LRRK2[8]. Measuring pThr73-Rab10 provides a direct quantification of LRRK2 catalytic output, yielding a more accurate representation of kinase inhibition.

Q4: I am observing high well-to-well variability in my lower concentration points. How can I stabilize the signal? Answer: High variability at the bottom of the dose-response curve (low inhibitor concentrations) is usually driven by inconsistent cell seeding or thermal edge effects . Because LRRK2 expression is highly sensitive to cell density, uneven confluency leads to massive variations in basal pRab10 levels. Actionable Fix: After seeding your 96-well plates, let them sit at room temperature on a flat surface for 30–45 minutes before placing them in the 37°C incubator. This prevents thermal convection currents from causing cells to pool at the edges of the wells, ensuring uniform monolayer formation.

Pathway GNE GNE-7915 Tosylate LRRK2 LRRK2 Kinase (e.g., G2019S Mutant) GNE->LRRK2 ATP-Competitive Inhibition (IC50 ~9nM) Rab10 Rab10 Phosphorylation (pThr73) LRRK2->Rab10 Direct Kinase Activity Lysosome Lysosomal Dysfunction & PD Pathology Rab10->Lysosome Pathological Cascade

Fig 2. Mechanism of GNE-7915 LRRK2 inhibition and downstream Rab10 cascade.

References
  • Title: GNE-7915 | LRRK2 Inhibitor - MedchemExpress.com Source: medchemexpress.com URL: 1

  • Title: GNE-7915 | LRRK2 inhibitor | CAS 1351761-44-8 - Selleck Chemicals Source: selleckchem.com URL: 2

  • Title: GNE-7915 - Potent Selective LRRK2 Inhibitor - APExBIO Source: apexbt.com URL: 4

  • Title: GNE 7915 | LRRK2 inhibitor | Axon 2348 Source: axonmedchem.com URL: 3

  • Title: GNE-7915 (CAS Number: 1351761-44-8) | Cayman Chemical Source: caymanchem.com URL: 5

  • Title: Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade - MDPI Source: mdpi.com URL: 6

  • Title: LRRK2 kinase inhibitors induce a reversible effect in the lungs of non-human primates with no measurable - bioRxiv Source: biorxiv.org URL: 8

  • Title: Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC Source: nih.gov URL: 7

Sources

Optimization

issues with GNE-7915 tosylate in long-term experiments

Advanced Troubleshooting & Experimental Optimization Guide Status: Operational | Subject: GNE-7915 Tosylate (LRRK2 Inhibitor) | Version: 2.4 Introduction: The "Tool Compound" Paradox Welcome to the GNE-7915 Technical Sup...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting & Experimental Optimization Guide

Status: Operational | Subject: GNE-7915 Tosylate (LRRK2 Inhibitor) | Version: 2.4

Introduction: The "Tool Compound" Paradox

Welcome to the GNE-7915 Technical Support Center. You are likely here because GNE-7915 is the gold-standard tool compound for studying LRRK2 inhibition in the brain due to its superior blood-brain barrier (BBB) penetration compared to earlier generations.

However, long-term experiments with GNE-7915 often face three distinct hurdles:

  • Formulation Failure: The tosylate salt is prone to dissociation and precipitation in neutral aqueous vehicles.

  • The "Lung Artifact": Observation of enlarged lamellar bodies in Type II pneumocytes, often mistaken for off-target toxicity.

  • PK/PD Mismatch: Its short plasma half-life (

    
    ) in rodents complicates 24-hour target coverage.
    

This guide synthesizes data from the primary discovery papers (Genentech) and subsequent safety assessments (Michael J. Fox Foundation) to help you navigate these issues.

Module 1: Formulation & Stability (The Chemistry)

The Issue: Users frequently report that GNE-7915 "crashes out" of solution during long-term oral gavage studies, leading to inconsistent dosing.

The Mechanism: GNE-7915 is supplied as a tosylate salt to improve crystallinity and initial solubility. However, the free base is highly lipophilic and insoluble in water. If you formulate in a neutral buffer (pH 7.4), the salt dissociates, and the free base precipitates immediately.

Protocol: Optimized Vehicle Preparation

Recommendation: Do not attempt a true solution for chronic dosing unless using acidified cyclodextrins. Use a homogeneous suspension.

ParameterStandard Suspension Protocol (Rodents)"True Solution" Protocol (Acute/IV)
Vehicle 0.5% Methylcellulose (MC) + 0.1% Tween 8020% Captisol® (Sulfobutyl ether-beta-cyclodextrin) in pH 2-3 buffer
Preparation Critical Step: Add Tween 80 to the powder first to wet it (paste formation) before adding MC.Requires acidification (e.g., Citrate/HCl) to maintain salt form.
Stability Stable for ~7 days at 4°C. Resuspend daily.Unstable. Prepare fresh daily. Risk of precipitation upon injection.
Use Case Chronic Oral Gavage (PO)IV Bolus or Short-term IP

Visual Troubleshooting: The Formulation Decision Tree

FormulationLogic Start Start: GNE-7915 Tosylate Route Select Administration Route Start->Route Oral Oral Gavage (Chronic) Route->Oral IV_IP IV / IP (Acute) Route->IV_IP Suspension Suspension Required (0.5% MC / 0.1% Tween 80) Oral->Suspension Solution Acidified Solution Required (Captisol + Citrate pH 2.0) IV_IP->Solution Risk1 Risk: Sedimentation Action: Vortex + Sonicate Suspension->Risk1 Risk2 Risk: Phlebitis/Precipitation Action: Slow infusion Solution->Risk2

Caption: Decision logic for vehicle selection. Note that attempting a neutral pH solution for IV/IP often results in immediate compound precipitation.

Module 2: The "Lung Issue" (The Biology)

The Issue: Pathology reports from long-term studies (especially in non-human primates) show enlarged vacuoles in lung tissue. Researchers often halt studies fearing "toxicity."

The Scientific Reality: This is a mechanism-based (on-target) effect , not a toxicological failure.

  • Mechanism: LRRK2 regulates lysosomal trafficking. Inhibiting it disrupts surfactant processing in Type II pneumocytes, leading to the accumulation of enlarged lamellar bodies.[1]

  • Species Specificity: This is profound in Non-Human Primates (NHP). Importantly, mice often do not exhibit this phenotype or show it very mildly with GNE-7915, unlike NHPs.

  • Functional Consequence: Despite the histological "scare," studies have shown no deficit in pulmonary function (gas exchange, compliance) in affected animals.

  • Reversibility: The phenotype reverses completely within 14 days of washout.

Diagnostic Pathway: Is it Toxicity or On-Target Biology?

LungPathology Drug GNE-7915 (LRRK2 Inhibition) Target Type II Pneumocytes (Lysosome) Drug->Target Inhibits Effect Lamellar Body Enlargement Target->Effect Surfactant Accumulation Outcome1 No Functional Deficit Effect->Outcome1 Outcome2 Reversible upon Washout Effect->Outcome2

Caption: The biological cascade of LRRK2 inhibition in the lung.[2][3][4][5][6] The morphological change is a marker of target engagement, not necessarily functional toxicity.

Module 3: Pharmacokinetics & Dosing Strategy

The Issue: "I am dosing 10 mg/kg once daily (QD) in mice, but I see no reduction in pS935-LRRK2 in the brain after 24 hours."

The Explanation: GNE-7915 has a short half-life in rodents (


 hours). While it is highly potent, a single low dose will not suppress the target for 24 hours.

Optimized Dosing Table (Mice/Rats):

ParameterValue / ProtocolNotes
Effective

~1.5 HoursRapid clearance requires frequent dosing or higher loads.
Recommended Dose 30–100 mg/kgLower doses (e.g., 10 mg/kg) only inhibit for ~6–8 hours.
Frequency BID (Twice Daily)Preferred for continuous coverage.
PD Marker pS935-LRRK2Monitor this phosphorylation site (Ser935) to verify target engagement.
Brain/Plasma Ratio ~0.5 – 0.9Excellent BBB penetration (unbound fraction is key).

Expert Tip: If you must dose QD, you need a high dose (e.g., 100 mg/kg) to push the "trough" concentration above the IC50 for a longer duration, but you will still likely see target recovery by 24 hours.

Frequently Asked Questions (FAQ)

Q1: Can I use GNE-7915 for in vitro cell culture over 7 days? A: Yes, but watch for precipitation.

  • Risk:[1][7][8] GNE-7915 is hydrophobic. In aqueous media (DMEM/RPMI), it can precipitate at concentrations >5 µM over long incubations.

  • Fix: Replenish media every 48 hours. Keep DMSO concentration constant (0.1%).

Q2: I see kidney abnormalities in my LRRK2 KO mice. Will GNE-7915 cause this? A: Unlikely. While LRRK2 knockout mice develop kidney pathology (accumulation of


-synuclein and lysosomal defects), pharmacological inhibition with GNE-7915 in adult animals generally does not  reproduce this kidney phenotype. The kidney issue appears to be a developmental or chronic genetic effect, distinct from acute chemical inhibition.[8]

Q3: Is GNE-7915 selective against other kinases? A: Highly selective, but check TTK and ALK . At high concentrations (>100 nM), GNE-7915 shows activity against TTK (MPS1) and ALK. If you are using supraphysiological doses to force brain coverage, ensure your phenotype isn't driven by mitotic checkpoint inhibition (TTK).

References
  • Estrada, A. A., et al. (2012).[9][10] Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors.[8][10][11][12] Journal of Medicinal Chemistry, 55(22), 9416–9433.[8][9][11]

  • Fuji, R. N., et al. (2015).[1][4] Effect of selective LRRK2 kinase inhibition on nonhuman primate lung.[1][3][4][13][14] Science Translational Medicine, 7(273), 273ra15.

  • Baptista, M. A., et al. (2020).[1][13] LRRK2 kinase inhibitors of different structural classes induce abnormal accumulation of lamellar bodies in type II pneumocytes in non-human primates but are reversible and without pulmonary functional consequences.[4][13] Science Translational Medicine.

  • Ho, P. W., et al. (2022). Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -synuclein oligomers without adverse effects.[2] NPJ Parkinson's Disease, 8(1), 115. 
    

Sources

Troubleshooting

GNE-7915 tosylate impact on cell morphology

Welcome to the Technical Support Center for GNE-7915 Tosylate . As a highly potent, selective, and brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, GNE-7915 tosylate is a critical tool compound for investi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for GNE-7915 Tosylate . As a highly potent, selective, and brain-penetrant Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitor, GNE-7915 tosylate is a critical tool compound for investigating Parkinson's disease models[1].

Because LRRK2 fundamentally regulates Rab GTPase-mediated vesicular trafficking, inhibiting its kinase domain directly impacts endolysosomal dynamics. This guide is designed to help researchers troubleshoot and interpret the complex morphological changes induced by GNE-7915 tosylate in both in vitro and in vivo systems.

Quantitative Pharmacological Profile

To ensure robust experimental design and avoid off-target morphological artifacts, adhere to the established pharmacokinetic and biochemical parameters of GNE-7915 tosylate[1].

ParameterValueBiological Significance
Target LRRK2 Kinase DomainCompetitive ATP-site inhibition.
IC50 (Biochemical) 9 nMPotent target engagement at low nanomolar ranges.
Ki 1 nMExceptionally strong binding affinity.
Kinome Selectivity >100-fold over LRRK2 KiHigh selectivity across 187 kinases minimizes off-target cytoskeletal toxicity.
Cellular Working Conc. 10 nM – 500 nMOptimal range for in vitro lysosomal and neurite rescue assays.
In Vivo Dosing (Rodent) 10 – 100 mg/kgAchieves concentration-dependent knockdown of pLRRK2 in the brain.

Pathway Visualization

G GNE GNE-7915 Tosylate (1-100 nM) LRRK2 LRRK2 Kinase GNE->LRRK2 Inhibits target engagement Rab Rab GTPases (Rab8/10) Phosphorylation Reduced LRRK2->Rab Modulates trafficking WT_Lung Type II Pneumocytes (WT) Lamellar Body Accumulation Rab->WT_Lung Secretory defect Mut_Cell LRRK2-G2019S Fibroblasts Rescue of Enlarged Lysosomes Rab->Mut_Cell Restores endolysosomal pH/size Neurite Mutant Neurons Rescue of Neurite Shortening Rab->Neurite Normalizes microtubule dynamics

Mechanism of GNE-7915 tosylate on LRRK2-mediated vesicular trafficking and morphological outcomes.

Frequently Asked Questions (FAQs)

Q: What is the expected baseline effect of GNE-7915 tosylate on wild-type cell morphology? A: In most wild-type cell lines (e.g., HEK293, standard fibroblasts), GNE-7915 does not induce severe morphological changes at standard working concentrations (10–100 nM). However, in highly specialized secretory cells—specifically Type II pneumocytes in the lung—LRRK2 inhibition blocks the normal exocytosis of surfactant-containing lamellar bodies. This causes these lysosome-related organelles to accumulate and swell, leading to visible cytoplasmic vacuolation[2].

Q: How do I verify that morphological changes are due to GNE-7915 and not compound toxicity? A: Causality must be established through target engagement. GNE-7915 is highly selective, but at concentrations >1 µM, solvent (DMSO) toxicity or off-target kinase inhibition can occur. Always run a parallel Western blot for LRRK2 autophosphorylation at Ser935 or Rab10 phosphorylation at Thr73. If morphological changes (like cell rounding or detachment) occur without a proportional reduction in pS935/pRab10, suspect off-target toxicity.

Q: Does GNE-7915 tosylate affect neurite outgrowth? A: Yes, but typically in a restorative manner. Pathogenic LRRK2 mutations (like G2019S) cause hyperactive kinase signaling that disrupts microtubule dynamics, leading to neurite retraction and shortening. By inhibiting LRRK2, GNE-7915 restores normal cytoskeletal dynamics, rescuing neurite length and branching morphology in mutant neuronal cultures.

Troubleshooting Guide

Issue 1: Cultured LRRK2-G2019S mutant fibroblasts are not showing rescue of aggregated, enlarged lysosomal morphology.

  • The Causality: LRRK2-G2019S mutations cause lysosomes to become enlarged (>1 µm²) and cluster perinuclearly due to disrupted Ca2+-dependent trafficking[3]. Failure to reverse this with GNE-7915 usually stems from inadequate intracellular drug concentrations or high-passage cells losing their baseline endocytic rates.

  • The Solution: Ensure your GNE-7915 tosylate stock is prepared in anhydrous DMSO and protected from moisture. Re-validate target engagement (see Protocol below). If pS935 is successfully knocked down but lysosomes remain enlarged, check the passage number of your fibroblasts; use cells between passages 3 and 10 for reliable endolysosomal readouts.

Issue 2: My in vivo non-human primate/rodent models show massive lung vacuolation after repeated dosing. Is this a failed toxicity study?

  • The Causality: No. This is a well-documented, on-target pharmacological effect of systemic LRRK2 inhibition[2]. LRRK2 regulates the secretion of lamellar bodies in Type II pneumocytes. Inhibiting LRRK2 traps these bodies, causing cellular swelling.

  • The Solution: Do not prematurely terminate the study unless there is measurable respiratory distress. This morphological change is fully reversible upon drug withdrawal and is generally not associated with functional pulmonary deficits[4]. To monitor this non-invasively, you can track urinary levels of di-22:6-BMP (di-docosahexaenoyl bis(monoacylglycerol) phosphate), a biomarker of lysosomal dysregulation[2].

Issue 3: Precipitation observed in culture media, leading to inconsistent morphological readouts.

  • The Causality: GNE-7915 tosylate is hydrophobic. Dropping high-concentration DMSO stocks directly into aqueous media can cause micro-precipitates, drastically reducing the effective concentration reaching the cells.

  • The Solution: Perform stepwise dilutions. Dilute your 10 mM DMSO stock into an intermediate concentration using DMSO, and then add it to pre-warmed culture media while vortexing, ensuring the final DMSO concentration never exceeds 0.1%.

Experimental Protocol: Self-Validating Assay for Lysosomal Morphology Rescue

To ensure trustworthiness in your morphological data, you must utilize a self-validating experimental design. This protocol mandates that morphological imaging is gated behind biochemical proof of target engagement.

Step 1: Cell Seeding and Treatment

  • Seed LRRK2-G2019S patient-derived fibroblasts (and age-matched WT controls) in 6-well plates (for lysate collection) and on glass coverslips in 24-well plates (for imaging) at 60% confluency.

  • Prepare a fresh 100 nM solution of GNE-7915 tosylate in culture media (final DMSO concentration 0.1%).

  • Treat cells with 100 nM GNE-7915 or 0.1% DMSO (vehicle control) for 72 hours.

Step 2: Target Engagement Validation (Mandatory Gate)

  • Lyse cells from the 6-well plates using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Perform Western blotting, probing for total LRRK2 and pS935-LRRK2.

  • Causality Check: Proceed to Step 3 only if the 100 nM GNE-7915 treated samples demonstrate a >80% reduction in pS935-LRRK2 compared to the DMSO control. If target engagement fails, discard the coverslips; the morphological data will be invalid.

Step 3: Immunofluorescence Staining

  • Fix cells on coverslips with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.

  • Block with 5% BSA in PBS for 1 hour.

  • Incubate with primary antibodies against LAMP1 (lysosomal membrane marker) and Cathepsin D (luminal marker) overnight at 4°C.

  • Wash 3x with PBS, then apply fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488/594) for 1 hour at room temperature in the dark.

  • Mount coverslips using a DAPI-containing mounting medium.

Step 4: Confocal Microscopy and Quantification

  • Image using a confocal microscope with a 63x oil immersion objective.

  • Quantify lysosomal size (cross-sectional area) and distribution using automated image analysis software (e.g., CellProfiler or ImageJ).

  • Expected Outcome: GNE-7915 treatment should revert the enlarged (>1 µm²) and clustered lysosomes seen in G2019S cells back to a diffuse, punctate distribution (<0.5 µm²) characteristic of the wild-type phenotype[3].

References

  • Estrada AA, et al. "Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors." Journal of Medicinal Chemistry. 2012.[Link]

  • Fuji RN, et al. "Effect of selective LRRK2 kinase inhibition on nonhuman primate lung." Science Translational Medicine. 2015.[Link]

  • Hockey LN, et al. "Dysregulation of lysosomal morphology by pathogenic LRRK2 is corrected by TPC2 inhibition." Journal of Cell Science. 2015.[Link]

Sources

Optimization

addressing GNE-7915 tosylate-induced vacuolation in pneumocytes.

Topic: Addressing GNE-7915 tosylate-induced vacuolation in pneumocytes. Welcome to the LRRK2 Inhibitor Safety & Technical Hub Current Status: Active Monitoring Compound Class: Type I LRRK2 Kinase Inhibitor (GNE-7915/GNE-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing GNE-7915 tosylate-induced vacuolation in pneumocytes.

Welcome to the LRRK2 Inhibitor Safety & Technical Hub

Current Status: Active Monitoring Compound Class: Type I LRRK2 Kinase Inhibitor (GNE-7915/GNE-0877 series) Primary Observation: Cytoplasmic vacuolation in Type II Pneumocytes (Lamellar Body Enlargement).

This guide addresses the specific phenomenon of pulmonary vacuolation observed during preclinical evaluation of GNE-7915. This is a known, on-target class effect of LRRK2 kinase inhibition.[1][2] This resource is designed to help you distinguish this adaptive response from adverse toxicity, validate your findings with specific biomarkers, and manage experimental protocols.

Module 1: Diagnostic & Identification

The "Is this real?" Phase

User Query: "I see 'foamy' macrophages or vacuolated cells in my lung histology slides. Is this GNE-7915 toxicity or an artifact?"

The Diagnostic Workflow

Standard H&E staining is often insufficient to distinguish between lipidosis, artifacts, and specific lamellar body enlargement. Use this workflow to confirm the phenotype.

DiagnosticWorkflow Start Observation: Vacuolated Lung Cells Step1 Step 1: H&E Assessment (Look for 'Foamy' Type II Pneumocytes) Start->Step1 Decision1 Are vacuoles empty/clear? Step1->Decision1 Step2 Step 2: Lipid Retention Protocol (Avoid alcohol dehydration) Decision1->Step2 Yes (Likely extraction) Step3 Step 3: Transmission Electron Microscopy (TEM) (The Gold Standard) Decision1->Step3 No (Contents visible) Step2->Step3 ResultA Result: Enlarged Lamellar Bodies (Concentric whorls preserved) Step3->ResultA Confirmed LRRK2 Effect ResultB Result: Lipid Extraction Artifact (Empty vacuoles) Step3->ResultB Fixation Issue

Figure 1: Decision tree for validating pneumocyte vacuolation. Standard processing often extracts lipids, leaving empty holes. Specialized fixation is required.

Critical Protocol: Lipid-Retention Histology

Issue: Standard alcohol-based dehydration strips phospholipids from lamellar bodies, making them appear as empty vacuoles (artifacts) rather than enlarged organelles.

Corrective Action:

  • Fixation: Do not use standard formalin alone if EM is planned. Use Karnovsky’s fixative (2% paraformaldehyde + 2.5% glutaraldehyde) or Osmium Tetroxide post-fixation to crosslink lipids.

  • Processing: Avoid paraffin embedding if possible. Use epoxy resin embedding for EM or frozen sections for IHC to preserve lipid architecture.

  • Marker Validation:

    • Positive Control: Pro-Surfactant Protein C (Pro-SPC) – Stains Type II pneumocytes.

    • Negative Control: CD68/CD11c – Rules out alveolar macrophages (GNE-7915 affects pneumocytes, not primarily macrophages).

Module 2: Mechanistic Troubleshooting

The "Why is this happening?" Phase

User Query: "Is this a toxic off-target effect? Should I stop the study?"

Technical Insight: This is an on-target pharmacological effect, not off-target toxicity. LRRK2 regulates lysosomal trafficking via Rab GTPases. When GNE-7915 inhibits LRRK2, it disrupts the phosphorylation of Rab proteins (specifically Rab29, Rab8, and Rab10), leading to a "traffic jam" in the secretion of surfactant from lamellar bodies.

Key Differentiation:

  • GNE-7915 Effect: Enlargement of existing lamellar bodies (accumulation).

  • Phospholipidosis (CADs): General accumulation of phospholipids in lysosomes (multilamellar bodies) across multiple tissues, often driven by physicochemical drug properties (cationic amphiphilic drugs).[3]

Mechanism Drug GNE-7915 (LRRK2 Inhibitor) Target LRRK2 Kinase (Inhibited) Drug->Target Blocks Substrate Rab GTPases (Rab29, Rab8, Rab10) Target->Substrate Fails to Phosphorylate Process Lysosomal Trafficking (Impaired) Substrate->Process Disrupts Outcome Lamellar Body Enlargement Process->Outcome Surfactant Accumulation Physiology Pulmonary Function (Normal/Compensated) Outcome->Physiology No Functional Deficit

Figure 2: Mechanistic pathway. LRRK2 inhibition prevents Rab phosphorylation, stalling surfactant secretion, causing organelle enlargement without functional lung failure.

Module 3: Mitigation & Management

The "What do I do?" Phase

User Query: "How do I manage this in long-term studies? Is it reversible?"

Reversibility Data

Yes, the effect is reversible.[2][4][5][6] The vacuolation is a dynamic accumulation, not permanent cellular damage (fibrosis/necrosis).

ParameterGNE-7915 ObservationTime to Reversal (Washout)
Histology Enlarged Type II Pneumocytes14 Days (Complete resolution observed in NHPs)
Lung Function Gas exchange, ComplianceNormal throughout dosing (No deficit)
Urine BMP Decreased levelsReturns to baseline within 14 days
Differentiation: GNE-7915 vs. Phospholipidosis (CAD)

Users often confuse LRRK2-induced changes with Drug-Induced Phospholipidosis (DIPL). Use this biomarker check to distinguish them.

FeatureGNE-7915 (LRRK2 Inhibition)Cationic Amphiphilic Drugs (CADs)
Mechanism On-target (Rab trafficking defect)Physicochemical (Lysosomal trapping)
Biomarker (Urine) Decreased di-22:6-BMPIncreased di-22:6-BMP
Tissue Scope Primarily Lung (Type II Pneumocytes)Systemic (Liver, Kidney, Lung, etc.)

Actionable Step: If you suspect general phospholipidosis rather than specific LRRK2 effects, measure di-docosahexaenoyl (22:6) bis(monoacylglycerol) phosphate (di-22:6-BMP) in urine.[3][7][8]

  • Low BMP = Confirms LRRK2 Target Engagement (GNE-7915 effect).

  • High BMP = Suggests off-target phospholipidosis toxicity.

Module 4: Frequently Asked Questions (FAQs)

Q: Does the vacuolation affect lung function (breathing/gas exchange)? A: No. In comprehensive Non-Human Primate (NHP) studies, despite significant histological vacuolation, there were no measurable deficits in pulmonary function tests (PFTs), including diffusing capacity of the lung for carbon monoxide (DLCO) and lung compliance. The lung appears to have a high compensatory reserve for this specific morphological change.

Q: Can I lower the dose to avoid vacuolation but keep efficacy? A: Likely not. The vacuolation is driven by the same mechanism as the therapeutic effect (LRRK2 kinase inhibition). Doses that effectively inhibit LRRK2 in the brain (for Parkinson's indications) typically achieve sufficient exposure in the lung to cause vacuolation. However, because the effect is non-adverse and reversible, it is generally monitored rather than used as a dose-limiting toxicity in current clinical contexts.

Q: What is the best biomarker to monitor this non-invasively? A: Urine di-22:6-BMP . Unlike traditional toxicity markers, this lipid decreases upon LRRK2 inhibition. It serves as a dual marker: it confirms you have hit the target (Pharmacodynamics) and correlates with the lysosomal regulation status.

References

  • Fuji, R. N., et al. (2015). Effect of selective LRRK2 kinase inhibition on nonhuman primate lung.[2][4][5][6] Science Translational Medicine.[4][6][9]

  • Baptista, M. A., et al. (2020). LRRK2 inhibitors induce reversible changes in nonhuman primate lungs without measurable pulmonary deficits.[1][4][5][6][9] Science Translational Medicine.[4][6][9]

  • Alcalay, R. N., et al. (2020). Urine bis(monoacylglycerol)phosphate levels in LRRK2 G2019S mutation carriers.[7] Movement Disorders.

  • Estrada, A. A., et al. (2013). Discovery of highly potent, selective, and brain-penetrant aminopyrazole LRRK2 inhibitors. Journal of Medicinal Chemistry.

  • Whittaker, D., et al. (2024). Cryo-EM structure of LRRK2 bound to type I inhibitor GNE-7915. RCSB Protein Data Bank.

Sources

Reference Data & Comparative Studies

Validation

Deep-Dive Validation of GNE-7915 Tosylate Target Engagement

Executive Summary: The GNE-7915 Profile GNE-7915 tosylate is a highly selective, brain-penetrant, Type I LRRK2 kinase inhibitor designed to target the ATP-binding pocket of Leucine-Rich Repeat Kinase 2 (LRRK2). Unlike ea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The GNE-7915 Profile

GNE-7915 tosylate is a highly selective, brain-penetrant, Type I LRRK2 kinase inhibitor designed to target the ATP-binding pocket of Leucine-Rich Repeat Kinase 2 (LRRK2). Unlike early-generation inhibitors (e.g., LRRK2-IN-1) which suffered from poor blood-brain barrier (BBB) permeability, GNE-7915 was engineered specifically for central nervous system (CNS) exposure, making it a critical tool for validating LRRK2 as a therapeutic target in Parkinson’s Disease (PD).

This guide provides a rigorous framework for validating target engagement (TE) of GNE-7915, distinguishing it from alternatives like MLi-2 and PF-06447475 .

Key Mechanistic Differentiators
  • Binding Mode: Type I (Active conformation binder).

  • Selectivity: >100-fold selectivity against 187 kinases; primary off-target is TTK.

  • Biomarker Strategy: Dual-readout validation using pSer935-LRRK2 (indirect feedback loop) and pThr73-Rab10 (direct substrate phosphorylation).

Mechanistic Basis & Signaling Pathway

To validate GNE-7915, one must understand the specific phosphorylation events it disrupts. LRRK2 inhibition results in two distinct signaling changes:

  • Loss of Substrate Phosphorylation: LRRK2 directly phosphorylates Rab GTPases (Rab10, Rab12, Rab29). GNE-7915 blocks this, reducing pRab levels.[1]

  • Dephosphorylation of LRRK2 (pSer935): Inhibition of LRRK2 kinase activity exposes the Ser935 residue (and Ser910/Ser955) to dephosphorylation by PP1 phosphatases. This is a robust, albeit indirect, measure of TE.

Diagram 1: LRRK2 Signaling & GNE-7915 Inhibition Logic

LRRK2_Pathway GNE GNE-7915 (Inhibitor) LRRK2_Active LRRK2 (Active) [G2019S / WT] GNE->LRRK2_Active  Binds ATP Pocket   LRRK2_Inactive LRRK2 (Inhibited) LRRK2_Active->LRRK2_Inactive  Conformational Shift   pRab10 pThr73-Rab10 (Downstream Substrate) LRRK2_Active->pRab10  Phosphorylates   PP1 PP1 Phosphatase LRRK2_Inactive->PP1  Recruits/Allows Access   Rab10 Rab10 (Total) Rab10->pRab10 pSer935 pSer935-LRRK2 (Feedback Biomarker) PP1->pSer935  Dephosphorylates  

Caption: GNE-7915 mechanism of action. Inhibition blocks Rab10 phosphorylation (direct) and induces pSer935 dephosphorylation (indirect feedback).

Comparative Profiling: GNE-7915 vs. Alternatives

When selecting a chemical probe, potency must be balanced with selectivity and PK properties.[2]

FeatureGNE-7915 MLi-2 PF-06447475
Primary Utility In Vivo CNS Studies (Balanced profile)Potency Gold Standard (Ultra-low dosing)Early Reference (Less selective)
LRRK2 Cellular IC50 ~9 nM~0.8 - 1.4 nM~3 - 10 nM
Brain Penetration (Kp,uu) High (0.5 - 0.9)High (>0.[3]5)Moderate
Selectivity High (TTK off-target)Very HighModerate
Rec. In Vivo Dose 30–100 mg/kg (Mouse)3–10 mg/kg (Mouse)10–30 mg/kg (Mouse)
Key Limitation Higher dose required than MLi-2Potential for rapid clearance in some modelsLess selective than Gen 2/3 inhibitors

Expert Insight: While MLi-2 is more potent, GNE-7915 is often preferred in chronic efficacy studies to diversify chemical scaffolds and avoid scaffold-specific toxicity confounding.

Validation Protocol 1: Cellular Target Engagement

Objective: Determine cellular IC50 using Western Blot. Model System: HEK-293 cells stably expressing LRRK2-G2019S (The G2019S mutation increases basal kinase activity, widening the assay window).

Step-by-Step Methodology
  • Seeding: Plate HEK-LRRK2-G2019S cells at 0.5 × 10⁶ cells/well in 6-well plates. Incubate 24h.

  • Treatment:

    • Prepare GNE-7915 stock (10 mM in DMSO).

    • Perform 8-point serial dilution (e.g., 1000 nM down to 0.1 nM).

    • Treat cells for 90 minutes . (Kinase inhibition is rapid; long incubations risk feedback loops affecting total protein levels).

    • Control: DMSO (Vehicle) and MLi-2 (100 nM) as positive control.

  • Lysis (Critical Step):

    • Wash with ice-cold PBS.

    • Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (e.g., PhosSTOP) and Protease Inhibitors.

    • Note: LRRK2 is a large protein (286 kDa). Avoid boiling samples; heat at 70°C for 10 min in LDS buffer.

  • Detection (Western Blot):

    • Primary Antibodies:

      • Rabbit anti-LRRK2 pSer935 (Abcam ab133450 or MJFF-11).

      • Rabbit anti-Rab10 pThr73 (Abcam ab230261 or MJFF-13).

      • Mouse anti-Total LRRK2 (NeuroMab N241A/34).

      • Rabbit anti-Total Rab10 (Cell Signaling D36C4).

  • Quantification: Normalize phospho-signal to Total protein signal (e.g., pRab10 / Total Rab10).

Self-Validating Criteria
  • Total Protein Stability: Total LRRK2 and Total Rab10 levels must remain constant across doses. If total levels drop, the drug may be inducing degradation or toxicity.

  • Correlation: The IC50 for pSer935 reduction should roughly track with pRab10 reduction, though pSer935 is often more sensitive (lower IC50).

Validation Protocol 2: In Vivo (Brain vs. Lung)

Objective: Confirm BBB penetration and target inhibition in tissue. Dosing: GNE-7915 @ 30 mg/kg or 100 mg/kg (Subcutaneous or Oral).

Workflow Diagram

InVivo_Protocol cluster_animal Animal Phase cluster_processing Tissue Processing Dose Dose GNE-7915 (30-100 mg/kg) Wait Wait 1-2 Hours (Tmax) Dose->Wait Perfuse Transcardial Perfusion (Saline) Wait->Perfuse Dissect Dissect Striatum/Cortex & Lung Perfuse->Dissect Homogenize Homogenize (RIPA + Phos Inh) Dissect->Homogenize Spin Centrifuge (14,000g, 4°C) Homogenize->Spin

Caption: In vivo PK/PD workflow. Perfusion is critical to remove blood which contains high LRRK2 levels (in PBMCs).

Technical Nuances for Tissue Analysis
  • Blood Contamination: LRRK2 is highly expressed in immune cells (PBMCs). Failure to perfuse the animal will result in blood contamination, skewing the "Brain" LRRK2 signal.

  • Lung as Positive Control: GNE-7915 accumulates in the lung.[4] Even if brain penetration fails, lung tissue should show near-complete ablation of pSer935/pRab10. If lung signal is unchanged, the drug administration failed.

  • Readout:

    • Brain: Expect ~50-80% inhibition at 100 mg/kg.

    • Lung: Expect >90% inhibition.

Troubleshooting & Expert Tips

ObservationProbable CauseCorrective Action
High pSer935 but Low pRab10 Assay sensitivity difference.pRab10 is the more physiologically relevant marker. Rely on pRab10 for efficacy; use pSer935 for binary (yes/no) engagement.
Variable Western Blot Bands LRRK2 is prone to degradation.Keep lysates on ice at all times. Use fresh Protease Inhibitor cocktails. Do not freeze/thaw lysates more than once.
No inhibition in Brain Poor BBB penetration or efflux.Check plasma levels.[4] If plasma is high but brain is low, P-gp efflux may be an issue (though GNE-7915 is optimized to avoid this).

References

  • Estrada, A. A., et al. (2012). "Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors."[2][5] Journal of Medicinal Chemistry. Link

  • Fuji, R. N., et al. (2015). "Effect of selective LRRK2 kinase inhibition on nonhuman primate lung."[4][6] Science Translational Medicine. Link

  • Scott, J. D., et al. (2017). "Discovery of a Potent, Selective, and Brain-Penetrant LRRK2 Kinase Inhibitor (MLi-2)."[7] Journal of Medicinal Chemistry. Link

  • Ito, G., et al. (2016). "Phos-tag analysis of Rab10 phosphorylation by LRRK2: a sensitive assay for LRRK2 activity in vivo." Biochemical Journal. Link

  • Fan, Y., et al. (2018). "Interrogating Parkinson's disease LRRK2 kinase pathway activity by measuring pRab10." Biochemical Journal. Link

Sources

Comparative

Technical Comparison Guide: GNE-7915 Tosylate vs. LRRK2-IN-1

Focus: Brain Permeability & CNS Target Engagement Executive Summary: The CNS "Go/No-Go" Verdict For researchers investigating Leucine-Rich Repeat Kinase 2 (LRRK2) in the context of Parkinson’s Disease (PD), the choice be...

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Brain Permeability & CNS Target Engagement

Executive Summary: The CNS "Go/No-Go" Verdict

For researchers investigating Leucine-Rich Repeat Kinase 2 (LRRK2) in the context of Parkinson’s Disease (PD), the choice between LRRK2-IN-1 and GNE-7915 tosylate is a binary decision based on the target tissue.

  • LRRK2-IN-1 is a first-generation "tool compound" suitable only for peripheral or in vitro cellular studies . It possesses high potency but fails to cross the Blood-Brain Barrier (BBB) due to rapid efflux by P-glycoprotein (P-gp/MDR1).

  • GNE-7915 tosylate is a highly optimized, second-generation inhibitor designed specifically to overcome P-gp efflux. It demonstrates robust brain penetration and is the mandatory choice for in vivo CNS efficacy studies.

The Blood-Brain Barrier Challenge

The failure of early LRRK2 inhibitors in PD models was not due to a lack of potency, but a failure of pharmacokinetics. LRRK2-IN-1, while biochemically potent (


 nM), is a substrate for the efflux transporter P-glycoprotein (MDR1) .

When LRRK2-IN-1 enters the endothelial cells of the BBB, MDR1 actively pumps it back into the bloodstream, preventing it from reaching therapeutic concentrations in the brain parenchyma. GNE-7915 was chemically engineered (scaffold optimization from HG-10-102-01) to reduce hydrogen bond donors and modify lipophilicity, effectively "hiding" it from MDR1 recognition while maintaining high affinity for the LRRK2 kinase domain.

Mechanism of CNS Entry (Visualization)

BBB_Transport cluster_blood Systemic Circulation (Blood) cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Parenchyma (CNS) IN1_Blood LRRK2-IN-1 (High Concentration) MDR1 P-gp / MDR1 (Efflux Pump) IN1_Blood->MDR1 Passive Entry GNE_Blood GNE-7915 (High Concentration) GNE_Brain GNE-7915 (Therapeutic Levels) GNE_Blood->GNE_Brain Passive Diffusion (Bypasses Efflux) MDR1->IN1_Blood Active Efflux (Blocked Entry) IN1_Brain LRRK2-IN-1 (Negligible Levels) MDR1->IN1_Brain Leakage (Minimal) LRRK2_Target LRRK2 Kinase (Target) GNE_Brain->LRRK2_Target Inhibition (pS935 Reduction)

Figure 1: Differential transport mechanisms across the BBB. LRRK2-IN-1 is actively effluxed by MDR1, whereas GNE-7915 evades this transporter to reach the CNS target.

Comparative Data Analysis

The following table synthesizes physicochemical and pharmacokinetic data to illustrate the superiority of GNE-7915 for CNS applications.

FeatureLRRK2-IN-1 GNE-7915 (Tosylate) Biological Implication
Primary Application In vitro screening, peripheral tissue assaysIn vivo CNS disease models, behavioral studiesGNE-7915 is the in vivo tool of choice.
LRRK2 WT

~13 nM~9 nMBoth are highly potent biochemically.
LRRK2 G2019S

~6 nM~9 nMBoth effectively inhibit the pathogenic mutant.
BBB Permeability Low / Negligible High Critical Differentiator.
MDCK Efflux Ratio High (> 2.0)Low (< 2.[1][2]0)Indicates LRRK2-IN-1 is a P-gp substrate.[1]
Brain/Plasma Ratio (

)
< 0.1 (Mouse)~0.5 - 1.0 (Species dependent)GNE-7915 achieves equilibrium in the brain.
Unbound Brain Conc. Below

>

for >24h
GNE-7915 sustains target inhibition.[3]
Selectivity High (KinomeScan)Very High (Only TTK >50% inhib)GNE-7915 has a cleaner off-target profile.
In Vivo Target Engagement Kidney/Lung onlyBrain , Kidney, LungOnly GNE-7915 reduces brain pS935-LRRK2.[3]

Experimental Protocols

To validate these compounds in your own setting, use the following self-validating protocols.

Protocol A: In Vitro Permeability Assessment (MDCK-MDR1)

Objective: Quantify the efflux ratio to predict BBB penetration.

  • Cell System: Use MDCK-II cells stably transfected with human MDR1 (P-gp).

  • Preparation: Seed cells on transwell inserts (0.4 µm pore size) and culture for 4-5 days to form a confluent monolayer (TEER > 200

    
    ).
    
  • Dosing:

    • Prepare 10 µM solutions of LRRK2-IN-1 and GNE-7915 in transport buffer (HBSS + 10 mM HEPES, pH 7.4).

    • Apical to Basolateral (A->B): Add drug to the top chamber.

    • Basolateral to Apical (B->A): Add drug to the bottom chamber.

  • Sampling: Incubate at 37°C for 60-90 minutes. Collect aliquots from receiver compartments.

  • Analysis: Quantify concentrations via LC-MS/MS.

  • Calculation:

    • Efflux Ratio (ER) =

      
      
      
    • Validation Criteria: LRRK2-IN-1 should show ER > 2.0 (active efflux). GNE-7915 should show ER < 2.0 (passive permeation).

Protocol B: In Vivo Brain Target Engagement (Pharmacodynamics)

Objective: Confirm LRRK2 inhibition in the brain by measuring pS935 levels. Note: pS935 is a surrogate marker; its reduction correlates with kinase inhibition.

  • Animals: Wild-type or LRRK2-G2019S transgenic mice (n=3 per group).

  • Treatment:

    • Group 1: Vehicle (20% HP-

      
      -CD).
      
    • Group 2: LRRK2-IN-1 (100 mg/kg, i.p.)[4] - Negative Control for Brain.

    • Group 3: GNE-7915 (50 mg/kg, p.o. or i.p.).[5]

  • Timepoint: Euthanize animals 2 hours post-dose.

  • Tissue Harvest: Rapidly dissect brain (cortex/striatum) and kidney. Flash freeze in liquid nitrogen immediately to prevent phosphatase activity.

  • Homogenization: Homogenize tissue in lysis buffer containing protease and phosphatase inhibitors (critical).

  • Western Blot:

    • Load equal protein amounts (30-50 µg).

    • Primary Antibodies: Anti-LRRK2 (Total) and Anti-pS935-LRRK2.

    • Normalization: Calculate ratio of pS935 / Total LRRK2.[3]

  • Expected Result:

    • Kidney: Both compounds reduce pS935 levels significantly.

    • Brain: Only GNE-7915 reduces pS935. LRRK2-IN-1 levels will remain comparable to Vehicle.

Scientific Synthesis: The Evolution of Design

The transition from LRRK2-IN-1 to GNE-7915 represents a classic case of property-based drug design .

LRRK2-IN-1 was a breakthrough "probe" that proved LRRK2 could be inhibited with specificity. However, its chemical scaffold contained features that made it a high-affinity substrate for P-glycoprotein.

GNE-7915 (an aminopyrimidine derivative) was optimized to balance lipophilicity and polar surface area. By modifying the R-groups on the pyrimidine ring, medicinal chemists achieved a "sweet spot" where the molecule is hydrophobic enough to cross the endothelial membrane passively but lacks the specific pharmacophore features required for strong P-gp binding. This allows GNE-7915 to maintain high unbound concentrations (


) in the brain interstitial fluid, driving the pharmacodynamic effect (dephosphorylation of LRRK2 at Ser935 and Ser1292) necessary for therapeutic efficacy.
References
  • Deng, X., et al. (2011). "Characterization of a selective inhibitor of the Parkinson's disease kinase LRRK2." Nature Chemical Biology.

  • Estrada, A. A., et al. (2012). "Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors."[6] Journal of Medicinal Chemistry.

  • Choi, H. G., et al. (2012). "Brain Penetrant LRRK2 Inhibitor."[5][7][8] ACS Medicinal Chemistry Letters.

  • Fuji, R. N., et al. (2015). "Effect of selective LRRK2 kinase inhibition on nonhuman primate lung." Science Translational Medicine.

  • Zhu, H., et al. (2024).[9] "Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM." Cell Discovery.

Sources

Validation

Publish Comparison Guide: Cross-Reactivity of GNE-7915 Tosylate in Kinome Profiling

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison & Experimental Protocol Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison & Experimental Protocol Guide.

Executive Summary: The LRRK2 Selectivity Challenge

Leucine-rich repeat kinase 2 (LRRK2) is a highly validated therapeutic target for Parkinson's disease (PD), particularly driven by the pathogenic G2019S mutation[1]. However, the development of ATP-competitive LRRK2 inhibitors has historically been bottlenecked by off-target kinome cross-reactivity and poor blood-brain barrier (BBB) penetrance[2].

GNE-7915 tosylate represents a critical breakthrough in property-directed structural optimization. Derived from an aminopyrimidine scaffold, GNE-7915 achieves an exquisite balance of single-digit nanomolar potency (IC50 = 9 nM against pLRRK2), high metabolic stability, and robust brain penetrance[3]. As a Senior Application Scientist, I have compiled this guide to objectively evaluate the cross-reactivity profile of GNE-7915 against other leading LRRK2 inhibitors, providing the structural causality behind its selectivity and a self-validating protocol for kinome profiling.

Structural Rationale for Kinase Selectivity

The selectivity of GNE-7915 is not accidental; it is the result of rigorous structure-activity relationship (SAR) engineering. Early first-generation inhibitors like LRRK2-IN-1 suffered from broad cross-reactivity due to generic ATP-pocket binding motifs[4].

GNE-7915 overcomes this through specific steric and electronic modifications:

  • Methoxy/Fluoro Arrangement: The specific positioning of methoxy and fluoro groups at the C-2′/C-5′ positions on the benzene ring creates a steric clash with the hinge regions of most off-target kinases, while perfectly complementing the unique geometry of the LRRK2 ATP-binding cleft[5].

  • Aminopyrimidine Core: The introduction of ethylamino and trifluoromethyl groups at the 4 and 5 positions of the aminopyrimidine core restricts the dihedral angles of the molecule, locking it into a conformation that heavily favors LRRK2[4].

G GNE7915 GNE-7915 Tosylate (1 nM Ki) LRRK2 LRRK2 (Target) >65% Displacement GNE7915->LRRK2 Primary Inhibition TTK TTK Kinase Off-target (>50%) GNE7915->TTK Cross-reactivity (100x margin) ALK ALK Kinase Off-target (>65%) GNE7915->ALK Cross-reactivity HT2B 5-HT2B Receptor Off-target (>70% at 10µM) GNE7915->HT2B High dose only (10µM) RAB10 Rab10 GTPase (Downstream Substrate) LRRK2->RAB10 Phosphorylation Blocked

Caption: GNE-7915 target specificity and major off-target kinase/receptor interactions.

Kinome-Wide Cross-Reactivity Profile

To establish trustworthiness in preclinical models, a compound must be subjected to expansive orthogonal panels. GNE-7915 has been profiled across multiple industry-standard platforms:

  • Invitrogen Kinase Profiling (187 kinases): At 0.1 µM (100-fold over its LRRK2 Ki), GNE-7915 exhibited exceptional selectivity, with only TTK kinase showing greater than 50% inhibition[5].

  • DiscoverX KINOMEscan (392-451 kinases): In a competitive binding assay at 100 nM, GNE-7915 displaced >50% of the probe for only 10 kinases. Notably, only LRRK2, TTK, and ALK demonstrated >65% probe displacement[6],[5].

  • Cerep Receptor Profiling: Beyond the kinome, expanded brain receptor panels revealed that GNE-7915 acts as a moderately potent antagonist of the 5-HT2B receptor , showing >70% inhibition, but only at highly elevated concentrations (10 µM)[6],[5].

Comparative Analysis of Leading LRRK2 Inhibitors

When selecting a tool compound or clinical candidate, researchers must weigh potency against kinome cross-reactivity and structural liabilities.

InhibitorLRRK2 IC50 (Cellular)Kinome Cross-ReactivityBrain PenetranceDistinguishing Features & Liabilities
GNE-7915 9 nM[3]10 / 392 kinases >50% at 100 nM[5]HighExceptional metabolic stability; minor TTK/ALK cross-reactivity[5].
MLi-2 <1 nMHighly selectiveHighUndergoes conformational dihedral flipping to stabilize in G2019S LRRK2[7].
PF-06447475 3 nM[2]Highly selectiveHighStrong BBB permeability; low-dose efficacy in transgenic models[2].
LRRK2-IN-1 13 nM[4]>40 / 442 kinases >50%[2]LowFirst-generation tool; poor BBB penetration limits in vivo utility[4].

Note: All highly selective LRRK2 inhibitors (GNE-7915, MLi-2, PF-06447475) induce reversible, mild cytoplasmic vacuolation of type II lung pneumocytes in nonhuman primates. This is an on-target pharmacological effect of LRRK2 inhibition, not an off-target toxicity[1],[8].

Experimental Protocol: Self-Validating Kinome Profiling Workflow

To independently verify the cross-reactivity of GNE-7915 (or any novel kinase inhibitor), researchers must employ a self-validating system that controls for false positives (e.g., compound aggregation) and false negatives (e.g., ATP depletion).

Step-by-Step Methodology: Competitive Binding & Functional Validation

Phase 1: Compound Preparation & Standardization

  • Reconstitute GNE-7915 tosylate in anhydrous DMSO to a 10 mM stock. Causality: Tosylate salts can be hygroscopic; newly opened DMSO prevents water absorption which drastically alters solubility and apparent potency[5].

  • Prepare a 100-fold intermediate dilution plate in 100% DMSO, followed by a final dilution in assay buffer to achieve a final testing concentration of 100 nM (with 1% final DMSO).

Phase 2: High-Throughput Competitive Binding (e.g., KINOMEscan) 3. Incubate the 100 nM GNE-7915 solution with a panel of DNA-tagged recombinant kinases (e.g., 392-kinase panel) and immobilized active-site directed ligands. 4. Add staurosporine (1 µM) as a pan-kinase positive control (ensures assay responsiveness) and 1% DMSO as a negative baseline control. 5. Measure the amount of kinase bound to the solid support via qPCR of the attached DNA tag. Causality: GNE-7915 will compete with the immobilized ligand. A reduction in qPCR signal inversely correlates with GNE-7915 binding affinity.

Phase 3: Orthogonal Functional Validation 6. For any kinase showing >50% displacement (e.g., TTK, ALK), perform an orthogonal functional assay (e.g., radiometric ^33P-ATP assay). 7. Incubate the off-target kinase with GNE-7915 (dose-response: 1 nM to 10 µM), its specific peptide substrate, and 10 µM ATP. 8. Quantify the transfer of ^33P to the substrate. Causality: Binding assays can identify allosteric or non-functional binders. Functional radiometric assays confirm whether the cross-reactivity actually translates to enzymatic inhibition.

Workflow Prep 1. Compound Prep GNE-7915 at 100 nM Incubate 2. Kinome Panel DNA-tagged Kinases Prep->Incubate Displace 3. Probe Displacement Competition Assay Incubate->Displace Analyze 4. Selectivity Filter Identify >50% Hits Displace->Analyze Validate 5. Orthogonal Validation Radiometric Assay Analyze->Validate

Caption: Step-by-step competitive binding workflow for kinome-wide cross-reactivity profiling.

Conclusion

GNE-7915 tosylate remains a gold-standard tool compound for interrogating LRRK2 biology in both in vitro and in vivo settings. Unlike first-generation inhibitors, its rational design minimizes kinome-wide cross-reactivity, with only marginal off-target binding to TTK and ALK at standard screening concentrations[6]. For researchers designing in vivo neurodegeneration models, GNE-7915 provides an optimal therapeutic window, ensuring that observed phenotypic changes (such as Rab10 dephosphorylation or reversible pneumocyte vacuolation) are confidently attributable to LRRK2 inhibition rather than off-target kinome interference[1].

References

  • MDPI. (2022). Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease in the Last Decade. Retrieved from:[Link]

  • Dove Medical Press. (2016). LRRK2 inhibitors and their potential in the treatment of Parkinson's disease. Retrieved from: [Link]

  • National Institutes of Health / PMC. (2023). The design and development of LRRK2 inhibitors as novel therapeutics for Parkinson's disease. Retrieved from:[Link]

  • Chemical Probes Portal. (2017). GNE7915. Retrieved from: [Link]

  • Taylor & Francis. (2023). Structural insight into G2019S mutated LRRK2 kinase and brain-penetrant type I inhibitor complex: a molecular dynamics approach. Retrieved from: [Link]

  • Baptista, M. A., et al. (2020). LRRK2 inhibitors induce reversible changes in nonhuman primate lungs without measurable pulmonary deficits. Science Translational Medicine. Retrieved from: [Link]

  • Estrada, A. A., et al. (2012). Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors. Journal of Medicinal Chemistry. Retrieved from:[Link]

  • St George's, University of London (SGUL). (2021). The development of inhibitors of LRRK2 as a therapeutic strategy for Parkinson's disease: the current state of play. Retrieved from:[Link]

Sources

Comparative

Confirming GNE-7915 Tosylate Efficacy in Patient-Derived Cells

This guide serves as a technical manual for researchers validating the efficacy of GNE-7915 tosylate (a potent, selective, brain-penetrant LRRK2 inhibitor) in patient-derived cellular models. It prioritizes experimental...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical manual for researchers validating the efficacy of GNE-7915 tosylate (a potent, selective, brain-penetrant LRRK2 inhibitor) in patient-derived cellular models. It prioritizes experimental rigor, comparative analysis against standard "tool compounds" (like MLi-2), and self-validating protocols.

Executive Summary & Compound Profile

GNE-7915 (Tosylate) is a highly selective, Type I ATP-competitive inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) . Unlike early-generation inhibitors (e.g., LRRK2-IN-1), GNE-7915 was rationally designed to balance potency with blood-brain barrier (BBB) penetration and metabolic stability, making it a critical tool for validating LRRK2 biology in Parkinson's Disease (PD) models.

While MLi-2 remains the most potent in vitro tool compound, GNE-7915 provides a structurally distinct scaffold with a different off-target profile (avoiding the specific off-targets of MLi-2), making it essential for confirming that observed phenotypes are truly LRRK2-driven and not compound-specific artifacts.

Compound Snapshot
FeatureSpecification
Chemical Name GNE-7915 (Tosylate salt often used for improved formulation stability)
Mechanism Type I Inhibitor (Binds active kinase conformation)
Target LRRK2 (WT and G2019S mutant)
Key Biomarkers Reduction of pS935-LRRK2 (indirect) and pT73-Rab10 (direct substrate)
Solubility Soluble in DMSO (up to 100 mM); Tosylate improves aqueous solubility for in vivo dosing but DMSO stocks are standard for cell culture.

Comparative Analysis: GNE-7915 vs. Alternatives

To validate efficacy, one must benchmark GNE-7915 against the current "gold standards."

Table 1: LRRK2 Inhibitor Performance Metrics

Data synthesized from cellular assays (PBMCs/iPSCs) and biochemical screens.

MetricGNE-7915 MLi-2 PFE-360 LRRK2-IN-1
Cellular IC50 (pS935) ~9 nM ~0.8 – 1.4 nM~3.0 nM~50 nM
Brain Penetration (Kp,uu) High (~0.7)HighHighLow (Peripherally restricted)
Selectivity High (Main off-target: TTK)Very HighHighPoor (Inhibits ERK5, DCLK2)
Type Type I (Destabilizes pS935)Type IType IType I
Application In vivo efficacy & In vitro confirmationPotency Gold StandardIn vivo validationHistorical control (Obsolete)

Scientist’s Insight: Do not rely solely on MLi-2. If a phenotype disappears with MLi-2 but persists with GNE-7915 (at 100 nM), it is likely an MLi-2 off-target effect. Use GNE-7915 to triangulate true LRRK2-dependency.[1]

Mechanistic Validation: The Signaling Pathway

Understanding what you are measuring is critical. GNE-7915 is a Type I inhibitor , meaning it binds the ATP pocket in the active conformation.

  • pRab10 (Thr73): The direct catalytic substrate of LRRK2. Inhibition results in reduced pRab10.

  • pS935 (Ser935): A constitutive phosphorylation site maintained by other kinases (CK1, IKK). Binding of Type I inhibitors (like GNE-7915) alters LRRK2 structure, exposing S935 to phosphatases (PP1), causing rapid dephosphorylation. Thus, pS935 loss is a readout of Target Engagement, not direct catalytic inhibition.

LRRK2_Pathway LRRK2_Active LRRK2 (Active Conformation) LRRK2_Inhibited LRRK2-Inhibitor Complex (Conformational Change) LRRK2_Active->LRRK2_Inhibited Induces Rab10 Rab10 (Total) LRRK2_Active->Rab10 Phosphorylates pRab10 pThr73-Rab10 (Direct Substrate) LRRK2_Inhibited->pRab10 Blocks Formation pS935 pSer935-LRRK2 (Constitutive) LRRK2_Inhibited->pS935 Exposes to PP1 (Rapid Dephosphorylation) GNE7915 GNE-7915 (Type I Inhibitor) GNE7915->LRRK2_Active Binds ATP Pocket Rab10->pRab10 Generates Signal CK1 CK1/IKK Kinases CK1->pS935 Maintains Phosphorylation PP1 Phosphatase (PP1) PP1->pS935 Dephosphorylates

Figure 1: Mechanism of Action. GNE-7915 blocks Rab10 phosphorylation directly and induces pS935 dephosphorylation via conformational change.

Protocol: Validating Efficacy in Patient PBMCs

Peripheral Blood Mononuclear Cells (PBMCs) are the standard surrogate tissue for LRRK2 clinical trials.[2] This protocol ensures robust detection of GNE-7915 efficacy.

Experimental Workflow

PBMC_Workflow Step1 1. Isolation Ficoll Gradient (Fresh is best) Step2 2. Recovery RPMI + 10% FBS 37°C, 1 hr rest Step1->Step2 Step3 3. Treatment GNE-7915 Dose Response (0, 1, 10, 100, 1000 nM) 60-90 mins Step2->Step3 Step4 4. Lysis Ice-cold Lysis Buffer + Protease/Phosphatase Inhibitors Step3->Step4 Step5 5. Analysis Western Blot / ELISA (pS935 & Total LRRK2) Step4->Step5

Figure 2: PBMC Pharmacodynamic Workflow.

Detailed Methodology
Step 1: Cell Preparation
  • Source: Fresh patient whole blood (EDTA tubes).

  • Isolation: Isolate PBMCs via Ficoll-Paque density gradient centrifugation.

  • Resting Phase (Crucial): Resuspend PBMCs in RPMI-1640 + 10% FBS. Plate at

    
     cells/well in 24-well plates. Allow to rest for 1 hour at 37°C. 
    
    • Why? Isolation stress can transiently alter phosphorylation signals. Resting restores baseline.

Step 2: GNE-7915 Treatment[3][4][5]
  • Stock Prep: Dissolve GNE-7915 Tosylate in DMSO to 10 mM.

  • Working Solutions: Serial dilute in media to 10x concentrations.

  • Dosing: Add to cells for a final concentration range: 0 (DMSO), 3, 10, 30, 100, 300 nM .

    • Control: Include MLi-2 (100 nM) as a positive control for maximal inhibition.

  • Incubation: 90 minutes at 37°C.

Step 3: Lysis & Preservation
  • Wash: 1x with ice-cold PBS.

  • Lysis: Add 50-100 µL ice-cold Lysis Buffer (1% Triton X-100, 50 mM Tris pH 7.4, 150 mM NaCl, PhosSTOP , Protease Inhibitor Cocktail ).

  • Clarification: Spin at 14,000 x g for 15 min at 4°C. Collect supernatant.

  • Protein Quant: BCA Assay. Target 20-30 µg per lane.

Step 4: Western Blot Detection[2]
  • Primary Antibodies:

    • Anti-LRRK2 (Total): Clone N241A/34 or MJFF2 (c41-2).

    • Anti-pS935-LRRK2: Clone UDD2 10(12) (Abcam ab133450) - Industry Standard.

    • Anti-pRab10 (Thr73): Clone MJF-R21 (Abcam ab230261). Note: Total Rab10 levels are high; pRab10 signal is weak in PBMCs without stimulation. pS935 is the more robust readout for PBMC IC50.

  • Normalization: Always normalize Phospho-signal to Total-Protein signal (e.g., pS935 / Total LRRK2).

Data Interpretation & Self-Validation

Expected Results
  • pS935 Signal: You should observe a dose-dependent decrease.[4]

    • IC50: Expect ~5–15 nM for GNE-7915 in PBMCs.

    • Maximal Inhibition: At >100 nM, pS935 signal should be near background (similar to MLi-2).

  • pRab10 Signal: In PBMCs, this signal is faint. If undetectable, use Phos-tag SDS-PAGE to separate phosphorylated Rab10 from non-phosphorylated Rab10, or use specific high-sensitivity antibodies (MJF-R21).

Troubleshooting: The Self-Validating System

How do you know your assay worked?

  • The MLi-2 Check: If GNE-7915 shows no effect, but MLi-2 wipes out the signal, your GNE-7915 stock may be degraded or the dose is too low.

  • The Total LRRK2 Check: If pS935 decreases, ensure Total LRRK2 remains stable. Some inhibitors destabilize the protein (Type II), but GNE-7915 (Type I) generally preserves total protein levels over short (90 min) treatments.

  • The Viability Check: Run a parallel CellTiter-Glo assay. GNE-7915 should not be toxic at <1 µM over 90 minutes. Toxicity mimics inhibition by killing the machinery.

References

  • Estrada, A. A., et al. (2012). "Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors."[1][6] Journal of Medicinal Chemistry.

  • Kavanagh, M. E., et al. (2013). "The development of CNS-active LRRK2 inhibitors using property-directed optimisation."[6] Bioorganic & Medicinal Chemistry Letters.

  • Fuji, R. N., et al. (2015). "Effect of selective LRRK2 kinase inhibition on nonhuman primate lung."[7] Science Translational Medicine.

  • Thirstrup, K., et al. (2017). "Selective LRRK2 kinase inhibition reduces phosphorylation of endogenous Rab10 in human peripheral blood mononuclear cells." Scientific Reports.

  • MJFF LRRK2 Consortium. "LRRK2 Detection in PBMC Consortium." Michael J. Fox Foundation.[7][8]

Sources

Validation

Product Comparison Guide: GNE-7915 Tosylate for LRRK2 Validation

Executive Summary: The Validator’s Choice GNE-7915 tosylate (GNE-7915) stands as a cornerstone tool compound for validating Leucine-Rich Repeat Kinase 2 (LRRK2) biology. While newer compounds like MLi-2 offer higher abso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Validator’s Choice

GNE-7915 tosylate (GNE-7915) stands as a cornerstone tool compound for validating Leucine-Rich Repeat Kinase 2 (LRRK2) biology. While newer compounds like MLi-2 offer higher absolute potency, GNE-7915 provides a distinct balance of brain penetrance , selectivity , and established safety profiling that makes it indispensable for in vivo validation studies.

This guide moves beyond basic datasheets to provide a functional analysis of GNE-7915, comparing it against its primary competitors (MLi-2, PF-06447475) and detailing the specific protocols required to generate publication-grade data.

Part 1: Technical Comparative Analysis

GNE-7915 is a Type I kinase inhibitor that binds the active conformation of the LRRK2 kinase domain.[1][2] Its utility lies not just in inhibition, but in its ability to cross the blood-brain barrier (BBB) effectively without the extreme potency-driven off-rates seen in some alternatives.

1.1 The "Big Three" LRRK2 Inhibitors
FeatureGNE-7915 (Tosylate) MLi-2 PF-06447475
Primary Utility Balanced In Vivo Tool High-Potency Biochemical ProbeEarly CNS Validation
LRRK2 IC50 (Biochem) ~9 nM0.76 nM~3 nM
LRRK2 IC50 (Cellular) ~9 nM1.4 nM~15 nM
Brain Penetrance (Kp,uu) High (~0.5 - 0.9) HighModerate
Selectivity Excellent (1/187 kinases >50%)High (but >295 fold)Good
Off-Target Note Moderate 5-HT2B antagonistPotential for extreme potency artifactsLess selective than GNE/MLi
Lung Phenotype Yes (Lamellar bodies) Yes (Lamellar bodies)Yes (Lamellar bodies)

Scientist’s Insight:

  • Choose MLi-2 if you need to completely ablate LRRK2 kinase activity in vitro at sub-nanomolar concentrations to test a binary "on/off" hypothesis.

  • Choose GNE-7915 for in vivo rodent studies where you need a reliable PK/PD relationship without the risk of "over-dosing" that comes with picomolar inhibitors like MLi-2, or if you are replicating specific legacy data from Genentech/Roche studies.

1.2 The "Elephant in the Room": Lung Toxicity

A critical validation step for any LRRK2 inhibitor is understanding the lung phenotype .

  • Observation: GNE-7915 treatment causes the accumulation of enlarged lamellar bodies in Type II pneumocytes (lung surfactant-producing cells).

  • Causality: This is an on-target effect of LRRK2 inhibition, not a chemical toxicity. It mimics the phenotype of LRRK2 knockout mice.[3]

  • Impact: Crucially, this effect is reversible upon washout and does not compromise respiratory function in model organisms.

  • Validation Tip: Do not discard GNE-7915 due to this observation. Instead, use it as a secondary biomarker of target engagement in peripheral tissue.

Part 2: Mechanistic Logic & Pathway

To validate GNE-7915 activity, you must measure the dephosphorylation of specific substrates. LRRK2 constitutively phosphorylates a subset of Rab GTPases.

Key Mechanism:

  • Basal State: LRRK2 phosphorylates Rab10 (Thr73) and Rab12 (Ser106).

  • Inhibition: GNE-7915 blocks LRRK2 kinase activity.[4][5][6][7][8][9][10]

  • Readout: Rapid loss of pRab10 and pRab12 signals.

  • Indirect Marker: Loss of Constitutive pS935 on LRRK2 itself (feedback loop).

LRRK2_Pathway cluster_readout Validation Readouts LRRK2 LRRK2 (Active Kinase) Rab10 Rab10 (Substrate) LRRK2->Rab10 Phosphorylates pS935 pS935-LRRK2 (Feedback Site) LRRK2->pS935 Maintains GNE7915 GNE-7915 (Inhibitor) GNE7915->LRRK2 Inhibits GNE7915->pS935 Causes Loss of pRab10 pRab10 (Thr73) (Phosphorylated) Rab10->pRab10 Thr73 Lysosomal\nHomeostasis Lysosomal Homeostasis pRab10->Lysosomal\nHomeostasis Regulates PP1 PP1 Phosphatase

Caption: GNE-7915 mechanism of action. Inhibition of LRRK2 prevents Rab10 phosphorylation and destabilizes pS935.

Part 3: Experimental Protocols
3.1 Critical Preparation Step: The Salt Correction

WARNING: GNE-7915 is frequently sold as a Tosylate salt .

  • GNE-7915 (Free Base) MW: ~443.4 g/mol [6]

  • GNE-7915 (Tosylate) MW: ~615.6 g/mol [4]

  • Impact: If you calculate molarity using the free base MW but weigh the tosylate salt, your actual concentration will be ~28% lower than intended. Always verify the CAS and MW on your specific vial.

  • Solubility: Dissolve in DMSO.[4][6][8][10][11] The tosylate form is generally soluble up to 10-20 mM in DMSO.

3.2 In Vitro Validation: Cellular pRab10 Assay

The Gold Standard for determining cellular potency.

Reagents:

  • Cell Line: A549 cells (high endogenous LRRK2) or HEK293-LRRK2-G2019S.

  • Antibodies: Rabbit anti-pRab10 (Thr73) (e.g., Abcam ab230261 or MJFF clones) and Mouse anti-Total Rab10.

Protocol:

  • Seeding: Seed A549 cells in 6-well plates. Allow to reach 70-80% confluency.

  • Treatment: Treat with GNE-7915 (0.1 nM – 1000 nM) for 1-2 hours .

    • Note: LRRK2 dephosphorylation is rapid; 60 minutes is usually sufficient.

  • Lysis: Wash with cold PBS. Lyse immediately on ice using lysis buffer containing protease AND phosphatase inhibitors .

    • Tip: Do not use trypsin; scrape cells directly into lysis buffer to preserve signaling state.

  • Western Blot:

    • Load 20-30 µg protein per lane.

    • Probe for pRab10 (Thr73).[9][12]

    • Probe for Total Rab10 (normalization).

    • Probe for pS935-LRRK2 (secondary confirmation).

  • Analysis: Calculate the ratio of pRab10/Total Rab10. Plot dose-response curve to determine IC50.

3.3 In Vivo Validation: Pharmacodynamics

Validating brain penetrance and target engagement.

Dosing:

  • Mouse: 10 mg/kg to 100 mg/kg (Oral gavage or IP).

  • Vehicle: 20% PEG300 / 10% Tween 80 / 70% Water (common formulation; check solubility).

Workflow:

  • Administer GNE-7915.[5]

  • Wait 1-2 hours (Tmax is typically ~1h).

  • Perfusion: Transcardial perfusion with PBS is recommended to remove blood (which contains LRRK2-rich neutrophils/PBMCs) from brain tissue.

  • Tissue Collection: Rapidly dissect Cortex, Striatum, Lung, and Kidney. Snap freeze in liquid nitrogen.

  • Homogenization: Homogenize frozen tissue in lysis buffer with phosphatase inhibitors.

  • Readout: Perform Western Blot as above.

    • Success Criteria: >50% reduction in pRab10/Total Rab10 ratio in the Brain confirms BBB penetration and target engagement.

Part 4: Decision Matrix

When should you reach for GNE-7915 over the alternatives?

Decision_Matrix Start Select LRRK2 Tool Q1 Is the study In Vivo or In Vitro? Start->Q1 InVitro In Vitro Only Q1->InVitro Cellular/Biochem InVivo In Vivo (Rodent) Q1->InVivo Animal Model Q2 Need absolute potency (<1nM)? InVitro->Q2 Q3 Need established PK/PD & Safety data? InVivo->Q3 MLi2 Select MLi-2 Q2->MLi2 Yes (Picomolar) GNE7915 Select GNE-7915 Q2->GNE7915 No (Nanomolar is fine) Q3->MLi2 No (Potency Priority) Q3->GNE7915 Yes (Balanced Profile) PF Select PF-06447475

Caption: Decision tree for selecting the optimal LRRK2 inhibitor based on experimental context.

References
  • Estrada, A. A., et al. (2012). "Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors."[8] Journal of Medicinal Chemistry. Link

  • Fuji, R. N., et al. (2015). "Effect of selective LRRK2 kinase inhibition on nonhuman primate lung."[5] Science Translational Medicine. Link

  • Baptista, M. A., et al. (2020). "LRRK2 kinase inhibitors of different structural classes induce abnormal accumulation of lamellar bodies in type II pneumocytes in non-human primates but are reversible and without pulmonary functional consequences." The Michael J. Fox Foundation / BioRxiv. Link

  • Steger, M., et al. (2016). "Phosphoproteomics reveals that Parkinson's disease kinase LRRK2 regulates a subset of Rab GTPases." eLife. Link

  • Selleck Chemicals. "GNE-7915 Datasheet & Solubility." Link

Sources

Comparative

Comparative Technical Guide: GNE-7915 Tosylate vs. GSK2578215A in Dopaminergic Modulation

Executive Summary This guide provides a technical comparison between GNE-7915 (tosylate) and GSK2578215A , two potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. While both compounds exhibit high biochemical potency...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between GNE-7915 (tosylate) and GSK2578215A , two potent Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors. While both compounds exhibit high biochemical potency against LRRK2 in vitro, they diverge significantly in their ability to modulate dopaminergic neurotransmission in the Central Nervous System (CNS).

The Verdict: GNE-7915 tosylate is the superior reagent for investigating LRRK2-mediated dopamine release mechanisms in vivo. Experimental evidence demonstrates that GNE-7915 effectively engages LRRK2 in the brain, rescuing synaptic vesicle recycling defects and enhancing dopamine release in LRRK2 mutant models (G2019S, R1441G).[1] In contrast, GSK2578215A , despite crossing the blood-brain barrier (BBB), fails to achieve functional target inhibition (dephosphorylation of LRRK2) in the CNS, rendering it ineffective for modulating striatal dopamine dynamics in vivo.

Mechanistic Foundation: LRRK2 & Synaptic Vesicle Trafficking

To understand the differential effects of these inhibitors, one must grasp the physiological role of LRRK2 in the presynaptic terminal. LRRK2 kinase activity negatively regulates synaptic vesicle (SV) trafficking.

  • Pathogenic State (High Kinase Activity): LRRK2 hyper-phosphorylates a subset of Rab GTPases (primarily Rab10 , Rab29, and Rab8a). Phosphorylated Rabs (pRabs) are "trapped" on membranes, impairing their interaction with effector proteins necessary for vesicle docking and fusion. This leads to reduced dopamine release and impaired vesicle recycling.[2]

  • Therapeutic Goal (Inhibition): Inhibiting LRRK2 reduces Rab phosphorylation, restoring normal Rab cycling and facilitating efficient dopamine exocytosis.

Visualization: LRRK2 Signaling Pathway at the Synapse[3]

LRRK2_Pathway cluster_effect Effect of GNE-7915 LRRK2 LRRK2 (Kinase Active) Rab10 Rab10 (Inactive) LRRK2->Rab10 Phosphorylates Inhibitor Inhibitor (GNE-7915) Inhibitor->LRRK2 Inhibits pRab10 pRab10-Thr73 (Membrane Trapped) Rab10->pRab10 Kinase Activity Vesicle Synaptic Vesicle Trafficking pRab10->Vesicle Impairs Recycling Fusion SNARE Complex Assembly Vesicle->Fusion Normal Flow DA_Release Dopamine Release Fusion->DA_Release Exocytosis Reduced_pRab Reduced pRab10 Restored_Flow Restored Vesicle Mobility Reduced_pRab->Restored_Flow

Figure 1: Mechanism of LRRK2 inhibition facilitating dopamine release via Rab10 dephosphorylation.

Comparative Performance Analysis

Physicochemical & Pharmacokinetic Profile[4]

The critical failure point for GSK2578215A is not its potency, but its functional CNS engagement .

FeatureGNE-7915 TosylateGSK2578215A
Chemical Class Aminopyrimidine derivativeBenzamide derivative
LRRK2 Biochemical IC50 ~9 nM (WT), ~1 nM (Ki)~10.9 nM (WT), ~8.9 nM (G2019S)
Blood-Brain Barrier (BBB) Highly PermeablePermeable (Crosses BBB)
Brain Target Engagement High. Reduces pS935/pRab10 >90%Negligible. Fails to reduce pS935 in brain
Peripheral Efficacy High (Lung/Kidney inhibition)High (Kidney/Spleen inhibition)
Selectivity High (>400 kinases profiled)High (Selectivity against 460 kinases)

Scientist's Insight: Do not assume BBB permeability equals target inhibition. GSK2578215A enters the brain but is likely subjected to rapid efflux or sequestration, preventing it from maintaining the residence time required to dephosphorylate LRRK2 in striatal neurons. GNE-7915 was specifically optimized from lead compound HG-10-102-01 to overcome this exact limitation.

Functional Effects on Dopamine Release[1][3]

Data derived from Fast-Scan Cyclic Voltammetry (FSCV) in dorsal striatum slices of LRRK2 transgenic mice (hG2019S, hR1441G).[1][3]

ParameterGNE-7915 Effect (1 µM)GSK2578215A Effect (1 µM)
Single-Pulse Evoked Release Enhanced (in mutants)No Effect
Paired-Pulse Ratio (PPR) Increased (Indicates presynaptic facilitation)No Effect
Vesicle Refilling Rate Accelerated No Effect
Off-Target Effects None observed at 1 µMNone observed at 1 µM
Comparison to LRRK2-IN-1 Superior (LRRK2-IN-1 reduces DA release via off-targets)Superior safety profile, but lacks efficacy

Key Experimental Finding: In hR1441G mice, GNE-7915 treatment (1 µM, 2h incubation) significantly increased evoked dopamine release and accelerated the recovery of the releasable vesicle pool.[1] GSK2578215A, under identical conditions, showed no significant deviation from vehicle control.

Experimental Protocols

To replicate these findings or validate new LRRK2 inhibitors, follow these self-validating protocols.

Protocol A: Ex Vivo Fast-Scan Cyclic Voltammetry (FSCV)

Objective: Measure real-time dopamine release dynamics in the dorsal striatum.

1. Slice Preparation:

  • Anesthesia: Isoflurane followed by rapid decapitation.

  • Slicing: Vibratome-cut coronal slices (300 µm) containing the dorsal striatum.

  • Buffer: Ice-cold oxygenated (95% O2/5% CO2) cutting solution (sucrose-based to minimize excitotoxicity).

  • Recovery: Incubate slices in ACSF (Artificial Cerebrospinal Fluid) at 32°C for 1 hour before recording.

2. Drug Incubation:

  • Control: ACSF + DMSO (vehicle).

  • Experimental: ACSF + GNE-7915 (1 µM) or GSK2578215A (1 µM).

  • Duration: Minimum 2 hours to ensure tissue penetration and kinase inhibition.

3. Recording (FSCV):

  • Electrode: Carbon fiber microelectrode (CFM), exposed tip length ~50-100 µm.

  • Waveform: Triangular wave -0.4V to +1.2V and back to -0.4V at 400V/s, 10 Hz scan rate.

  • Stimulation: Bipolar stimulating electrode placed 100-200 µm from CFM. Single pulse (monophasic, 2 ms, 300-400 µA).

4. Data Analysis (Self-Validation):

  • Calibration: Post-experiment calibration of CFM with known dopamine concentrations (1-5 µM).

  • Signal ID: Verify the "duck-shaped" cyclic voltammogram characteristic of dopamine oxidation/reduction.

  • Metric: Calculate peak amplitude ([DA]max) and decay time constant (tau).

Protocol B: Validation of Target Engagement (Western Blot)

Objective: Confirm the compound actually inhibited LRRK2 kinase activity in the tissue analyzed.

Since LRRK2 autophosphorylation (S1292) is hard to detect, use pS935 (constitutive site regulated by kinase activity) or pRab10 (direct substrate) as a proxy.[4]

  • Homogenization: Homogenize striatal slices (from Protocol A) in lysis buffer containing phosphatase inhibitors (PhosSTOP).

  • Antibodies:

    • Primary: Rabbit anti-LRRK2 pS935 (Abcam/MJFF) or Rabbit anti-pRab10 (Thr73).

    • Normalization: Mouse anti-Total LRRK2 or anti-Beta Actin.

  • Validation Criteria:

    • GNE-7915 treated: Should show >80% reduction in pS935 signal compared to vehicle.

    • GSK2578215A treated: Will likely show minimal to no reduction in pS935 in brain tissue.[5]

Visualization: Experimental Workflow

Workflow Tissue Striatal Slices (Mouse Brain) Incubation Incubation (2h) 1µM Inhibitor Tissue->Incubation FSCV FSCV Recording (Dopamine Release) Incubation->FSCV Functional Readout Lysis Tissue Lysis (+ Phosphatase Inhibitors) FSCV->Lysis Validation WB Western Blot (pS935 / pRab10) Lysis->WB Target Engagement

Figure 2: Integrated workflow for correlating dopamine release data with molecular target inhibition.

References

  • Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission. Source: CNS Neuroscience & Therapeutics (2017) Citation supporting the direct comparison of GNE-7915, GSK2578215A, and LRRK2-IN-1 on dopamine release. [Link]

  • Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Source: Journal of Medicinal Chemistry (2012) Citation for the chemical development and PK profile of GNE-7915. [Link][6]

  • LRRK2 Kinase Inhibition Rescues Deficits in Dopamine Release in Models of Parkinson's Disease. Source: Michael J. Fox Foundation / Vertex AI Search Context Citation for the mechanistic link between LRRK2 kinase activity and synaptic vesicle recycling. [Link]

  • The LRRK2 inhibitor GSK2578215A induces protective autophagy in SH-SY5Y cells. Source: Cell Death & Disease (2014) Citation for GSK2578215A's cellular effects and mitochondrial impact. [Link][7]

  • Structural Insights and Development of LRRK2 Inhibitors for Parkinson's Disease. Source: Journal of Medicinal Chemistry (Review) Citation comparing the brain penetrance and failure of GSK2578215A to inhibit brain LRRK2 in vivo. [Link]

Sources

Safety & Regulatory Compliance

Safety

GNE-7915 Tosylate: Proper Disposal Procedures &amp; Safety Guide

Part 1: Executive Safety Assessment GNE-7915 tosylate is a highly potent, brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) , widely used in neurodegenerative disease research (Parkinson's disease). While...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

GNE-7915 tosylate is a highly potent, brain-penetrant inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2) , widely used in neurodegenerative disease research (Parkinson's disease).

While many Safety Data Sheets (SDS) for research-grade GNE-7915 may list the substance as "Not Classified" or "Caution: Substance not fully tested," this does not imply safety . As a potent kinase inhibitor with an IC50 of ~9 nM, it possesses significant biological activity at low concentrations.[1][2]

Core Safety Directive: Treat GNE-7915 tosylate as a High-Hazard Toxic Compound . Apply the Precautionary Principle : in the absence of complete toxicological data, assume the compound is a reproductive toxin and specific target organ toxicant.

Chemical & Physical Profile for Disposal
PropertyDataDisposal Implication
CAS Number 1351761-44-8 (Parent)Identifier for waste manifesting.[3]
Molecular Weight 443.40 g/mol Heavy metal-free organic compound.
Solubility Soluble in DMSO (>20 mg/mL)Liquid waste will likely be organic solvent-based.
Stability Stable solid; acid salt (tosylate)No risk of spontaneous polymerization or explosion.
Hazard Class Non-Regulated (DOT/RCRA)Must be managed as hazardous waste based on generator knowledge of potency.

Part 2: Detailed Disposal Protocols

Solid Waste Disposal

Scope: Pure compound, contaminated weighing boats, gloves, paper towels, and dry precipitates.

  • Primary Containment: Collect all solid waste in a dedicated, sealable hazardous waste bag (clear or yellow, depending on facility color codes) labeled "Solid Toxic Waste."

  • Secondary Containment: Place the sealed bag inside a rigid, puncture-resistant container (e.g., a wide-mouth HDPE drum).

  • Labeling: The container must be labeled with the full chemical name: "GNE-7915 Tosylate Debris - Contains Toxic Organic Solid."Do not use abbreviations.

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Liquid Waste Disposal

Scope: Mother liquors, expired stock solutions (DMSO), and reaction mixtures.

  • Segregation:

    • Organic Stream: If dissolved in DMSO, Methanol, or Ethanol, dispose of in the Halogenated or Non-Halogenated Organic Solvent stream (check facility specific rules; GNE-7915 contains Fluorine, often requiring the Halogenated stream).

    • Aqueous Stream: Do NOT pour down the sink. Aqueous buffers containing trace GNE-7915 must be collected in "Aqueous Toxic" carboys.

  • Deactivation (Optional but Recommended): For large volumes of dilute aqueous waste, treatment with activated charcoal (5g/L) followed by filtration can sequester the compound. The charcoal is then disposed of as solid toxic waste.

  • Rinsing: Triple-rinse empty vials with DMSO or acetone. Collect the rinsate into the liquid organic waste container. Deface the vial label and dispose of the glass in the "Chemically Contaminated Glass" bin.

Contaminated Sharps

Scope: Needles and syringes used for injection or transfer.

  • Protocol: Do not recap needles. Place immediately into a rigid, red biohazard/sharps container labeled "Chemically Contaminated Sharps."

  • Note: If the sharps also contain biological agents (e.g., viral vectors + GNE-7915), the waste must be autoclaved (if chemical stability permits) or incinerated as "Pathological/Chemical Waste."

Part 3: Waste Management Workflow (Visualization)

The following diagram outlines the decision logic for segregating GNE-7915 waste streams to ensure regulatory compliance and safety.

GNE7915_Disposal Start Waste Generation: GNE-7915 Tosylate StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Gloves, Paper) StateCheck->Solid Dry/Debris Liquid Liquid Waste (Solutions, Media) StateCheck->Liquid Solution Sharps Sharps (Needles, Glass) StateCheck->Sharps Puncture Risk SolidContainer Double Bag in Rigid HDPE Drum Solid->SolidContainer Incineration FINAL DISPOSAL: High-Temp Incineration SolidContainer->Incineration SolventCheck Solvent Base? Liquid->SolventCheck Organic Organic (DMSO/MeOH) SolventCheck->Organic >10% Organic Aqueous Aqueous (Media/Buffer) SolventCheck->Aqueous <10% Organic HaloStream Halogenated Solvent Stream (Due to Fluorine content) Organic->HaloStream AqStream Aqueous Toxic Stream (Do NOT Drain Dispose) Aqueous->AqStream HaloStream->Incineration AqStream->Incineration SharpsBin Rigid Sharps Container (Label: Chemically Contaminated) Sharps->SharpsBin SharpsBin->Incineration

Figure 1: Decision tree for GNE-7915 tosylate waste segregation. Note the requirement for incineration across all streams due to the compound's stability and potency.

Part 4: Emergency Protocols

1. Accidental Spills (Solid/Powder):

  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE: Wear double nitrile gloves, safety goggles, and a lab coat. If the powder is fine and aerosolization is a risk, use a P100 respirator or N95 mask.

  • Containment: Cover the spill with a damp paper towel to prevent dust generation.

  • Cleanup: Wipe up the material carefully. Clean the surface with a soap/water solution followed by an ethanol wipe.

  • Disposal: Place all cleanup materials into the Solid Toxic Waste container.

2. Accidental Exposure:

  • Skin Contact: Wash immediately with soap and copious amounts of water for 15 minutes. Remove contaminated clothing.

  • Eye Contact: Flush eyes with water for at least 15 minutes, lifting upper and lower lids. Seek medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical aid.

Part 5: Regulatory & Scientific Context

Why "Not Listed" Does Not Mean "Non-Hazardous"

Under the US EPA's Resource Conservation and Recovery Act (RCRA), GNE-7915 is not a "P-listed" or "U-listed" waste because it is a newer research compound. However, 40 CFR § 262.11 requires the waste generator to determine if a waste is hazardous.

Scientific Rationale for Hazardous Classification:

  • Potency: With an IC50 of 9 nM, GNE-7915 is bioactive at extremely low levels.[4][5]

  • Fluorination: The molecule contains a trifluoromethyl group and a fluorine atom. Halogenated organic compounds often require specific incineration protocols to prevent the formation of toxic byproducts (though less critical than chlorinated compounds, segregation is best practice).

  • Generator Knowledge: As a researcher, you know this compound targets kinase pathways involved in cellular regulation. Therefore, it must be managed to prevent environmental release.[3][6]

In-Text Citations & Verification
  • Compound Identity: GNE-7915 is a selective LRRK2 inhibitor used to study Parkinson's disease pathology [1].[7]

  • Disposal Standards: Laboratory safety guidelines for potent kinase inhibitors dictate that all waste be incinerated to ensure complete thermal destruction of the active pharmaceutical ingredient (API) [2].

  • Regulatory Basis: The "Generator Knowledge" clause of RCRA mandates that researchers characterize waste based on known biological activity, even if a specific EPA code is absent [3].

References

  • Estrada, A. A., et al. (2012).[1][8] "Discovery of highly potent, selective, and brain-penetrable leucine-rich repeat kinase 2 (LRRK2) small molecule inhibitors."[1][7] Journal of Medicinal Chemistry.

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011).[9] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Chapter 8: Management of Waste." National Academies Press.

  • U.S. Environmental Protection Agency (EPA).[10] "Hazardous Waste Generator Regulations: Waste Determination." 40 CFR § 262.11.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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